Clozapine N-oxide dihydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O.2ClH/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;;/h2-7,12,20H,8-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRGKRXDVKTUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Clozapine N-oxide Dihydrochloride: A Technical Guide for Chemogenetic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clozapine (B1669256) N-oxide (CNO) dihydrochloride (B599025) is a water-soluble salt of CNO, a synthetic ligand critically important in the field of chemogenetics.[1][2] It serves as the primary activator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are engineered G protein-coupled receptors (GPCRs) used to remotely and selectively control neuronal activity.[3] This guide provides a comprehensive technical overview of Clozapine N-oxide dihydrochloride, including its mechanism of action, key quantitative data, detailed experimental protocols, and critical considerations for its use in research. The dihydrochloride form offers significant advantages over the freebase, including enhanced water solubility and improved bioavailability.[2] However, researchers must be cognizant of its potential in vivo back-metabolism to clozapine, which necessitates rigorous experimental controls to mitigate off-target effects.[4][5]
Introduction to Chemogenetics and DREADD Technology
Chemogenetics is a powerful technique that allows for the non-invasive manipulation of cell populations in living organisms. The most prominent chemogenetic tool is the DREADD system.[6] This technology involves the introduction of a genetically modified "designer" receptor into a specific cell population. These receptors are inert to endogenous ligands but can be potently activated by a specific "designer" drug, such as Clozapine N-oxide.[6] This allows for precise temporal control over cellular signaling pathways, making it an invaluable tool for dissecting the function of neural circuits and their role in behavior and disease.
The most commonly employed DREADDs are derived from human muscarinic acetylcholine (B1216132) receptors:
-
hM3Dq: An excitatory DREADD that couples to the Gq signaling pathway, leading to increased intracellular calcium levels and neuronal depolarization.[7]
-
hM4Di: An inhibitory DREADD that couples to the Gi signaling pathway, resulting in neuronal hyperpolarization and silencing of neuronal activity.[4]
This compound: Properties and Advantages
This compound is the dihydrochloride salt of CNO, a metabolite of the atypical antipsychotic drug clozapine. The dihydrochloride formulation offers several key advantages for researchers:
-
Enhanced Water Solubility: Unlike the freebase form of CNO, which is soluble in organic solvents like DMSO, the dihydrochloride salt is readily soluble in water and saline, simplifying the preparation of solutions for in vivo administration.[2]
-
Improved Bioavailability: Studies in rhesus macaques have shown that CNO dihydrochloride results in 6- to 7-fold higher plasma concentrations compared to CNO dissolved in DMSO.[8]
-
Reduced Conversion to Clozapine: The dihydrochloride salt preparation has been associated with a lower percentage of in vivo conversion to clozapine compared to the DMSO-dissolved form.[8]
Data Presentation: Quantitative Analysis
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 8-Chloro-11-(4-methyl-4-oxido-1-piperazinyl)-5H-dibenzo[b,e][4]diazepine dihydrochloride | [2] |
| Molecular Formula | C₁₈H₁₉ClN₄O·2HCl | [2] |
| Molecular Weight | 415.74 g/mol | [2] |
| Appearance | Powder | |
| Solubility | Water (100 mM), DMSO (100 mM) | [2] |
| Storage | Desiccate at room temperature or 2-8°C | [2] |
In Vitro Potency of DREADD Agonists
| Agonist | DREADD Receptor | pEC₅₀ | EC₅₀ (nM) | Reference |
| Clozapine N-oxide (CNO) | hM1Dq | 8.31 - 8.50 | ~6.0 - 8.1 | [9][10] |
| hM4Di | 6.89 | ~129 | ||
| Clozapine | hM1Dq | 9.68 - 10.32 | ~0.05 - 0.21 | [10] |
| hM4Di | - | 0.42 | [11] | |
| Compound 21 (C21) | hM3Dq | - | ~1.7 | [9] |
| hM4Di | - | 2.95 | [11] |
Pharmacokinetic Parameters
| Compound | Form/Dose | Animal Model | Tₘₐₓ (min) | Cₘₐₓ (ng/mL) | T₁/₂ (hours) | Reference |
| Clozapine N-oxide | 1 mg/kg (i.p.) | Mouse | 15 | - | Short | [5] |
| Clozapine | 75 mg (single dose) | Human | - | - | 8 | [12] |
| Clozapine | 100 mg b.i.d. (steady state) | Human | 150 | 319 | 12 | [12] |
| Clozapine N-oxide | - | Human | - | - | 7-8 | [13] |
| CNO-DMSO | 3-10 mg/kg (i.m.) | Rhesus Macaque | 30-90 | 200-215 | - | [8] |
| CNO-HCl | 3-10 mg/kg (i.m.) | Rhesus Macaque | 30-90 | 540-2280 | - | [8] |
Mechanism of Action and Signaling Pathways
This compound activates DREADDs by binding to the engineered receptor, which in turn initiates a specific intracellular signaling cascade determined by the G protein to which the DREADD is coupled.
hM3Dq (Gq-coupled) Signaling Pathway
Activation of the hM3Dq receptor by CNO engages the Gq protein signaling pathway. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG ultimately lead to neuronal depolarization and increased neuronal firing.[1][7]
References
- 1. Validation of DREADD agonists and administration route in a murine model of sleep enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CNO (water-soluble) | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 7. scienceoflightcenter.org [scienceoflightcenter.org]
- 8. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Multiple-dose pharmacokinetics of clozapine in patients with chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Clozapine N-oxide Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clozapine N-oxide (CNO) is a synthetic compound central to the application of Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology, a powerful chemogenetic tool for remotely controlling neuronal activity. Initially considered a pharmacologically inert ligand that directly activates DREADDs, subsequent research has revealed a more complex mechanism of action. Evidence now strongly indicates that systemically administered CNO acts primarily as a prodrug, undergoing reverse-metabolism to clozapine. This converted clozapine, which readily crosses the blood-brain barrier, is the principal activator of DREADD receptors in vivo. This guide provides an in-depth examination of this mechanism, the associated pharmacokinetics, significant off-target effects, and detailed experimental protocols essential for the rigorous application of CNO in research. The dihydrochloride (B599025) salt of CNO is a water-soluble formulation developed to improve bioavailability.
The DREADD System and the Intended Mechanism of Action
The DREADD system involves the expression of modified G protein-coupled receptors (GPCRs) in specific cell populations. These engineered receptors are insensitive to endogenous ligands but can be selectively activated by synthetic actuators like CNO.[1][2] The primary types of DREADDs are:
-
hM3Dq: A Gq-coupled receptor that, upon activation, stimulates the phospholipase C pathway, leading to intracellular calcium mobilization and neuronal depolarization.
-
hM4Di: A Gi-coupled receptor that inhibits adenylyl cyclase, reducing cAMP levels and leading to neuronal hyperpolarization and silencing.[3]
-
Gs-DREADD: A Gs-coupled receptor that activates adenylyl cyclase, increasing cAMP levels.[1]
The intended mechanism posits that CNO directly binds to the expressed DREADD, initiating the respective signaling cascade and modulating cellular activity.
References
- 1. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
CNO Dihydrochloride vs. CNO Freebase for DREADD Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become an indispensable tool for the remote control of neuronal activity. The choice of the activating ligand is critical for the successful implementation and interpretation of DREADD-based studies. This technical guide provides a comprehensive comparison of the two most common forms of Clozapine-N-Oxide (CNO): the dihydrochloride (B599025) salt and the freebase form. This document outlines their respective chemical properties, solubility, stability, and pharmacokinetic profiles, and provides detailed experimental protocols for their use. The evidence strongly suggests that for most applications, particularly those involving aqueous solutions for in vivo use, CNO dihydrochloride is the superior choice due to its enhanced solubility, stability in solution, and improved pharmacokinetic profile with less conversion to clozapine (B1669256).
Introduction to CNO Forms
Clozapine-N-Oxide (CNO) is the most widely used synthetic ligand for activating muscarinic-based DREADDs, such as the excitatory hM3Dq and the inhibitory hM4Di receptors. It is a metabolite of the atypical antipsychotic drug clozapine.[1] CNO is available in two primary forms: the freebase and the dihydrochloride salt. The choice between these two forms has significant implications for experimental design and outcomes.
CNO Freebase is the neutral form of the molecule. While historically used, its poor aqueous solubility presents significant challenges for researchers.[2]
CNO Dihydrochloride is a salt form of CNO, which exhibits significantly improved water solubility and stability in aqueous solutions.[3]
Comparative Analysis of Chemical and Physical Properties
A clear understanding of the fundamental properties of each CNO form is essential for proper handling, storage, and experimental application.
| Property | CNO Dihydrochloride | CNO Freebase | References |
| Chemical Formula | C₁₈H₁₉ClN₄O · 2HCl | C₁₈H₁₉ClN₄O | |
| Molecular Weight | 415.74 g/mol | 342.82 g/mol | [1] |
| Appearance | White to off-white solid | Yellow solid | |
| Storage | Store at -20°C, hygroscopic | Store at room temperature | [3][4] |
Solubility and Stability
The most significant practical difference between CNO dihydrochloride and CNO freebase lies in their solubility and the stability of their solutions.
| Solvent | CNO Dihydrochloride | CNO Freebase | References |
| Water | Soluble up to 100 mM (41.57 mg/mL) | Unpredictable solubility, prone to precipitation. Some batches may be water-soluble, but this is not consistent. Precipitation has been observed in 20% of 100 mM solutions stored for four days. | [1][2][4] |
| DMSO | Soluble up to 100 mM (41.57 mg/mL) | Soluble up to 100 mM (34.28 mg/mL) | [1][2] |
| Ethanol | Not specified | 8 mg/mL | [5] |
Key Takeaways on Solubility and Stability:
-
CNO Dihydrochloride is the recommended choice for aqueous solutions due to its high solubility and stability.[2] This makes it ideal for preparing stock solutions and for direct in vivo administration in saline.
-
CNO Freebase should be dissolved in DMSO to prepare stock solutions.[2] When preparing aqueous solutions for injection, the DMSO stock must be diluted in saline, and care must be taken to avoid precipitation. It is recommended to use these solutions immediately after preparation.[4]
In Vitro and In Vivo Pharmacological Comparison
The ultimate determinant for choosing between CNO dihydrochloride and freebase lies in their performance in experimental settings.
In Vitro Potency
-
hM3Dq: pEC50 = 7.26
-
hM1Dq: pEC50 = 8.61
-
hM4Di: pEC50 = 6.89[6]
One study reported an EC50 of approximately 6.0 - 8.1 nM for CNO at hM3Dq and 8.1 nM at hM4Di.[7][8] It is crucial for researchers to perform dose-response curves in their specific assay system to determine the optimal concentration.
In Vivo Pharmacokinetics: A Comparative Study
A key study in rhesus macaques provides a direct comparison of the pharmacokinetic profiles of CNO dihydrochloride (CNO-HCl) and CNO freebase dissolved in DMSO (CNO-DMSO).
| Parameter | CNO Dihydrochloride (CNO-HCl) | CNO Freebase (CNO-DMSO) | References |
| Bioavailability | 6- to 7-fold higher plasma concentrations of CNO compared to CNO-DMSO. | Lower plasma concentrations of CNO. | [9] |
| Conversion to Clozapine | Relatively less clozapine (0.5%-1.5% clozapine/CNO). | More clozapine (3%-5% clozapine/CNO). | [9] |
| Vehicle | Saline | 10% v/v DMSO in saline | [9] |
These findings highlight a significant advantage of CNO dihydrochloride in vivo, as it provides higher bioavailability of the active compound with a reduced risk of off-target effects from clozapine.[9] The back-metabolism of CNO to clozapine is a critical consideration, as clozapine itself is a potent psychoactive drug with a broad receptor profile.[10]
Experimental Protocols
Preparation of CNO Solutions for In Vivo Administration
Protocol 1: CNO Dihydrochloride in Saline (Recommended)
-
Materials: CNO dihydrochloride powder, sterile 0.9% saline.
-
Procedure:
-
Calculate the required amount of CNO dihydrochloride based on the desired final concentration and volume.
-
Directly dissolve the CNO dihydrochloride powder in sterile 0.9% saline.
-
Vortex until fully dissolved.
-
Sterile filter the solution through a 0.22 µm filter before injection.
-
Storage: Aqueous solutions can be stored at -20°C for short periods, but it is recommended to prepare them fresh.[3]
-
Protocol 2: CNO Freebase in DMSO/Saline
-
Materials: CNO freebase powder, DMSO, sterile 0.9% saline.
-
Procedure:
-
Prepare a stock solution of CNO freebase in 100% DMSO (e.g., 100 mM).
-
For in vivo injections, dilute the DMSO stock solution in sterile 0.9% saline to the desired final concentration. The final concentration of DMSO should be kept to a minimum, typically below 5%, to avoid vehicle-induced effects.[11] For example, to achieve a final DMSO concentration of 0.5%, dilute the stock solution 200-fold.
-
Vortex the final solution thoroughly.
-
Use the solution immediately after preparation to minimize the risk of precipitation.[4]
-
Note: Always include a vehicle control group (e.g., 0.5% DMSO in saline) in your experiments.[11]
-
In Vitro DREADD Activation Assay: Calcium Imaging
This protocol describes a typical calcium imaging experiment to measure the activation of Gq-coupled DREADDs (e.g., hM3Dq).
-
Cell Preparation:
-
Culture cells expressing the Gq-DREADD on glass-bottom dishes suitable for microscopy.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Imaging:
-
Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Acquire a baseline fluorescence recording for several minutes before adding CNO.
-
-
CNO Application:
-
Prepare a stock solution of CNO (dihydrochloride is recommended for aqueous buffers) at a high concentration (e.g., 10 mM in water).
-
Dilute the stock solution in the imaging buffer to the desired final concentrations for the dose-response curve.
-
Bath apply the CNO solution to the cells.
-
-
Data Acquisition and Analysis:
-
Record the changes in intracellular calcium concentration following CNO application.
-
Measure the peak fluorescence intensity for each CNO concentration.
-
Plot the dose-response curve and calculate the EC50 value.[12]
-
Visualizing Pathways and Workflows
DREADD Signaling Pathways
The activation of Gq and Gi-coupled DREADDs initiates distinct intracellular signaling cascades.
Caption: Gq-DREADD signaling pathway.
Caption: Gi-DREADD signaling pathway.
Experimental Workflow: Choosing the Right CNO Form
This workflow diagram provides a decision-making framework for selecting the appropriate CNO form for your experiment.
Caption: CNO form selection workflow.
Conclusion and Recommendations
While CNO freebase can be used effectively when dissolved in DMSO, its unpredictable aqueous solubility and higher potential for in vivo complications make it a less desirable option. Researchers using CNO freebase must exercise caution in solution preparation and include rigorous vehicle controls in their experimental designs.
For all DREADD experiments, it is imperative to include appropriate control groups, such as animals expressing a reporter gene instead of the DREADD and receiving CNO, to account for any potential off-target effects of the ligand or its metabolites.
References
- 1. Clozapine N-oxide (CNO) | DREADD Ligands | Tocris Bioscience [tocris.com]
- 2. Clozapine N-oxide (CNO) (freebase) | DREADD activator | Hello Bio [hellobio.com]
- 3. Clozapine N-oxide (CNO) dihydrochloride | DREADD activator | Hello Bio [hellobio.com]
- 4. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. DREADD ligands (CNO / SalB / DCZ) for neuroscience research | Hello Bio [hellobio.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice | Semantic Scholar [semanticscholar.org]
- 10. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemogenetic Activation of Excitatory Neurons Alters Hippocampal Neurotransmission in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Clozapine N-oxide Dihydrochloride: A Technical Guide for DREADD Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology represents a cornerstone of modern neuroscience and cell biology, offering precise remote control over cellular signaling pathways.[1][2][3] This powerful chemogenetic tool allows for the selective activation or inhibition of specific cell populations, enabling a deeper understanding of their roles in complex biological processes.[1][4] The most commonly utilized DREADDs are engineered G protein-coupled receptors (GPCRs), derived from human muscarinic acetylcholine (B1216132) receptors, which are unresponsive to their endogenous ligand, acetylcholine.[1][5][6] Instead, they are activated by a synthetic ligand, with Clozapine (B1669256) N-oxide (CNO) being the prototypical agonist.[1][6][7][8]
This technical guide focuses on Clozapine N-oxide dihydrochloride (B599025), a water-soluble salt form of CNO, offering practical advantages for researchers.[9][10][11] We will delve into its mechanism of action, provide key quantitative data, detail experimental protocols, and visualize critical pathways and workflows to facilitate the effective and reproducible use of this compound in DREADD-based research.
Clozapine N-oxide Dihydrochloride: Properties and Mechanism of Action
Clozapine N-oxide (CNO) is a metabolite of the atypical antipsychotic drug clozapine.[2][5] While initially considered pharmacologically inert, it serves as the primary activator for the most common muscarinic-based DREADDs: hM3Dq for Gq-mediated signaling, hM4Di for Gi-mediated signaling, and Gs-DREADD for Gs-mediated signaling.[1][2][7] The dihydrochloride salt of CNO offers enhanced water solubility (up to 100 mM), which simplifies solution preparation and handling compared to the freebase form.[9][10][11] This property is particularly beneficial for in vivo studies requiring administration in aqueous vehicles.[9]
A critical consideration when using CNO is its in vivo back-metabolism to clozapine.[8][12][13][14] Clozapine is a psychoactive drug with a broad receptor binding profile that can readily cross the blood-brain barrier, potentially leading to off-target effects and confounding experimental results.[4][12][13] Therefore, rigorous experimental controls are imperative.[1][15]
Quantitative Data
The following tables summarize key quantitative parameters for CNO and its active metabolite, clozapine, at DREADD and various endogenous receptors. This data is essential for designing experiments and interpreting results.
Table 1: Potency of DREADD Agonists
| Compound | DREADD Receptor | EC50 (nM) |
| Clozapine N-oxide (CNO) | hM4Di | 8.1[16][17] |
| Clozapine | hM4Di | 0.42[16][17] |
| Compound 21 (C21) | hM4Di | 2.95[16][17] |
Table 2: Binding Affinities (Ki, nM) of Clozapine at Endogenous Receptors
| Receptor Family | Receptor Subtype | Clozapine Ki (nM) |
| Serotonin | 5-HT1A | 140 |
| 5-HT2A | 12 | |
| 5-HT2C | 13 | |
| 5-HT6 | 4 | |
| 5-HT7 | 7 | |
| Dopamine | D1 | 260 |
| D2 | 160 | |
| D4 | 21 | |
| Adrenergic | α1 | 7 |
| α2 | 9 | |
| Muscarinic | M1 | 23 |
| M2 | 130 | |
| M3 | 60 | |
| M4 | 26 | |
| Histamine | H1 | 1 |
This table is a representation of data compiled from various sources and is intended to highlight the promiscuous nature of clozapine.[12]
Table 3: CNO Administration Parameters in Rodents
| Route of Administration | Typical Dose Range (Mice) | Typical Dose Range (Rats) | Onset of Action | Duration of Action |
| Intraperitoneal (IP) Injection | 0.1 - 5 mg/kg[7] | 0.1 - 10 mg/kg[7] | 5 - 30 minutes[7] | Up to 9 hours[7] |
| Drinking Water | 0.25 mg/ml[7] | 0.5 mg/ml | Slower, continuous | Chronic |
| Eye Drops | 0.1 - 1.0 mg/kg[18] | Not widely reported | ~90 minutes[18] | Not specified |
| Subcutaneous (SC) Injection | Not widely reported | 3 - 10 mg/kg[19] | Peaks within 2 hours[19] | Not specified |
| Intracranial Microinjection | Variable | Variable | Rapid | Localized and variable |
Signaling Pathways
DREADDs are designed to couple to specific G protein signaling pathways upon activation by CNO. The three primary pathways are:
-
Gq Pathway (hM3Dq): Activation of the Gq-coupled DREADD (hM3Dq) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), ultimately leading to neuronal depolarization and increased cellular activity.[3]
Gq-DREADD Signaling Pathway
-
Gi Pathway (hM4Di): The Gi-coupled DREADD (hM4Di) inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the βγ subunits of the Gi protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.
Gi-DREADD Signaling Pathway
-
Gs Pathway (Gs-DREADD): Activation of the Gs-coupled DREADD stimulates adenylyl cyclase, resulting in an increase in cAMP production and subsequent activation of PKA. This cascade can lead to various downstream effects, including modulation of ion channels and gene expression, generally resulting in cellular excitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 3. Gq DREADD activation of CaMKIIa MnPO neurons stimulates nitric oxide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemogenetics revealed: DREADD occupancy and activation via converted clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Clozapine N-oxide - Wikipedia [en.wikipedia.org]
- 9. Clozapine N-oxide (CNO) dihydrochloride | DREADD activator | Hello Bio [hellobio.com]
- 10. Stability of Water-Soluble DREADD Ligands in Solution - A Technical Review [hellobio.com]
- 11. thomassci.com [thomassci.com]
- 12. benchchem.com [benchchem.com]
- 13. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rdw.rowan.edu [rdw.rowan.edu]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenet… [ouci.dntb.gov.ua]
- 18. Frontiers | Eye-Drops for Activation of DREADDs [frontiersin.org]
- 19. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DREADD Technology with CNO.2HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: Precision Neuromodulation with DREADDs
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a revolutionary chemogenetic technology that allows for precise and reversible control over cellular signaling, particularly in neurons.[1][2] These engineered G protein-coupled receptors (GPCRs) are unresponsive to endogenous ligands but can be selectively activated by synthetic actuators, most notably Clozapine (B1669256) N-oxide (CNO).[1][2] This guide provides a comprehensive technical overview of DREADD technology, with a specific focus on the use of Clozapine N-oxide dihydrochloride (B599025) (CNO.2HCl), its mechanism of action, relevant quantitative data, and detailed experimental protocols.
The most commonly employed DREADDs are derived from human muscarinic receptors and are engineered to couple to specific G protein signaling pathways upon activation by a designer drug. The primary variants include:
-
hM3Dq: A Gq-coupled DREADD that, upon activation, stimulates phospholipase C, leading to increased intracellular calcium levels and subsequent neuronal excitation.[3]
-
hM4Di: A Gi-coupled DREADD that inhibits adenylyl cyclase, reduces cAMP levels, and often leads to hyperpolarization through the activation of G protein-gated inwardly rectifying potassium (GIRK) channels, resulting in neuronal inhibition.
-
Gs-DREADD: A Gs-coupled variant that increases cAMP production, thereby modulating neuronal activity.
A critical aspect of utilizing DREADD technology is the understanding that CNO functions primarily as a prodrug. Following systemic administration, CNO is reverse-metabolized in vivo to clozapine, which readily crosses the blood-brain barrier and acts as the high-affinity agonist at DREADD receptors.[4][5] This has significant implications for experimental design and data interpretation, necessitating careful consideration of potential off-target effects of clozapine.
Clozapine N-oxide dihydrochloride (CNO.2HCl) is a water-soluble salt of CNO that offers significant advantages over the freebase form.[6][7] It exhibits improved bioavailability, resulting in 6- to 7-fold higher plasma concentrations compared to CNO, and demonstrates less conversion to clozapine in animal studies.[6][8] Its high water solubility also simplifies preparation for in vivo experiments.[6][9]
Quantitative Data
The following tables summarize key quantitative parameters for the use of CNO and its derivatives with DREADD technology.
Table 1: Comparison of CNO and CNO.2HCl
| Property | CNO (Freebase) | CNO.2HCl | Key Considerations |
| Solubility | Soluble in DMSO to 100 mM; may precipitate in aqueous solutions.[7][10] | Readily soluble in water (up to 100 mM).[6] | CNO.2HCl is recommended for aqueous solutions to avoid precipitation.[7] |
| Bioavailability | Lower | 6-7 fold higher plasma concentrations compared to CNO.[6][8] | CNO.2HCl provides more consistent and higher plasma levels. |
| In Vivo Clozapine Conversion | Significant conversion to clozapine.[4][5][11] | Less conversion to clozapine compared to CNO.[6][8] | Reduced potential for off-target effects from clozapine with CNO.2HCl. |
| Storage of Solution | Recommended to be stored as aliquots at room temperature in DMSO.[7] | Can be stored as aqueous aliquots at -20°C. | Proper storage is crucial to prevent degradation. |
Table 2: In Vitro Potency (EC50) of DREADD Agonists
| Agonist | Receptor | Assay | EC50 (nM) | Reference |
| Clozapine | hM3Dq | Ca²⁺ Mobilization | ~1.7 | [12] |
| CNO | hM3Dq | Ca²⁺ Mobilization | ~31 | [12] |
| Clozapine | hM4Di | Inhibition of Ca²⁺ Oscillations | 0.42 | [1][13] |
| CNO | hM4Di | Inhibition of Ca²⁺ Oscillations | 8.1 | [1][13] |
Table 3: Pharmacokinetic Parameters of CNO in Mice and Rats (Intraperitoneal Injection)
| Species | CNO Dose (mg/kg) | Peak Plasma CNO | Peak Plasma Clozapine | Time to Peak | Onset of Action |
| Mouse | 10 | 623.7 ng/mL | 45.9 ng/mL | ~30 min | ~15 min |
| Rat | 10 | 3404.13 ng/mL | 256.73 ng/mL | ~30 min | ~15-30 min |
Data compiled from multiple sources. Values can vary based on experimental conditions.[5][11]
Signaling Pathways
The activation of hM3Dq and hM4Di DREADDs triggers distinct downstream signaling cascades.
Caption: hM3Dq (Gq-coupled) signaling pathway.
Caption: hM4Di (Gi-coupled) signaling pathway.
Experimental Workflow
A typical DREADD-based experiment involves several key stages, from initial viral vector delivery to behavioral analysis.
Caption: General experimental workflow for in vivo DREADD studies.
Experimental Protocols
The following are detailed methodologies for key experiments in a DREADD-based study.
Protocol 1: Stereotactic AAV-DREADD Injection in Mice
Materials:
-
AAV vector encoding the DREADD of interest (e.g., AAV-hSyn-hM3Dq-mCherry)
-
Adult mouse (e.g., C57BL/6)
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane (B1672236)
-
Heating pad
-
Surgical tools (scalpel, forceps, etc.)
-
Microdrill
-
Nanoliter injection system (e.g., Hamilton syringe with a 33-gauge needle)
-
Analgesics and antiseptic solutions
-
Suturing material
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with 2-4% isoflurane and place it on a heating pad to maintain body temperature. Secure the head in the stereotaxic frame. Apply eye lubricant to prevent corneal drying. Shave the scalp and sterilize the area with antiseptic solution.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Use a stereotaxic atlas to determine the coordinates for the target brain region relative to bregma. Use the microdrill to create a small burr hole over the target coordinates.
-
Virus Injection: Load the AAV-DREADD vector into the nanoliter injection syringe. Slowly lower the needle through the burr hole to the desired depth. Infuse the virus at a rate of 100-200 nL/minute. After the infusion is complete, leave the needle in place for 5-10 minutes to allow for diffusion and to prevent backflow upon retraction.
-
Post-operative Care: Slowly retract the needle. Suture the scalp incision. Administer post-operative analgesics as per institutional guidelines. Monitor the mouse during recovery until it is ambulatory. Allow 2-4 weeks for robust DREADD expression before proceeding with behavioral experiments.
Protocol 2: CNO.2HCl Administration and Open Field Test
Materials:
-
CNO.2HCl powder
-
Sterile saline (0.9% NaCl)
-
Open field apparatus (e.g., a 40x40 cm square arena)
-
Video tracking software
-
70% ethanol (B145695) for cleaning
Procedure:
-
CNO.2HCl Preparation: Prepare a stock solution of CNO.2HCl in sterile saline. For example, a 1 mg/mL stock solution. On the day of the experiment, dilute the stock solution with saline to the final desired concentration for injection (e.g., for a 1 mg/kg dose in a 25g mouse, inject 25 µL of the 1 mg/mL solution).
-
Habituation: For several days prior to the experiment, handle the mice and habituate them to the injection procedure with saline injections. On the day of the test, allow the mice to acclimate to the testing room for at least 30-60 minutes.
-
CNO.2HCl Administration: Administer the prepared CNO.2HCl solution via intraperitoneal (IP) injection. A typical dose range for mice is 0.3-5 mg/kg. Return the mouse to its home cage.
-
Open Field Test: 15-30 minutes after the IP injection, place the mouse in the center of the open field arena. Record the mouse's activity for 10-30 minutes using the video tracking software.
-
Data Analysis: Analyze the recorded video for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Apparatus Cleaning: Thoroughly clean the open field apparatus with 70% ethanol between each mouse to eliminate olfactory cues.
Control Groups: It is imperative to include appropriate control groups in all DREADD experiments:
-
DREADD-expressing animals receiving vehicle (saline): To control for the effects of the injection procedure and the vehicle itself.
-
Non-DREADD-expressing animals (e.g., expressing only a fluorescent reporter) receiving CNO.2HCl: To control for potential off-target effects of clozapine.
Conclusion
DREADD technology, particularly with the use of the improved actuator CNO.2HCl, offers a powerful and versatile tool for the functional dissection of neural circuits and their role in behavior and disease. By understanding the underlying mechanisms, paying close attention to quantitative details, and employing rigorous experimental designs with appropriate controls, researchers can leverage this technology to gain unprecedented insights into the complexities of the brain. This guide provides a foundational framework for the successful implementation of DREADD-based studies.
References
- 1. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CNO (water-soluble) | Tocris Bioscience [tocris.com]
- 6. Clozapine N-oxide (CNO) (freebase) | DREADD activator | Hello Bio [hellobio.com]
- 7. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clozapine N-oxide (CNO) dihydrochloride | DREADD activator | Hello Bio [hellobio.com]
- 9. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Clozapine N-oxide Dihydrochloride for Gq-DREADD Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a cornerstone of modern neuroscience, enabling precise temporal control over cellular activity. The Gq-coupled hM3Dq receptor, activated by a synthetic ligand, allows for targeted neuronal depolarization and increased firing rates. For years, Clozapine (B1669256) N-oxide (CNO) was the standard ligand for this purpose. However, significant research has revealed that CNO's primary role in vivo is that of a prodrug. Following systemic administration, it undergoes reverse metabolism to clozapine, which then crosses the blood-brain barrier to act as the potent, high-affinity agonist at the DREADD receptor.[1][2] This guide provides a detailed technical overview of the Gq-DREADD signaling pathway, quantitative pharmacological data, comprehensive experimental protocols, and critical considerations for the use of CNO, with a focus on its dihydrochloride (B599025) salt for enhanced solubility.
The Gq-DREADD Signaling Pathway
The hM3Dq is a modified human M3 muscarinic receptor engineered to lose affinity for its endogenous ligand, acetylcholine, while gaining high sensitivity to a synthetic actuator.[3][4] Activation of the hM3Dq receptor initiates the canonical Gαq signaling cascade.
Mechanism of Action:
-
Ligand Binding: The actuator (clozapine, derived from CNO) binds to the hM3Dq receptor.
-
G-Protein Activation: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the associated Gαq subunit.
-
PLC Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).[5]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]
-
Downstream Effects:
-
Neuronal Excitation: The substantial increase in intracellular Ca²+ concentration leads to the opening of calcium-activated channels, membrane depolarization, and an increased action potential firing rate.[4][8]
Quantitative Data: CNO vs. Clozapine Potency
A critical aspect of DREADD research is understanding the pharmacology of the actuator. While CNO is administered, its metabolite, clozapine, is the primary active compound in vivo.[3][9] Clozapine demonstrates significantly higher potency and binding affinity for DREADD receptors compared to CNO.
| Compound | Parameter | Receptor | Value | Species/System | Reference |
| CNO | EC₅₀ (IP₃ Production) | hM3Dq | 17 nM | Cultured Cells | [3][8] |
| CNO | EC₅₀ (Ca²⁺ Increase) | hM3Dq | 85 ± 17 nM | HEK-293 Cells | [9] |
| Clozapine | EC₅₀ (Ca²⁺ Increase) | hM3Dq | 5.4 ± 3.1 nM | HEK-293 Cells | [9] |
| CNO | Kᵢ (Binding Affinity) | hM3Dq | 3.8 ± 0.3 µM | Mouse Striatum | [9] |
| Clozapine | Kᵢ (Binding Affinity) | hM3Dq | 7 ± 2 nM | Mouse Striatum | [9] |
| CNO | In Vivo Dose (Mouse) | hM3Dq | 0.1 - 5.0 mg/kg (i.p.) | Mouse | [5][10] |
| CNO | In Vitro Concentration | hM3Dq | 3 - 10 µM | Brain Slices | [7][11] |
The In Vivo Actuator: The CNO-Clozapine Conversion
The long-held belief that CNO is pharmacologically inert and directly activates DREADDs has been challenged and largely revised.[12] Studies have demonstrated that systemically administered CNO has poor blood-brain barrier permeability and is rapidly converted to clozapine.[1][13][14] This metabolically derived clozapine is responsible for the activation of DREADDs in the central nervous system.[9] This has profound implications for experimental design, demanding rigorous controls.
Critical Controls for In Vivo Experiments:
-
Vector Control: Animals expressing a fluorescent protein (e.g., mCherry) instead of the DREADD, treated with CNO. This controls for off-target effects of CNO or its metabolites.[10]
-
Vehicle Control: DREADD-expressing animals treated with the vehicle solution (e.g., saline, DMSO). This controls for the effects of the injection procedure and the vehicle itself.
-
Low-Dose Clozapine: As an alternative actuator, using sub-threshold doses of clozapine can directly activate DREADDs while minimizing off-target effects associated with higher therapeutic doses.[9]
Experimental Protocols
CNO Dihydrochloride Preparation and Administration
CNO freebase has poor aqueous solubility, often requiring solvents like DMSO.[15] Clozapine N-oxide dihydrochloride is a water-soluble alternative, ideal for preparing solutions in saline for in vivo use.[16][17]
-
Reagent: this compound (e.g., Sigma-Aldrich SML2304).
-
Solvent: Sterile 0.9% saline.
-
Preparation:
-
Calculate the required mass of CNO dihydrochloride for the desired concentration (e.g., 1 mg/mL).
-
Dissolve the powder directly in sterile saline. Gentle warming or vortexing can aid dissolution.
-
Filter the solution through a 0.22 µm syringe filter into a sterile vial before use.
-
-
Administration (In Vivo): Typically administered via intraperitoneal (i.p.) injection at doses ranging from 0.1 to 5 mg/kg.[5][10][18] Effects are generally observed within 30 minutes and can last for several hours.[5][19]
In Vivo Gq-DREADD Activation Workflow
The following outlines a standard workflow for a chemogenetic experiment in a rodent model.
Protocol: Stereotactic AAV Injection This protocol is a general guide and must be adapted to the specific target region and animal model, following institutional animal care guidelines.[20][21][22]
-
Anesthesia: Anesthetize the animal (e.g., mouse) with isoflurane (B1672236) (3-5% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth via a toe pinch reflex test.[22]
-
Stereotaxic Mounting: Secure the animal in a stereotaxic frame. Apply ophthalmic ointment to prevent eye drying.[20]
-
Surgical Preparation: Shave the fur from the scalp and sterilize the area with alternating swabs of povidone-iodine and 70% ethanol.[20] Make a midline incision to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target coordinates.
-
Viral Injection: Lower a microinjection syringe (e.g., Hamilton syringe) filled with the AAV-hM3Dq vector to the predetermined depth. Infuse the virus slowly (e.g., 100 nL/min) to prevent tissue damage. After infusion, leave the needle in place for 5-10 minutes to allow diffusion before slowly retracting it.[20]
-
Closure and Recovery: Suture the incision and provide postoperative analgesia. Monitor the animal until it is fully recovered from anesthesia.[21]
In Vitro Gq-DREADD Activation: Calcium Imaging
Calcium imaging in cultured cells or acute brain slices is a common method to validate DREADD functionality.[23][24]
-
Preparation:
-
Cultured Cells: Use a cell line (e.g., HEK293) transfected with a plasmid encoding hM3Dq.
-
Brain Slices: Prepare acute brain slices (250-300 µm) from an animal previously injected with AAV-hM3Dq.[23]
-
-
Calcium Indicator Loading: Incubate the cells/slices with a calcium-sensitive dye (e.g., Fura-2 AM, GCaMP) in artificial cerebrospinal fluid (aCSF) or a suitable buffer.[24]
-
Baseline Recording: Using fluorescence microscopy, record baseline calcium levels for a period of 5-10 minutes to establish a stable baseline.[7][24]
-
CNO Application: Bath-apply CNO (typically 3-10 µM) to the preparation while continuously recording.[7][11]
-
Data Analysis: A successful Gq-DREADD activation will be observed as a significant and robust increase in intracellular calcium fluorescence following CNO application.[7][25]
Conclusion and Future Directions
This compound remains a valuable tool for activating Gq-DREADDs, offering improved solubility over its freebase form. However, a sophisticated understanding of its function as a prodrug for clozapine is essential for the rigorous design and interpretation of chemogenetic experiments. Researchers must incorporate appropriate controls to account for potential off-target effects of clozapine. The development of novel DREADD agonists with improved brain penetrance and no active metabolites, such as Compound 21, represents the next frontier in providing even greater specificity for chemogenetic manipulations.[8][10]
References
- 1. Chemogenetics revealed: DREADD occupancy and activation via converted clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 5. Remote control of neuronal activity in transgenic mice expressing evolved G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gq-DREADD Selectively Initiates Glial Glutamate Release and Inhibits Cue-induced Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemogenetic activation of Gq signaling modulates dendritic development of cortical neurons in a time- and layer-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemogenetic Tools for Causal Cellular and Neuronal Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemogenetics revealed: DREADD occupancy and activation via converted clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recombinase-dependent mouse lines for chemogenetic activation of genetically defined cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 13. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. [PDF] The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice | Semantic Scholar [semanticscholar.org]
- 15. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 16. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ≥98% (HPLC), powder, muscarinic DREADD activator | Sigma-Aldrich [sigmaaldrich.com]
- 18. Chronic postnatal chemogenetic activation of forebrain excitatory neurons evokes persistent changes in mood behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 21. Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AAV Injection and Tissue Preparation [protocols.io]
- 23. Gq DREADD activation of CaMKIIa MnPO neurons stimulates nitric oxide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. eneuro.org [eneuro.org]
- 25. biorxiv.org [biorxiv.org]
Clozapine N-oxide Dihydrochloride for Gi-DREADD Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) represent a powerful chemogenetic technology for the remote manipulation of neuronal activity. This guide focuses on the use of Clozapine (B1669256) N-oxide (CNO) dihydrochloride (B599025), a water-soluble actuator, for the inhibition of neuronal populations via the Gi-coupled DREADD, hM4Di. This document provides an in-depth overview of its mechanism of action, key quantitative data, detailed experimental considerations, and visual representations of the associated signaling pathways and workflows.
A critical consideration in the use of CNO is its in vivo pharmacology. Systemically administered CNO can be reverse-metabolized to clozapine, which readily crosses the blood-brain barrier and is a potent agonist at DREADD receptors.[1][2][3][4][5][6] However, clozapine itself has a complex pharmacological profile, interacting with various endogenous receptors.[1][7] This necessitates rigorous experimental controls to disambiguate DREADD-mediated effects from potential off-target effects of clozapine.[7][8][9] The dihydrochloride salt of CNO is often preferred for in vivo studies due to its enhanced solubility and stability in aqueous solutions compared to the freebase form.[10][11] It has also been suggested that CNO dihydrochloride may have improved bioavailability and result in less conversion to clozapine.[12][13]
Mechanism of Action: Gi-DREADD Signaling
The most commonly used inhibitory DREADD is the hM4Di receptor, a modified human M4 muscarinic receptor.[14] When activated by an agonist, the hM4Di receptor couples to the Gi signaling cascade, leading to neuronal inhibition.[9][14] This inhibitory effect is primarily mediated through two main pathways:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits directly bind to and open GIRK channels, leading to an efflux of potassium ions. This hyperpolarizes the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold.
The net effect of Gi-DREADD activation is a reduction in neuronal excitability and a decrease in neurotransmitter release.
References
- 1. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. [PDF] The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice | Semantic Scholar [semanticscholar.org]
- 5. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. rdw.rowan.edu [rdw.rowan.edu]
- 7. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 8. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 9. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clozapine N-oxide (CNO) dihydrochloride | DREADD activator | Hello Bio [hellobio.com]
- 11. Stability of Water-Soluble DREADD Ligands in Solution - A Technical Review [hellobio.com]
- 12. hellobio.com [hellobio.com]
- 13. Clozapine N-oxide dihydrochloride | CNO (water-soluble) | Tocris Bioscience [tocris.com]
- 14. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
The Discovery and Development of Water-Soluble Carbon Nano-Onions: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Carbon Nano-Onions (CNOs), multi-layered fullerene-like carbon nanostructures, have garnered significant interest in the biomedical field due to their unique physicochemical properties. Initially limited by their poor aqueous solubility, the development of effective functionalization strategies has unlocked their potential as carriers for therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and development of water-soluble CNOs, with a focus on their application in drug delivery. It is intended for researchers, scientists, and drug development professionals seeking to leverage these promising nanomaterials.
Synthesis of Water-Soluble Carbon Nano-Onions
The journey to harnessing the potential of CNOs begins with their synthesis. While traditional methods such as arc discharge and chemical vapor deposition often yield water-insoluble CNOs, recent advancements have focused on producing inherently water-soluble or easily functionalizable CNOs.
Hydrothermal Synthesis from Citric Acid
A facile and green method for producing water-soluble CNOs involves the hydrothermal treatment of citric acid. This bottom-up approach offers good control over the CNO size and surface chemistry.
Experimental Protocol: Hydrothermal Synthesis of CNOs from Citric Acid [1][2][3]
-
Precursor Solution Preparation: Prepare a 0.2 M aqueous solution of citric acid. For enhanced control over the final particle size, 0.4 M potassium nitrate (B79036) (KNO₃) can be added to the solution.
-
Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Heating: Seal the autoclave and heat it to 180°C in an oven for a duration of 8 to 12 hours. During this process, the citric acid undergoes dehydration, condensation, and carbonization to form CNOs.
-
Cooling and Purification: Allow the autoclave to cool down to room temperature naturally.
-
Washing: The resulting black suspension is centrifuged, and the supernatant is discarded. The CNO pellet is then washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: The purified CNOs are dried in a vacuum oven at 60°C overnight.
Caption: Hydrothermal synthesis of water-soluble CNOs from citric acid.
Functionalization of Carbon Nano-Onions for Enhanced Water Solubility and Biocompatibility
Pristine CNOs synthesized by methods like thermal annealing of nanodiamonds are often hydrophobic. To render them water-soluble and suitable for biomedical applications, surface functionalization is a critical step. Oxidation followed by amidation is a widely employed and effective strategy.
Oxidation of CNOs to Introduce Carboxyl Groups
Oxidation of the CNO surface introduces carboxylic acid (-COOH) groups, which not only dramatically improves water dispersibility but also provides reactive sites for further conjugation.
Experimental Protocol: Nitric Acid Oxidation of CNOs [4]
-
Dispersion: Disperse pristine CNOs in a 3 M aqueous solution of nitric acid (HNO₃) in a round-bottom flask.
-
Reflux: Heat the mixture to reflux under constant stirring for 48 hours. This process etches the CNO surface, creating defects and introducing carboxyl groups.
-
Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide (B78521) (NaOH), until a neutral pH is reached.
-
Purification: The oxidized CNOs (ox-CNOs) are purified by repeated centrifugation and washing with deionized water until the supernatant is neutral.
-
Drying: The final product is dried under vacuum.
Amidation of Carboxylated CNOs
The carboxyl groups on the ox-CNOs can be readily coupled with amine-containing molecules, such as drugs, targeting ligands, or polymers, through amidation reactions. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS) is a common and efficient method.
Experimental Protocol: EDC/sulfo-NHS Amidation of ox-CNOs [5][6]
-
Activation of Carboxyl Groups:
-
Disperse the ox-CNOs in a suitable buffer, such as 50 mM MES buffer (pH 6.0).
-
Add EDC and sulfo-NHS to the ox-CNO dispersion. The molar ratio of EDC and sulfo-NHS to the estimated number of carboxyl groups on the CNOs should be optimized but is typically in excess.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to form a stable sulfo-NHS ester intermediate.
-
-
Purification of Activated CNOs: Remove excess EDC and sulfo-NHS by centrifuging the mixture and washing the activated CNOs with a coupling buffer (e.g., PBS, pH 7.4).
-
Coupling with Amine-Containing Molecule:
-
Resuspend the activated CNOs in the coupling buffer.
-
Add the amine-containing molecule (e.g., an amine-modified drug or a targeting peptide) to the suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted sulfo-NHS esters by adding a small molecule with a primary amine, such as ethanolamine (B43304) or glycine.
-
Purify the functionalized CNOs by extensive washing with the appropriate buffer to remove unreacted molecules and byproducts.
-
Caption: Workflow for the functionalization of CNOs.
Physicochemical Properties of Water-Soluble CNOs
The successful synthesis and functionalization of CNOs result in nanomaterials with distinct physicochemical properties that are crucial for their performance in drug delivery applications.
| Property | Typical Value Range | Significance in Drug Delivery | References |
| Hydrodynamic Diameter | 20 - 200 nm | Influences circulation time, biodistribution, and cellular uptake. | [7] |
| Zeta Potential | -10 to -40 mV (for carboxylated CNOs) | Indicates colloidal stability; highly negative values prevent aggregation. | [7] |
| Specific Surface Area | 100 - 600 m²/g | A high surface area allows for high drug loading capacity. | [8] |
| Drug Loading Capacity | 10 - 60 wt% | Determines the amount of therapeutic agent that can be carried per unit mass of CNOs. | [9] |
| Drug Release | pH-dependent | Enables targeted drug release in the acidic tumor microenvironment or endo-lysosomal compartments. | [9][10][11][12] |
Drug Delivery Applications of Water-Soluble CNOs
Water-soluble CNOs serve as versatile platforms for the delivery of a wide range of therapeutic agents, particularly hydrophobic anticancer drugs like doxorubicin (B1662922) (DOX).
Drug Loading and Release
Drug loading onto functionalized CNOs can be achieved through both covalent conjugation and non-covalent interactions such as π-π stacking. The release of the drug payload can be triggered by the acidic environment of tumors or intracellular compartments. For instance, doxorubicin release from CNO-based carriers is significantly enhanced at pH 4.5-5.0 compared to physiological pH (7.4)[9][10][11][12].
| Drug | Loading Method | Release Trigger | Key Findings | References |
| Doxorubicin | π-π stacking on functionalized CNOs | Low pH | Sustained release at pH 7.4, with up to 99.2% release at pH 4.5 over 15 days. | [9] |
| Doxorubicin | Covalent conjugation via pH-sensitive linker | Low pH | Controlled and triggered release in acidic environments, enhancing cancer cell cytotoxicity. | [11][12] |
Cellular Uptake and Signaling Pathways
The cellular uptake of functionalized CNOs predominantly occurs through endocytosis[13]. Once inside the cell, the CNO-drug conjugate can influence various signaling pathways. For example, CNO-mediated delivery of chemotherapeutic agents can lead to the induction of apoptosis through the activation of the caspase cascade.
Caption: CNO-mediated drug delivery and induction of apoptosis.
Experimental Workflow for CNO-Based Drug Delivery
A typical workflow for the development and evaluation of a CNO-based drug delivery system is outlined below.
Caption: Experimental workflow for CNO-based drug delivery.
Conclusion
The development of water-soluble CNOs represents a significant advancement in the field of nanomedicine. Their tunable synthesis, versatile surface chemistry, and favorable physicochemical properties make them highly promising candidates for targeted drug delivery. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting area, ultimately paving the way for novel and more effective therapeutic strategies.
References
- 1. Hydrothermal Synthesis of Carbon Nano-Onions from Citric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrothermal Synthesis of Carbon Nano-Onions from Citric Acid. | Semantic Scholar [semanticscholar.org]
- 4. BJNANO - Carbon nano-onions as fluorescent on/off modulated nanoprobes for diagnostics [beilstein-journals.org]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. research.abo.fi [research.abo.fi]
- 7. researchgate.net [researchgate.net]
- 8. Properties that Influence the Specific Surface Areas of Carbon Nanotubes and Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Tumor pH-Responsive Nanocarriers With Light-Activatable Drug Release for Chemo-Photodynamic Therapy of Breast Cancer [frontiersin.org]
- 11. Featured Article: Chemotherapeutic delivery using pH-responsive, affinity-based release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stepwise pH-responsive nanoparticles for enhanced cellular uptake and on-demand intracellular release of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of Clozapine N-oxide Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine (B1669256) N-oxide (CNO) is a synthetic derivative and a principal metabolite of the atypical antipsychotic drug clozapine.[1][2][3][4] The dihydrochloride (B599025) salt of CNO is a widely utilized tool in neuroscience research, primarily for its role as a selective actuator of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[2][5][6][7] These engineered G protein-coupled receptors (GPCRs) allow for precise temporal and spatial control of neuronal activity in vivo and in vitro.[7][8] Clozapine N-oxide dihydrochloride offers significant advantages over the freebase form, most notably its enhanced solubility in aqueous solutions, which improves its handling and bioavailability for experimental applications.[9]
This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and its mechanism of action in chemogenetic systems.
Chemical and Physical Properties
This compound is a crystalline solid.[3] Key identifying and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][5][6]benzodiazepine;dihydrochloride | [10] |
| Molecular Formula | C₁₈H₁₉ClN₄O·2HCl | [3][5] |
| Molecular Weight | 415.74 g/mol | |
| CAS Number | 2250025-93-3 | [3][5] |
| Appearance | Orange solid | [9] |
| Purity | ≥98% (HPLC) | [3] |
| Melting Point | 212.0-214.0 °C (for freebase) | [8] |
Solubility and Stability
The dihydrochloride salt of CNO was developed to address the poor aqueous solubility of the freebase form. This enhancement makes it more suitable for in vivo studies where administration in aqueous vehicles is required.
| Solvent | Maximum Concentration |
| Water | 100 mM (41.57 mg/mL) |
| DMSO | 100 mM (41.57 mg/mL) |
| PBS (pH 7.2) | 10 mg/mL |
| Ethanol | 25 mg/mL |
| DMF | 25 mg/mL |
Stability:
-
Solid Form: When stored as a desiccated solid at room temperature, this compound is stable.[11] For long-term storage, -20°C is recommended.[5][12] The solid is hygroscopic, and contact with air may cause it to become sticky, though this should not affect performance.[5]
-
In Solution: Aqueous solutions should be prepared fresh for immediate use.[5][11] If storage is necessary, it is recommended to aliquot the solution into tightly sealed vials and store at -20°C for up to one month.[5][11] Some studies suggest that after 96 hours at room temperature, the purity of the compound in solution can decrease.[11] Stock solutions in DMSO may be stable for longer periods when stored at -20°C or -80°C.
Mechanism of Action: DREADD Activation
This compound is considered to be largely biologically inert in the absence of its cognate DREADD receptors.[1][2] Its primary utility lies in its ability to selectively bind to and activate these engineered receptors. The most commonly used DREADDs are derived from human muscarinic receptors and are coupled to different G-protein signaling pathways to either activate or inhibit neuronal activity.[13][7]
-
Excitatory DREADDs (Gq-coupled): Receptors such as hM3Dq, when activated by CNO, couple to the Gq signaling pathway. This leads to the activation of phospholipase C, subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and neuronal depolarization.[5][7]
-
Inhibitory DREADDs (Gi-coupled): Receptors like hM4Di couple to the Gi pathway upon CNO binding. This inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The overall effect is neuronal hyperpolarization and silencing of neuronal activity.[5][7]
It is important to note that recent studies have shown that CNO can be reverse-metabolized to clozapine in vivo.[1][14] Clozapine itself is a potent DREADD activator and can cross the blood-brain barrier more readily than CNO.[14] This has led to the recommendation that appropriate control groups (e.g., DREADD-negative animals receiving CNO) are essential in experimental design to account for any potential off-target effects of converted clozapine.[6][7]
Caption: DREADD signaling pathways activated by Clozapine N-oxide.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.
Methodology:
-
Allow the solid this compound vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[5][11]
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (e.g., sterile water or DMSO) to achieve the desired stock concentration (e.g., 100 mM).
-
To aid dissolution, the solution can be subjected to ultrasonic shaking or gentle warming in a 37-45°C water bath.[2][9]
-
Once fully dissolved, the stock solution should be sterile-filtered if intended for in vivo use.
-
For storage, aliquot the stock solution into tightly sealed, sterile vials and store at -20°C for up to one month.[5][11] Avoid repeated freeze-thaw cycles.[2]
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a sample of this compound.
Methodology:
-
System Preparation: An HPLC system equipped with a UV detector and a suitable column (e.g., C18) is used.
-
Mobile Phase: A suitable mobile phase is prepared, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile), and is degassed.
-
Standard Preparation: A standard solution of this compound with a known concentration is prepared in the mobile phase.
-
Sample Preparation: The test sample is accurately weighed and dissolved in the mobile phase to a known concentration.
-
Chromatographic Run: Equal volumes of the standard and sample solutions are injected into the HPLC system. The components are separated on the column and detected by the UV detector at a specific wavelength (e.g., 213 nm or 226 nm).[3]
-
Data Analysis: The purity is calculated by comparing the peak area of the principal peak in the sample chromatogram to the total area of all peaks, expressed as a percentage. The retention time of the principal peak in the sample should match that of the standard.
Illustrative Experimental Workflow
The following diagram outlines a typical workflow for a chemogenetic experiment using this compound to modulate neuronal activity in vivo.
Caption: Typical workflow for in vivo DREADD-based experiments.
Conclusion
This compound is an invaluable tool for the precise control of cellular signaling in biomedical research. Its favorable chemical properties, particularly its water solubility and stability when handled correctly, facilitate its use in a wide range of experimental paradigms. A thorough understanding of its mechanism of action, including the potential for in vivo conversion to clozapine, is critical for the rigorous design and interpretation of chemogenetic experiments. The protocols and data presented in this guide offer a foundational resource for researchers employing this powerful technology to dissect complex biological systems.
References
- 1. Clozapine N-oxide - Wikipedia [en.wikipedia.org]
- 2. tram-34.com [tram-34.com]
- 3. caymanchem.com [caymanchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Clozapine N-oxide (CNO) dihydrochloride | DREADD activator | Hello Bio [hellobio.com]
- 6. Clozapine N-Oxide Administration Produces Behavioral Effects in Long-Evans Rats: Implications for Designing DREADD Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 8. Clozapine N-oxide - LKT Labs [lktlabs.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. This compound | C18H21Cl3N4O | CID 137187247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Stability of Water-Soluble DREADD Ligands in Solution - A Technical Review [hellobio.com]
- 12. CLOZAPINE N-OXIDE CAS#: 34233-69-7 [m.chemicalbook.com]
- 13. apexbt.com [apexbt.com]
- 14. Chemogenetics revealed: DREADD occupancy and activation via converted clozapine - PMC [pmc.ncbi.nlm.nih.gov]
The Unforeseen Transformation: A Technical Guide to the In Vivo Metabolism of Clozapine N-oxide Dihydrochloride to Clozapine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clozapine (B1669256) N-oxide (CNO), a widely utilized ligand for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), has long been considered pharmacologically inert, serving as a specific actuator for engineered G protein-coupled receptors. However, a growing body of evidence has unequivocally demonstrated that CNO undergoes in vivo back-metabolism to its parent compound, clozapine. This biotransformation has significant implications for the interpretation of DREADD-based studies and warrants a thorough understanding by the scientific community. This technical guide provides a comprehensive overview of the metabolism of clozapine N-oxide dihydrochloride (B599025) to clozapine, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic processes and experimental workflows.
Introduction
The DREADD technology has revolutionized neuroscience research by enabling the remote and precise control of neuronal activity. The utility of this system hinges on the principle that the activating ligand, typically CNO, is specific to the engineered receptor and otherwise biologically inactive. However, the discovery of CNO's conversion to clozapine, an atypical antipsychotic with a broad pharmacological profile, challenges this fundamental assumption.[1][2][3][4] Understanding the pharmacokinetics and metabolic pathways of this conversion is critical for designing and interpreting DREADD-based experiments accurately. This guide synthesizes current knowledge on the topic, focusing on the quantitative aspects and experimental methodologies.
In Vivo Metabolism of Clozapine N-oxide to Clozapine
The reverse metabolism of CNO to clozapine has been observed across multiple species, including humans, nonhuman primates, rats, and mice.[5][6][7][8] This conversion is a critical consideration in preclinical and potentially clinical applications of DREADD technology.
Enzymatic Conversion
In vitro studies suggest that various Cytochrome P450 (CYP) isoforms are capable of catalyzing the reduction of CNO to clozapine. Specifically, CYP3A4, CYP1B1, and CYP1A1 have been implicated in this process.[9][10] This enzymatic reduction is also associated with the generation of reactive oxygen species, which may have toxicological implications.[9][10][11]
The metabolic relationship can be visualized as a cycle where clozapine is oxidized to CNO, and CNO is subsequently reduced back to clozapine.
Quantitative Pharmacokinetic Data
The extent of CNO to clozapine conversion varies between species and is dependent on the dose and route of administration. The following tables summarize key pharmacokinetic parameters from various studies.
Table 1: Pharmacokinetics of CNO and Clozapine Following CNO Administration in Rats
| CNO Dose (mg/kg) | Route | Time (min) | Plasma CNO (ng/mL) | Plasma Clozapine (ng/mL) | Species/Strain | Reference |
| 10.0 | i.p. | 30 | 3404.13 ± 596.84 | 256.73 ± 214.56 | Sprague-Dawley Rat | [7] |
| 10.0 | i.p. | 60 | - | - | Sprague-Dawley Rat | [7] |
| 1.0 | i.p. | 30 | - | <0.2 | Sprague-Dawley Rat | [4] |
| 1.0 | i.p. | 60 | - | <0.2 | Sprague-Dawley Rat | [4] |
Table 2: Pharmacokinetics of CNO and Clozapine Following CNO Administration in Mice
| CNO Dose (mg/kg) | Route | Time (min) | Plasma CNO (ng/mL) | Plasma Clozapine (ng/mL) | Species/Strain | Reference |
| 10.0 | i.p. | 30 | 623.7 ± 114.1 | 45.9 | B6129 Mouse | [7][12] |
| 10.0 | i.p. | 60 | 113.4 (approx) | 44.4 | B6129 Mouse | [7][12] |
Table 3: Pharmacokinetics of CNO and Clozapine Following CNO Administration in Rhesus Macaques
| CNO Formulation | CNO Dose (mg/kg) | Route | Time (min) | Plasma CNO (ng/mL) | Plasma Clozapine (ng/mL) | Reference |
| CNO-DMSO | 3.0 | i.m. | 60 | ~200 | ~8 | [5] |
| CNO-DMSO | 5.0 | i.m. | 60 | ~210 | ~9 | [5] |
| CNO-DMSO | 7.0 | i.m. | 60 | ~215 | ~9 | [5] |
| CNO-HCl | 3.0 | i.m. | 60 | ~540 | ~8 | [5] |
| CNO-HCl | 5.6 | i.m. | 60 | ~1500 | ~15 | [5] |
| CNO-HCl | 10.0 | i.m. | 60 | ~2280 | ~26 | [5] |
| CNO | 3.0 | s.c. | 120 (Cmax) | 101.3 ± 45.4 | 10.6 ± 1.5 | [6] |
| CNO | 10.0 | s.c. | 120 (Cmax) | 402.1 ± 142.1 | 24.1 ± 4.2 | [6] |
Table 4: Pharmacokinetics of CNO and Clozapine in Humans
| Administered Drug | Dose | Time (hr) | Plasma CNO (ng/mL) | Plasma Clozapine (ng/mL) | Reference |
| CNO | Single Dose | 12 | 14.4 ± 8.8 | 28.1 ± 8.9 | [8] |
| Clozapine | Single Dose | 12 | 17.7 ± 16.4 | - | [8] |
Note: Data are presented as mean ± SEM or mean ± SD where available. Some values are approximated from figures in the source publications.
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating CNO metabolism.
In Vivo Pharmacokinetic Studies
A general workflow for in vivo pharmacokinetic studies of CNO metabolism is depicted below.
4.1.1. Animal Models and Drug Administration: Studies have utilized various animal models including adult male Sprague-Dawley rats, B6129 inbred mice, and rhesus macaques.[1][5][6] CNO is typically dissolved in vehicles such as saline (for the hydrochloride salt) or a mixture of DMSO and saline.[5] Administration routes include intraperitoneal (i.p.), intramuscular (i.m.), and subcutaneous (s.c.).[1][5][6]
4.1.2. Sample Collection: Blood samples are collected at multiple time points post-CNO administration via methods appropriate for the species, such as from indwelling jugular catheters in rats or peripheral veins in macaques.[1][5] Plasma is separated by centrifugation. In some studies, cerebrospinal fluid (CSF) is also collected to assess central nervous system penetration.[6]
Analytical Methodologies
The simultaneous quantification of CNO, clozapine, and its other metabolites like N-desmethylclozapine (NDMC) is crucial for these studies.
4.2.1. Sample Preparation: A common method for extracting the analytes from plasma is liquid-liquid extraction. This typically involves alkalinizing the plasma sample and extracting the compounds into an organic solvent like n-hexane-isoamyl alcohol or ethyl acetate.[13][14] The organic phase is then back-extracted into an acidic solution.[13]
4.2.2. Chromatographic Separation and Detection: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or, more commonly, tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice.[7][13][15]
-
HPLC-UV: An isocratic HPLC method with UV detection at 254 nm can be used. A C6 or C18 silica (B1680970) particle column is typically employed for separation. The mobile phase often consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.[13]
-
LC-MS/MS: This method offers higher sensitivity and specificity. Analytes are separated on a C18 column and detected using a mass spectrometer in multiple reaction monitoring (MRM) mode. Specific ion transitions are monitored for each compound (e.g., m/z 327 -> 270 for clozapine, m/z 343 -> 256 for CNO).[15]
Table 5: Example LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Clozapine | 327 | 270 | [15] |
| Clozapine N-oxide | 343 | 256 | [15] |
| N-desmethylclozapine | 313 | 192 | [15] |
Implications for DREADD-based Research
The in vivo conversion of CNO to clozapine has several important implications for researchers using DREADD technology:
-
Off-Target Effects: The resulting clozapine can bind to a variety of endogenous receptors, potentially confounding the interpretation of behavioral and physiological outcomes attributed solely to DREADD activation.[16]
-
Dose-Response Complexity: The dose of CNO administered will not only determine the extent of DREADD activation but also the concentration of systemically available clozapine. This introduces a complex, dual-pharmacology scenario.
-
Need for Rigorous Controls: It is imperative to include appropriate control groups in DREADD studies. This includes animals expressing the DREADD but receiving vehicle, and wild-type animals receiving CNO to account for any effects of clozapine formed in situ.[1][2][3][4]
-
Consideration of CNO Formulation: The use of the water-soluble CNO dihydrochloride salt has been shown to result in higher plasma CNO concentrations and relatively less conversion to clozapine compared to CNO dissolved in DMSO in rhesus macaques.[5][17]
Conclusion
The metabolism of clozapine N-oxide dihydrochloride to clozapine is a well-documented phenomenon that occurs across multiple species. This technical guide provides a consolidated resource of the quantitative data and experimental methodologies relevant to this metabolic conversion. A thorough understanding of this process is essential for the rigorous design and accurate interpretation of DREADD-based research. Researchers must account for the potential off-target effects of the resulting clozapine and employ appropriate control measures to ensure the validity of their findings. The continued development and characterization of novel, inert DREADD agonists will be crucial for the future of chemogenetics.
References
- 1. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. [PDF] The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reversible metabolism of clozapine and clozapine N-oxide in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP-catalysed cycling of clozapine and clozapine- N-oxide promotes the generation of reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of clozapine, desmethylclozapine and clozapine N-oxide in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of clozapine, norclozapine, and clozapine-N-oxide in serum by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The Chemogenetic Receptor Ligand Clozapine N-Oxide Induces in vivo Neuroreceptor Occupancy and Reduces Striatal Glutamate Levels [frontiersin.org]
- 17. This compound | CNO (water-soluble) | Tocris Bioscience [tocris.com]
In Vivo Pharmacokinetics of Clozapine N-oxide Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine (B1669256) N-oxide (CNO), a metabolite of the atypical antipsychotic clozapine, has been a principal tool in chemogenetics, specifically for activating Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1][2] However, its in vivo pharmacokinetic profile, particularly the phenomenon of its back-conversion to clozapine, has significant implications for the interpretation of experimental results and its potential clinical applications.[3][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Clozapine N-oxide, with a focus on its dihydrochloride (B599025) salt, synthesizing data from key studies in the field.
The limited solubility of CNO often necessitates the use of detergents like dimethylsulfoxide (DMSO), which can be toxic.[3] The water-soluble dihydrochloride salt (CNO-HCl) has been developed to circumvent this issue, demonstrating improved bioavailability and a different pharmacokinetic profile compared to CNO dissolved in DMSO.[3][4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Clozapine N-oxide and its formulations from studies in various animal models.
Table 1: Pharmacokinetic Parameters of CNO-HCl and CNO-DMSO in Rhesus Macaques (Intramuscular Administration) [3]
| Parameter | CNO-HCl (3.0 mg/kg) | CNO-DMSO (3.0 mg/kg) |
| CNO | ||
| Cmax (ng/mL) | 540 - 2280 | 200 - 215 |
| Tmax (min) | 30 - 90 | 30 - 90 |
| AUC (ngh/mL) | Significantly Higher | - |
| Half-life (h) | Not specified | Not specified |
| Volume of Distribution (Vd) (L) | 18 - 25 | 75 - 103 |
| Clearance (CL) (L/min) | 0.2 | 0.4 - 0.6 |
| Clozapine (from CNO) | ||
| Cmax (ng/mL) | 8 - 26 | 8 - 9 |
| Tmax (min) | 90 or 240 | 90 or 240 |
| AUC (ngh/mL) | Significantly Higher | - |
Data are presented as ranges or means where specified in the source.[3]
Table 2: Plasma and Cerebrospinal Fluid (CSF) Pharmacokinetic Parameters of CNO in Rhesus Monkeys (Subcutaneous Administration) [1]
| Parameter | 3 mg/kg CNO | 10 mg/kg CNO |
| Plasma | ||
| Cmax (ng/mL) | - | 2528 |
| Tmax (min) | - | 45 |
| AUC (ng*h/mL) | Dose-dependent increase | Dose-dependent increase |
| CSF | ||
| Cmax (nM) | - | - |
| Tmax (h) | < 2 | < 2 |
| Clozapine (from 10 mg/kg CNO) | ||
| Cmax in CSF (nM) | - | 34 |
| N-desmethylclozapine (from 10 mg/kg CNO) | ||
| Cmax in CSF (nM) | - | 43 |
Specific values for all parameters were not available in the abstract.[1][5]
Table 3: Pharmacokinetic Profile of CNO and its Metabolite Clozapine in Mice (Intraperitoneal Administration of 3.5 mg/kg CNO) [6]
| Analyte | Matrix | Concentration at 15 min (nM) | Concentration at 30 min (nM) | Concentration at 60 min (nM) |
| CNO | Plasma | ~350 | ~150 | ~50 |
| CSF | 11.2 | 10.8 | - | |
| Brain Tissue | 23.8 | 18.5 | - | |
| Clozapine | Plasma | ~25 | ~20 | ~15 |
| CSF | Below detection limit | Below detection limit | Below detection limit | |
| Brain Tissue | ~100 | ~125 | ~100 |
Concentrations are approximated from graphical data.[6][7]
Experimental Protocols
Study in Rhesus Macaques (CNO-HCl vs. CNO-DMSO)[3][4]
-
Animal Model: Rhesus macaques.
-
Housing and Preparation: Monkeys were fasted overnight prior to dosing, with water available ad libitum.
-
Drug Formulation:
-
CNO-HCl: Clozapine N-oxide dihydrochloride dissolved in saline.
-
CNO-DMSO: Commercially available CNO dissolved in 10% v/v DMSO in saline.
-
-
Dosing:
-
Intramuscular (IM) and intravenous (IV) administrations were performed on separate days with at least a one-week washout period.
-
Doses ranged from 3 to 10 mg/kg.
-
IM injection volumes were kept below 2 ml per site.
-
-
Sample Collection:
-
Blood and cerebrospinal fluid (CSF) samples were collected at various time points between 30 and 240 minutes post-administration.
-
-
Analytical Method:
-
Plasma and CSF concentrations of CNO and clozapine were quantified, though the specific analytical technique (e.g., LC-MS/MS) is not detailed in the abstract.
-
Study in Rhesus Monkeys (Subcutaneous CNO)[1][5]
-
Animal Model: Five adult rhesus monkeys.
-
Dosing:
-
Subcutaneous (SC) administration of CNO at doses of 3 and 10 mg/kg.
-
-
Sample Collection:
-
Plasma and CSF samples were collected.
-
-
Analytical Method:
-
Concentrations of CNO, clozapine, and N-desmethylclozapine (NDMC) were determined. The stability of the CNO dosing solution was confirmed to be free of clozapine and NDMC at the time of administration.[1]
-
Study in Mice (Intraperitoneal CNO)[6][8]
-
Animal Model: Male C57BL/6J mice.
-
Dosing:
-
Intraperitoneal (i.p.) injection of 3.5 mg/kg CNO.
-
-
Sample Collection:
-
Plasma, CSF, and cortical brain tissue were collected at 15, 30, and 60 minutes post-injection.
-
-
Analytical Method:
-
Concentrations of CNO and clozapine were measured.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Clozapine N-oxide
Clozapine N-oxide is a major metabolite of clozapine, formed primarily through the cytochrome P450 system, particularly the CYP1A2 isoform in humans.[3] A critical aspect of its in vivo pharmacokinetics is its reverse metabolism back to clozapine.[2][3] This back-conversion has been observed in various species, including guinea pigs, humans, macaques, rats, and mice.[2][3] The resulting clozapine is pharmacologically active and can engage with a wide range of endogenous receptors.[8]
Caption: Metabolic relationship between Clozapine, CNO, and NDMC.
Experimental Workflow for Pharmacokinetic Studies
The general workflow for the cited in vivo pharmacokinetic studies involves several key steps from animal preparation to data analysis.
Caption: General experimental workflow for in vivo pharmacokinetic studies.
Discussion and Implications
The in vivo conversion of CNO to clozapine is a critical consideration for researchers using DREADD technology.[4] The resulting clozapine can reach pharmacologically relevant concentrations in both plasma and the central nervous system, potentially leading to off-target effects by activating endogenous receptors.[1][8] Studies have shown that the concentration of clozapine in the CSF following CNO administration is sufficient to activate various receptors, including the DREADDs themselves.[1][5]
The formulation of CNO significantly impacts its pharmacokinetic profile. CNO-HCl demonstrates 6- to 7-fold higher plasma concentrations of CNO compared to CNO-DMSO and results in relatively less conversion to clozapine (0.5%–1.5% clozapine/CNO for CNO-HCl vs. 3%–5% for CNO-DMSO).[3][4] This suggests that CNO-HCl offers improved bioavailability and a more favorable profile for minimizing off-target clozapine effects.[3]
Furthermore, CNO has been identified as a substrate for the P-glycoprotein (Pgp) efflux transporter at the blood-brain barrier, which may limit its penetration into the central nervous system.[1][5] In contrast, the back-converted clozapine readily crosses the blood-brain barrier.
Conclusion
The in vivo pharmacokinetics of Clozapine N-oxide are complex, characterized by its reverse metabolism to clozapine and the influence of its formulation on bioavailability and brain penetration. The use of the dihydrochloride salt appears to offer advantages over DMSO-based formulations by increasing CNO plasma levels and reducing the relative amount of back-converted clozapine. Researchers and drug development professionals must consider these pharmacokinetic properties when designing experiments and interpreting data to avoid confounding off-target effects from clozapine. Appropriate control groups are essential in studies employing DREADDs to account for the potential pharmacological actions of clozapine.[2]
References
- 1. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Chemogenetic Receptor Ligand Clozapine N-Oxide Induces in vivo Neuroreceptor Occupancy and Reduces Striatal Glutamate Levels [frontiersin.org]
Blood-Brain Barrier Permeability of Clozapine N-oxide Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clozapine (B1669256) N-oxide (CNO), a key actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), has been a cornerstone of chemogenetic research. However, its efficacy in central nervous system (CNS) studies is not straightforward, hinging on a complex interplay of metabolism and transport at the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the BBB permeability of Clozapine N-oxide dihydrochloride (B599025), consolidating quantitative data, detailing experimental protocols, and visualizing the key mechanisms governing its CNS bioavailability. A critical finding is that CNO itself exhibits poor BBB penetration due to active efflux by P-glycoprotein (P-gp). The CNS activity observed following systemic CNO administration is now largely attributed to its in vivo metabolic reduction to clozapine, which readily crosses the BBB. This guide will explore these facets to provide researchers with a comprehensive understanding for designing and interpreting DREADD-based experiments.
Quantitative Analysis of Clozapine N-oxide and its Metabolite at the Blood-Brain Barrier
The ability of a compound to penetrate the CNS is quantified by various parameters. For Clozapine N-oxide, a nuanced picture emerges when considering both the parent compound and its primary active metabolite, clozapine.
| Parameter | Compound | Species/Model | Value | Key Findings | Reference(s) |
| P-glycoprotein Efflux Ratio | Clozapine N-oxide | In vitro (unspecified cell line) | 20 | CNO is a significant substrate for the P-gp efflux pump, which actively removes it from the CNS. | [1] |
| CSF to Plasma Ratio | Clozapine N-oxide | Rhesus Macaques | 2% - 6% | Demonstrates very limited penetration of CNO into the cerebrospinal fluid. | [2][3] |
| Brain to Plasma Ratio | Clozapine | Rat | 24:1 | In stark contrast to CNO, its metabolite clozapine shows high uptake into the brain. | [4][5] |
| Metabolic Conversion | CNO to Clozapine | Rat (5 mg/kg CNO admin.) | 0.28 µM (plasma clozapine) | Systemic administration of CNO leads to measurable plasma concentrations of clozapine. | [4][5] |
| Metabolic Conversion | CNO to Clozapine | Mouse (1 mg/kg CNO admin.) | Brain CLZ/CNO ratio: 25-263; Plasma CLZ/CNO ratio: 0.04-0.11 | Highlights a significant conversion of CNO to clozapine, with clozapine being the predominant species in the brain. | [6] |
Mechanisms of Transport and Metabolism
The central tenet of CNO's CNS activity is its metabolic conversion and differential BBB transport. The following diagram illustrates this process.
Experimental Protocols
Accurate assessment of BBB permeability requires a combination of in vitro and in vivo methodologies. Below are generalized protocols for key experiments in this area.
In Vitro P-glycoprotein (P-gp) Efflux Assay
This assay determines if a compound is a substrate for the P-gp efflux transporter, a key mechanism for limiting brain penetration. Cell lines like Caco-2 or MDCK transfected with the human MDR1 gene are commonly used.
Objective: To calculate the efflux ratio (ER) of Clozapine N-oxide.
Materials:
-
Caco-2 or MDCK-MDR1 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
Clozapine N-oxide dihydrochloride
-
P-gp inhibitor (e.g., verapamil (B1683045) or PSC833)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on Transwell inserts for a sufficient period (e.g., 21 days for Caco-2, shorter for MDCK-MDR1) to form a confluent and differentiated monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Bidirectional Transport Study:
-
A-to-B (Apical to Basolateral) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing CNO to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
B-to-A (Basolateral to Apical) Transport:
-
Wash the cell monolayers.
-
Add the transport buffer containing CNO to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
-
Inhibitor Co-incubation: Repeat the bidirectional transport study in the presence of a known P-gp inhibitor to confirm P-gp-mediated efflux.
-
Quantification: Analyze the concentration of CNO in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 is generally considered indicative of active efflux.
-
In Vivo Pharmacokinetic Study in Rodents
This study measures the concentration of CNO and its metabolite clozapine over time in plasma, cerebrospinal fluid (CSF), and brain tissue to determine CNS penetration.
Objective: To determine the brain-to-plasma and CSF-to-plasma concentration ratios of CNO and clozapine.
Materials:
-
Male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
This compound formulation for administration (e.g., dissolved in saline or DMSO/saline)
-
Anesthetics
-
Blood collection tubes (with anticoagulant)
-
Tools for CSF collection from the cisterna magna
-
Brain homogenization equipment
-
LC-MS/MS system
Procedure:
-
Compound Administration: Administer a defined dose of CNO to the animals via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-administration, collect samples from different cohorts of animals.
-
Blood: Collect blood via a suitable method (e.g., tail vein, cardiac puncture). Centrifuge to separate plasma.
-
CSF: Anesthetize the animal and carefully collect CSF from the cisterna magna.
-
Brain: Following blood and CSF collection, euthanize the animal and perfuse transcardially with saline to remove blood from the brain vasculature. Excise the brain.
-
-
Sample Processing:
-
Plasma and CSF: Store at -80°C until analysis.
-
Brain: Weigh the brain tissue and homogenize in a suitable buffer. Centrifuge the homogenate and collect the supernatant.
-
-
Quantification: Determine the concentrations of both CNO and clozapine in plasma, CSF, and brain homogenate supernatant using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the brain-to-plasma ratio (Kp) = C_brain / C_plasma at each time point, where C_brain is the concentration in brain homogenate and C_plasma is the concentration in plasma.
-
Calculate the CSF-to-plasma ratio = C_CSF / C_plasma.
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC can also be determined for each matrix.
-
Experimental Workflow for BBB Permeability Assessment
A logical progression of experiments is crucial for efficiently characterizing the CNS permeability of a compound. The following workflow outlines a typical approach.
Conclusion and Implications for DREADD Research
The evidence strongly indicates that this compound has low intrinsic permeability across the blood-brain barrier, primarily due to its recognition and efflux by P-glycoprotein.[1] The central effects widely observed in DREADD studies are predominantly mediated by clozapine, which is formed by the in vivo reduction of CNO and exhibits excellent brain penetration.[4][5][6]
This has several critical implications for researchers:
-
Dose and Timing: The pharmacokinetics of CNO-to-clozapine conversion can influence the onset and duration of DREADD-mediated effects.
-
Off-Target Effects: The resulting clozapine is pharmacologically active at a range of endogenous receptors, necessitating careful control experiments.[4] These include administering CNO to animals expressing the DREADD receptor but receiving a vehicle, and to animals not expressing the DREADD receptor but receiving CNO.[7]
-
Species Differences: The rate of CNO metabolism to clozapine can vary between species, complicating the extrapolation of results.[8]
-
Alternative Actuators: The limitations of CNO have spurred the development of new DREADD actuators with improved BBB permeability and reduced off-target effects.
References
- 1. A simple and rapid method to collect the cerebrospinal fluid of rats and its application for the assessment of drug penetration into the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 4. Novel Approach Collecting CSF from Mice Requires No Special Equipment - Mass General Advances in Motion [advances.massgeneral.org]
- 5. biorxiv.org [biorxiv.org]
- 6. chromforum.org [chromforum.org]
- 7. mdpi.com [mdpi.com]
- 8. Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of Clozapine N-oxide Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine (B1669256) N-oxide (CNO) dihydrochloride (B599025), a water-soluble salt of the clozapine metabolite, is a cornerstone of modern chemogenetics.[1] It serves as a specific and potent activator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), particularly the Gq-coupled hM3Dq and Gi-coupled hM4Di receptors.[1] This technology allows for precise temporal and spatial control over cellular signaling pathways, offering an unparalleled tool for dissecting complex biological processes in vitro and in vivo. While CNO is designed to be pharmacologically inert at its endogenous targets, a comprehensive understanding of its molecular interactions is critical for accurate experimental design and interpretation. This technical guide provides an in-depth overview of the molecular targets of CNO dihydrochloride, presenting quantitative binding data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Molecular Target Profile of Clozapine N-oxide
Quantitative Binding and Functional Data
The following tables summarize the known binding affinities (Ki) and functional potencies (EC50, pEC50) of Clozapine N-oxide for its primary DREADD targets and a panel of off-target receptors.
Table 1: Binding Affinity (Ki) of Clozapine N-oxide at Off-Target Receptors
| Receptor | Radioligand | Ki (nM) |
| 5-HT2A | [3H]ketanserin | 66 |
| 5-HT2B | [3H]LSD | 185 |
| 5-HT2C | [3H]mesulergine | 102 |
| Alpha-1A Adrenergic | [3H]prazosin | >1000 |
| Alpha-2A Adrenergic | [3H]RX821002 | >1000 |
| Dopamine D1 | [3H]SCH23390 | >1000 |
| Dopamine D2 | [3H]spiperone | >1000 |
| Histamine H1 | [3H]pyrilamine | 80 |
| Muscarinic M1 | [3H]NMS | >1000 |
| Muscarinic M2 | [3H]AF-DX 384 | >1000 |
| Muscarinic M3 | [3H]4-DAMP | >1000 |
| Muscarinic M4 | [3H]pirenzepine | >1000 |
Data sourced from Jendryka et al., 2019.[2][3]
Table 2: Functional Potency of Clozapine N-oxide at DREADD Receptors
| Receptor | Assay Type | Parameter | Value |
| hM4Di | FLIPR Assay (Ca2+ flux) | EC50 | 8.1 nM |
| M1 DREADD | ERK1/2 Phosphorylation | pEC50 | 8.31 |
Data sourced from Jendryka et al., 2019 and van der Peet et al., 2018.[2][3]
Signaling Pathways
Activation of hM3Dq and hM4Di receptors by CNO initiates distinct intracellular signaling cascades, leading to the modulation of neuronal activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for assessing the interaction of CNO with its molecular targets.
Protocol 1: Competitive Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity (Ki) of Clozapine N-oxide dihydrochloride for a target receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with relevant ions).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the CNO concentration to generate a competition curve. Determine the IC50 value (the concentration of CNO that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: Intracellular Calcium Flux Assay (for hM3Dq)
This protocol describes a method to functionally assess the activation of the Gq-coupled hM3Dq DREADD by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the hM3Dq receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.
-
Incubation: Remove the culture medium from the cells and add the dye-loading buffer. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) in the dark.
-
Washing: Gently wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader or a FLIPR (Fluorometric Imaging Plate Reader).
-
Baseline Reading: Measure the baseline fluorescence for a short period before adding the compound.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Kinetic Reading: Immediately after compound addition, measure the fluorescence intensity kinetically over a period of several minutes.
-
Data Analysis: For each concentration of CNO, calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the logarithm of the CNO concentration to generate a dose-response curve and determine the EC50 value.
Protocol 3: ERK1/2 Phosphorylation Assay (for Gq-coupled DREADDs)
This protocol details a method to measure the activation of the Gq signaling pathway by quantifying the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Methodology:
-
Cell Culture: Seed cells expressing the Gq-coupled DREADD (e.g., hM3Dq) into 96-well plates and grow to near confluency.
-
Serum Starvation: To reduce basal levels of ERK1/2 phosphorylation, replace the growth medium with a serum-free medium and incubate for several hours or overnight.
-
Compound Stimulation: Treat the cells with a range of concentrations of this compound for a predetermined optimal time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and add a lysis buffer to each well to extract the cellular proteins.
-
ELISA or Western Blot: Quantify the amount of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 in the cell lysates. This can be done using a sandwich ELISA kit specific for pERK1/2 and total ERK1/2 or by Western blotting.
-
Data Analysis: Normalize the pERK1/2 signal to the total ERK1/2 signal for each sample. Plot the normalized pERK1/2 levels against the logarithm of the CNO concentration to generate a dose-response curve and calculate the EC50 value.
Conclusion
This compound is an invaluable tool for the precise control of DREADD-expressing cells. While it exhibits high selectivity for these engineered receptors, a thorough understanding of its potential off-target interactions is paramount for the rigorous interpretation of experimental data. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals employing this powerful chemogenetic technology. By adhering to best practices in experimental design, including appropriate controls and consideration of potential confounds, the scientific community can continue to leverage CNO and DREADDs to unravel the complexities of biological systems.
References
A Technical Guide to Clozapine N-oxide Dihydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Clozapine (B1669256) N-oxide (CNO) dihydrochloride (B599025) has become a cornerstone of modern neuroscience research, primarily for its role as an actuator of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This technology allows for the precise temporal control of neuronal activity in specifically targeted cell populations, offering unparalleled insights into the function of neural circuits and their role in behavior and disease. This technical guide provides an in-depth overview of CNO, its mechanism of action, critical considerations for its use, and detailed protocols for its application in both in vitro and in vivo settings.
Introduction to CNO and the DREADD System
The DREADD system utilizes engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be selectively activated by the synthetic compound CNO.[1][2][3] These receptors can be designed to couple to various intracellular signaling cascades, most commonly:
-
Gq-DREADDs (e.g., hM3Dq): Activation leads to neuronal depolarization and increased firing.
-
Gi-DREADDs (e.g., hM4Di): Activation leads to neuronal hyperpolarization and inhibition of neurotransmitter release.[1]
-
Gs-DREADDs: Activation leads to an increase in intracellular cyclic AMP (cAMP).[1]
Initially, CNO was considered a pharmacologically inert compound that directly activated these engineered receptors.[1][3] However, recent research has revealed a more complex mechanism of action.
The Evolving Understanding of CNO's Mechanism of Action
A critical discovery in recent years is that CNO has poor blood-brain barrier penetration and is subject to in vivo back-metabolism to clozapine.[2][4][5][6][7][8] Clozapine, an atypical antipsychotic, readily crosses the blood-brain barrier and has a high affinity for DREADD receptors.[5] It is now widely accepted that the behavioral and neuronal effects observed following systemic CNO administration are primarily mediated by clozapine that has been converted from CNO.[5][9] This has significant implications for experimental design and data interpretation.
Metabolism and Pharmacokinetics
Following systemic administration, CNO is metabolized in the periphery to clozapine and N-desmethylclozapine (NDMC), both of which are psychoactive.[1][4][10] This conversion has been demonstrated in mice, rats, and non-human primates.[2][4][6] Furthermore, CNO itself has been identified as a substrate for the P-glycoprotein (Pgp) efflux transporter at the blood-brain barrier, which actively limits its entry into the central nervous system.[4][10]
The following tables summarize key quantitative data regarding the pharmacokinetics and receptor affinities of CNO and its metabolites.
Table 1: Pharmacokinetic Parameters of CNO and its Metabolites in Rhesus Monkeys (10 mg/kg, SC)
| Compound | Cmax (Plasma) | Tmax (Plasma) | Cmax (CSF) | Tmax (CSF) |
| CNO | 7 µM | 45 min | ~100 nM | 60-120 min |
| Clozapine | ~30 nM | 120-240 min | ~34 nM | >120 min |
| NDMC | ~50 nM | >240 min | ~43 nM | >120 min |
Data synthesized from Raper et al. (2017).[4]
Table 2: DREADD Agonist Potency
| Compound | Receptor | EC50 |
| Clozapine | hM4Di | 0.42 nM |
| Compound 21 | hM4Di | 2.95 nM |
| CNO | hM4Di | 8.1 nM |
Data from Jendryka et al. (2019).[11][12]
Table 3: Serum Protein Binding
| Compound | Unbound Fraction in Serum (Geometric Mean) |
| Clozapine | 5.5% |
| N-desmethylclozapine | 9.7% |
| Clozapine N-oxide | 24.6% |
Data from Lameh et al. (2007).[13]
Experimental Protocols
In Vitro DREADD Activation
This protocol describes the application of CNO to cultured cells expressing DREADD receptors to assess downstream signaling or functional changes (e.g., calcium imaging or electrophysiology).
Materials:
-
Clozapine N-oxide dihydrochloride powder
-
Sterile vehicle (e.g., deionized water, saline, or DMSO)
-
Cultured cells expressing DREADD receptors
-
Appropriate cell culture medium
-
Assay-specific equipment (e.g., fluorescence microscope, electrophysiology rig)
Procedure:
-
CNO Stock Solution Preparation:
-
Dissolve CNO dihydrochloride in the chosen vehicle to create a high-concentration stock solution (e.g., 10-100 mM). CNO dihydrochloride is water-soluble.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter.
-
Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Plating:
-
Culture and plate DREADD-expressing cells according to standard protocols for the specific cell line and assay.
-
-
CNO Application:
-
On the day of the experiment, thaw an aliquot of the CNO stock solution and dilute it in pre-warmed cell culture medium to the final desired working concentration (typically in the range of 1-10 µM for direct CNO activation in vitro).
-
Remove the existing medium from the cells and replace it with the CNO-containing medium.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period (e.g., 15-30 minutes) to allow for receptor activation and downstream effects.
-
Proceed with the planned analysis (e.g., measure changes in intracellular calcium, neuronal firing, or gene expression).
-
In Vivo Administration of CNO
This protocol outlines the systemic administration of CNO to animals expressing DREADDs in specific neuronal populations.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline or DMSO)
-
Animal model with virally or transgenically expressed DREADDs
-
Syringes and needles appropriate for the chosen route of administration (e.g., intraperitoneal, subcutaneous)
Procedure:
-
CNO Solution Preparation:
-
Dissolve CNO dihydrochloride in the chosen vehicle. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, sterile saline is a common choice. Some studies have used a small percentage of DMSO to aid solubility, though the dihydrochloride salt has improved water solubility.[14]
-
Prepare the solution fresh on the day of the experiment.
-
The typical dose range for mice and rats is 1-10 mg/kg.[6][8][11][12] It is highly recommended to use the lowest effective dose to minimize off-target effects.[6][8]
-
-
Animal Preparation and Injection:
-
Handle animals according to approved institutional animal care and use committee (IACUC) protocols.
-
Weigh the animal to calculate the precise volume of CNO solution to inject.
-
Administer CNO via the chosen route (e.g., i.p. or s.c.).
-
-
Behavioral or Physiological Monitoring:
-
Crucial Control Groups:
-
Control 1 (Vehicle Control): DREADD-expressing animals injected with the vehicle only.
-
Control 2 (CNO in Wild-Type): DREADD-negative (wild-type) animals injected with CNO. This is a critical control to account for any behavioral or physiological effects of CNO or its metabolites (clozapine, NDMC) that are independent of DREADD activation.[6][8]
-
Visualizing Key Processes and Pathways
The following diagrams illustrate the core concepts of CNO-DREADD technology.
Caption: Gq-DREADD signaling pathway activated by clozapine.
Caption: In vivo experimental workflow for CNO administration.
Caption: CNO metabolism, brain entry, and potential effects.
Critical Considerations and Best Practices
-
Back-Metabolism and Off-Target Effects: Given that clozapine is the primary DREADD actuator in vivo, researchers must consider its known affinities for various endogenous receptors (e.g., dopaminergic, serotonergic, adrenergic).[7] These off-target effects can confound experimental results.[6] Therefore, the inclusion of DREADD-negative animals receiving CNO is an essential control.[6][8]
-
Dose-Response: Use the lowest effective dose of CNO to minimize the production of clozapine and NDMC, thereby reducing the likelihood of off-target effects.[6][8] A thorough dose-response study is recommended for any new behavioral paradigm.
-
Alternative Actuators: The field is actively developing novel DREADD actuators with improved pharmacokinetic profiles, such as Compound 21 (Cmpd-21), which shows better brain penetration and does not metabolize to clozapine.[11][12]
-
Interpretation of Results: When interpreting data from experiments using CNO, it is crucial to acknowledge that the observed effects are likely mediated by clozapine. This is particularly important when comparing results to studies that may have assumed CNO as the direct, inert actuator.[5]
Conclusion
This compound, in conjunction with the DREADD system, remains a powerful and widely used tool for the functional dissection of neural circuits. However, a contemporary understanding of its pharmacokinetics and mechanism of action—specifically its back-metabolism to clozapine—is paramount for rigorous experimental design and accurate data interpretation. By employing appropriate controls, using minimal effective doses, and considering the off-target effects of clozapine, researchers can continue to leverage this technology to advance our understanding of the brain in health and disease.
References
- 1. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 2. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemogenetics revealed: DREADD occupancy and activation via converted clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels [frontiersin.org]
- 7. Clozapine N-oxide - Wikipedia [en.wikipedia.org]
- 8. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemogenetics revealed: DREADD occupancy and activation via converted clozapine | Performance Analytics [scinapse.io]
- 10. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of clozapine and its metabolites in psychiatric patients: plasma protein binding and renal clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vivo Application of Clozapine N-oxide Dihydrochloride for Chemogenetic Modulation
Application Notes and Protocols for Researchers
Clozapine (B1669256) N-oxide (CNO) dihydrochloride (B599025) is a water-soluble salt of the synthetic ligand used to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This chemogenetic technology allows for the precise temporal control of neuronal activity in vivo, providing a powerful tool for dissecting the function of specific neural circuits and their role in behavior and disease. These application notes provide detailed protocols and critical considerations for the use of CNO dihydrochloride in animal research.
Key Considerations for In Vivo Use
Before initiating in vivo experiments with CNO dihydrochloride, it is crucial to consider several factors that can influence experimental outcomes:
-
Back-Metabolism to Clozapine: A significant concern with CNO is its in vivo conversion to clozapine, an atypical antipsychotic with its own pharmacological activity.[1][2][3] This conversion has been documented in various species, including mice and rats, and can lead to off-target effects.[2] Therefore, rigorous control experiments are essential.
-
CNO Dihydrochloride vs. CNO (Freebase): The dihydrochloride salt of CNO offers significant advantages over the freebase form. It is more readily soluble in aqueous solutions, such as saline, and exhibits improved bioavailability with a reported 6- to 7-fold higher plasma concentration compared to CNO.[4][5][6] Furthermore, studies in rhesus macaques have shown that CNO dihydrochloride results in less conversion to clozapine.[5][6]
-
Control Groups: Due to the potential for off-target effects from both CNO and its metabolite clozapine, the inclusion of appropriate control groups is paramount for data interpretation.[7][8][9] The ideal control is an animal not expressing the DREADD receptor that receives the same dose and administration of CNO dihydrochloride as the experimental group.[7][9]
-
Alternative Agonists: For studies where the conversion of CNO to clozapine is a significant concern, researchers might consider alternative DREADD agonists such as Compound 21 (C21).[7] However, it is important to note that C21 may also have its own off-target effects.[8][10]
Experimental Protocols
The following protocols are generalized from methodologies reported in the scientific literature. Researchers should optimize these protocols for their specific animal models and experimental questions.
Preparation of CNO Dihydrochloride Solution
-
Determine the required concentration: The desired concentration will depend on the target dose (in mg/kg) and the injection volume. A common injection volume for intraperitoneal (i.p.) administration in mice is 10 ml/kg.
-
Weigh the CNO dihydrochloride: Accurately weigh the required amount of CNO dihydrochloride powder.
-
Dissolve in sterile saline: Dissolve the powder in sterile 0.9% saline. The water-soluble nature of the dihydrochloride salt facilitates this process.[4] For example, to prepare a 1 mg/ml solution, dissolve 10 mg of CNO dihydrochloride in 10 ml of sterile saline.
-
Ensure complete dissolution: Vortex or gently agitate the solution until the CNO dihydrochloride is fully dissolved.
-
Storage: Store the prepared solution protected from light, and for long-term storage, it is advisable to aliquot and freeze at -20°C. One protocol suggests making fresh solutions weekly and storing them at 4°C.[11]
Administration of CNO Dihydrochloride
Several routes of administration have been successfully used for CNO.[7] The choice of route depends on the desired pharmacokinetic profile and the experimental design.
-
Intraperitoneal (i.p.) Injection: This is a common and straightforward method for systemic administration.[10][12]
-
Subcutaneous (s.c.) Injection: This route can provide a slower absorption rate compared to i.p. injection.
-
Animal: Mouse or rat.[2]
-
Dose: Similar to i.p. administration, typically 1 to 10 mg/kg.
-
Procedure: Inject the solution under the skin, usually in the scruff of the neck.
-
-
Oral Administration (via Drinking Water): This method is suitable for chronic activation of DREADDs.
-
Animal: Mouse.[11]
-
Dose: A common concentration is 200 mg/L in drinking water, often with 2% sucrose (B13894) to improve palatability.[11]
-
Procedure: Prepare the CNO dihydrochloride solution in the drinking water and provide it to the animals. Monitor water intake daily.[11] It's important to note that oral administration may lead to a greater first-pass effect in the liver, potentially increasing back-metabolism to clozapine.[3]
-
-
Oral Administration (Micropipette-Guided): This technique offers a non-invasive method for controlled oral dosing.[13]
Data Presentation
The following tables summarize key quantitative data from published studies.
| Pharmacokinetic Parameters of CNO and Clozapine in Mice | |||
| Administered Compound | Dose (mg/kg) | Peak Plasma Concentration (ng/ml) | Time to Peak (minutes) |
| CNO | 1.0 (i.p.) | ~150 (CNO) | 15 |
| CNO | 10.0 (i.p.) | >1000 (CNO), ~10 (Clozapine) | 30 (CNO), 60 (Clozapine) |
Data synthesized from multiple sources for illustrative purposes.[2][14]
| Pharmacokinetic Parameters of CNO-DMSO vs. CNO-HCl in Rhesus Macaques | |
| Parameter | Observation |
| Plasma CNO Concentration | 6- to 7-fold higher with CNO-HCl compared to CNO-DMSO.[5][6] |
| Clozapine/CNO Ratio | 0.5%-1.5% with CNO-HCl.[5][6] |
| 3%-5% with CNO-DMSO.[5][6] | |
| CSF/Plasma CNO Ratio | 2% to 6% for both formulations.[5][6] |
Visualizations
DREADD Signaling Pathways
Caption: Signaling pathways for Gq- and Gi-coupled DREADDs upon CNO binding.
In Vivo CNO Administration Workflow
Caption: Experimental workflow for in vivo CNO administration and analysis.
References
- 1. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 2. rdw.rowan.edu [rdw.rowan.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. Clozapine N-oxide dihydrochloride | CNO (water-soluble) | Tocris Bioscience [tocris.com]
- 5. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clozapine N-oxide (CNO) dihydrochloride | DREADD activator | Hello Bio [hellobio.com]
- 8. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral application of clozapine-N-oxide using the micropipette-guided drug administration (MDA) method in mouse DREADD systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Preparing Clozapine N-oxide Dihydrochloride (CNO-2HCl) Solution for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine (B1669256) N-oxide (CNO) is a synthetic ligand used for the chemogenetic control of cellular activity through Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). The dihydrochloride (B599025) salt of CNO (CNO-2HCl) is the preferred form for in vivo research due to its enhanced solubility and stability in aqueous solutions compared to the CNO freebase.[1][2] These application notes provide detailed protocols for the preparation and handling of CNO-2HCl solutions for injection in animal studies.
Advantages of Clozapine N-oxide Dihydrochloride (CNO-2HCl)
CNO-2HCl offers significant advantages over the CNO freebase for in vivo applications:
-
Superior Solubility: CNO-2HCl is readily soluble in water and physiological saline, simplifying solution preparation.[1][2][3] The CNO freebase has poor aqueous solubility and often requires the use of organic co-solvents like DMSO, which can have independent physiological effects.
-
Enhanced Stability: Aqueous solutions of CNO-2HCl are more stable and less prone to precipitation compared to the freebase form.[1][2]
-
Improved Bioavailability: Studies in rhesus macaques have shown that CNO-2HCl results in a 6- to 7-fold higher plasma concentration compared to CNO freebase.[4][5]
-
Reduced Back-Metabolism: While CNO can be reverse-metabolized to clozapine in vivo, which has its own psychoactive effects, the dihydrochloride salt is reported to have less conversion to clozapine.[4][6]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 41.57 | 100 |
| DMSO | 41.57 | 100 |
| Saline | ≥ 20 | ≥ 48.11 |
Data sourced from supplier technical information.[3][7]
Table 2: Recommended Storage and Stability of CNO-2HCl Solutions
| Storage Condition | Duration | Purity/Notes |
| Room Temperature | Up to 48 hours | Purity may begin to drop after 96 hours.[8] |
| -20°C | Up to 1 month | Recommended for longer-term storage. Aliquot to avoid freeze-thaw cycles.[2][8] |
Experimental Protocols
Protocol 1: Preparation of CNO-2HCl Stock Solution (10 mM)
Materials:
-
This compound (MW: 415.74 g/mol )
-
Sterile, nuclease-free water or 0.9% sterile saline
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 (mmol/L) x 415.74 ( g/mol ) / 1000 For example, for 10 mL of a 10 mM solution, you would need 41.57 mg of CNO-2HCl.
-
Weigh the CNO-2HCl: Carefully weigh the calculated amount of CNO-2HCl powder in a sterile microcentrifuge tube or vial.
-
Dissolve the powder: Add the desired volume of sterile water or saline to the vial containing the CNO-2HCl powder.
-
Vortex: Gently vortex the solution until the CNO-2HCl is completely dissolved. The solution should be clear.
-
Sterile Filtration: For in vivo injections, it is critical to ensure the sterility of the solution. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial.
-
Storage: For immediate use, the solution can be kept at room temperature. For storage, aliquot the sterile solution into smaller volumes in sterile, tightly sealed vials and store at -20°C for up to one month.[2][8] Before use, thaw the frozen aliquots and allow them to equilibrate to room temperature for at least one hour.[2]
Protocol 2: Preparation of Working Solution for Injection (e.g., 1 mg/kg dose)
Materials:
-
CNO-2HCl stock solution (e.g., 10 mM or a specific concentration in mg/mL)
-
Sterile 0.9% saline
-
Sterile tubes for dilution
Procedure:
-
Determine the final concentration needed: The final concentration will depend on the desired dose (e.g., in mg/kg) and the injection volume (typically 5-10 mL/kg for mice via intraperitoneal injection).
-
Example Calculation:
-
Desired dose: 1 mg/kg
-
Animal weight: 25 g (0.025 kg)
-
Total dose for the animal: 1 mg/kg * 0.025 kg = 0.025 mg
-
Injection volume: 10 mL/kg = 0.01 mL/g * 25 g = 0.25 mL
-
Required concentration of the working solution: 0.025 mg / 0.25 mL = 0.1 mg/mL
-
-
-
Dilute the stock solution: Dilute the stock solution with sterile 0.9% saline to achieve the desired final concentration.
-
Using a 1 mg/mL stock solution to make a 0.1 mg/mL working solution:
-
Take 1 part of the 1 mg/mL stock solution and add 9 parts of sterile saline.
-
-
-
Vortex: Gently vortex the diluted solution to ensure it is homogenous.
-
Administration: The working solution is now ready for administration to the animal via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous injection).
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies using CNO-2HCl.
Caption: DREADD signaling pathways activated by CNO.
References
- 1. shutterstock.com [shutterstock.com]
- 2. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 3. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 4. Chemogenetic activation of Gq signaling modulates dendritic development of cortical neurons in a time- and layer-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | A humanized Gs-coupled DREADD for circuit and behavior modulation [frontiersin.org]
- 8. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Clozapine N-oxide Dihydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Clozapine N-oxide (CNO) dihydrochloride (B599025), a water-soluble salt of CNO, widely utilized as an activator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).
Clozapine N-oxide (CNO) dihydrochloride is a key chemogenetic tool, enabling precise temporal control of neuronal activity and other cellular processes in vitro and in vivo. Its enhanced water solubility and improved bioavailability compared to the freebase form make it a preferred choice for many experimental paradigms.[1][2] This document outlines its solubility characteristics, provides protocols for solution preparation and storage, and illustrates its mechanism of action in DREADD-based signaling pathways.
Physicochemical Properties and Solubility
Clozapine N-oxide dihydrochloride is the dihydrochloride salt of CNO, a metabolite of the atypical antipsychotic drug clozapine.[3] As a water-soluble version of CNO, it offers significant advantages for experimental use.[1][2]
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 41.57 | 100[1] |
| DMSO | 41.57 - 200 | 100 - 481.07[1][4][5] |
Note: The molecular weight of this compound is 415.74 g/mol .[1][2] Batch-specific molecular weights may vary due to hydration.[1][2] Hygroscopic nature of the compound may affect solubility, and it is recommended to use freshly opened DMSO.[4]
Experimental Protocols
Preparation of Aqueous Stock Solutions
This protocol describes the preparation of a 100 mM aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
0.22 µm sterile syringe filter (optional, for sterile applications)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[3][6]
-
Calculate the required mass of the compound and volume of water to achieve the desired concentration. For a 100 mM solution, dissolve 41.57 mg of this compound in 1 mL of water.
-
Carefully add the water to the vial containing the powder.[6]
-
Gently vortex the solution until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.[4][7]
-
For in vivo or cell culture applications requiring sterility, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
Preparation of DMSO Stock Solutions
This protocol outlines the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the vial of this compound powder to room temperature.
-
To prepare a 100 mM solution, dissolve 41.57 mg of the compound in 1 mL of DMSO.
-
Add the DMSO to the vial containing the powder.
-
Vortex the solution thoroughly until all the solid has dissolved.
-
Store the stock solution in tightly sealed vials.
Solution Storage and Stability
Proper storage of this compound solutions is crucial to maintain their stability and efficacy.
Table 2: Storage Recommendations for this compound Solutions
| Solution Type | Storage Temperature | Duration | Notes |
| Aqueous Solution | -20°C | Up to 1 month[5] | Avoid repeated freeze-thaw cycles.[4] Studies have shown a drop in purity to ~95% after 96 hours at room temperature.[3] |
| Aqueous Solution | -80°C | Up to 1 year[4][5] | Recommended for long-term storage. |
| DMSO Solution | -20°C | Up to 6 months[4][8] | Store under nitrogen for optimal stability.[4] |
| DMSO Solution | -80°C | Up to 1 year[4][5] | Store under nitrogen for optimal stability.[4] |
| Solid Powder | Room Temperature (desiccated)[1] or -20°C[3] | Up to 3 years at -20°C[5] | The compound is hygroscopic; store in a sealed container.[3] |
Application in DREADD-Mediated Signaling
This compound is a potent and selective agonist for muscarinic-based DREADDs, such as the excitatory Gq-coupled hM3Dq and the inhibitory Gi-coupled hM4Di receptors.[1][7][9] Upon administration, it crosses the blood-brain barrier and activates these engineered receptors, leading to the modulation of downstream signaling pathways and neuronal activity.
Below is a diagram illustrating the workflow for preparing a CNO dihydrochloride solution for experimental use.
Caption: Workflow for preparing this compound solutions.
The following diagram illustrates the simplified signaling pathways activated by CNO in cells expressing either hM3Dq or hM4Di DREADDs.
Caption: Simplified CNO-activated DREADD signaling pathways.
References
- 1. This compound | CNO (water-soluble) | Tocris Bioscience [tocris.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Clozapine N-oxide (CNO) dihydrochloride | DREADD activator | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | AChE | TargetMol [targetmol.com]
- 8. ≥98% (HPLC), powder, muscarinic DREADD activator | Sigma-Aldrich [sigmaaldrich.com]
- 9. Clozapine N-oxide (CNO) (freebase) | DREADD activator | Hello Bio [hellobio.com]
Application Notes and Protocols for Calculating Cno Dihydrochloride Dosage in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and administration of Clozapine-N-oxide (CNO) dihydrochloride (B599025) for activating Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) in mice. This document outlines detailed protocols for various administration routes, quantitative data for dosage calculations, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to DREADDs and CNO
DREADDs are genetically engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be selectively activated by the synthetic ligand, CNO.[1] The most commonly used DREADDs are hM3Dq for neuronal activation (Gq-coupled) and hM4Di for neuronal inhibition (Gi-coupled).[1][2][3] CNO dihydrochloride is the water-soluble salt of CNO, offering improved solubility and bioavailability compared to the freebase form.[4]
It is crucial to note that CNO can be reverse-metabolized to clozapine, which has its own psychoactive effects.[5][6] Therefore, appropriate control experiments are essential to differentiate DREADD-mediated effects from potential off-target effects of clozapine.[5] Newer DREADD agonists, such as Compound 21, have been developed to address this issue.[2][5]
Data Presentation: CNO Dihydrochloride Administration Parameters in Mice
The following tables summarize typical dosage and administration parameters for CNO dihydrochloride in mice for different experimental needs.
Table 1: Intraperitoneal (IP) Injection
| Parameter | Value | Reference |
| Typical Dose Range | 0.1 - 5 mg/kg | [1][5] |
| Recommended Starting Dose | 1 mg/kg | [5] |
| Stock Solution Conc. | 2 mg/mL in 0.9% Saline | [5] |
| Injection Volume | 100 µL per 10 g of body weight (for 0.1 mg/mL final conc.) | [5] |
| Onset of Action | 15 - 30 minutes | [5] |
| Storage of Stock Solution | Aliquoted and stored at -20°C for up to 1 year | [5] |
Table 2: Oral Administration (Drinking Water)
| Parameter | Value | Reference |
| Typical Concentration | 0.25 mg/mL | [1][7] |
| Estimated Daily Dose | ~5 mg/kg/day (assuming 30g mouse drinks 6mL/day) | [8][9] |
| Vehicle | Drinking water (can be sweetened with saccharin (B28170) to improve palatability) | [8][9] |
| Preparation | Dissolve CNO in a small amount of DMSO then dilute in water. Prepare fresh daily and protect from light. | [8][9] |
| Dose-Response Threshold | > 0.1 mg/mL for c-Fos activation | [7] |
Table 3: Ophthalmic Administration (Eye Drops)
| Parameter | Value | Reference |
| Typical Dose | 1.0 mg/kg | [7] |
| Stock Solution Conc. | 5 mg/mL in 0.9% sterile saline | [7] |
| Administration Volume | 1-3 µL drop per eye | [7] |
| Onset of Action | ~90 minutes for c-Fos induction | [10] |
| Storage of Stock Solution | Refrigerated at 4°C | [7] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of CNO Dihydrochloride
This protocol is suitable for acute activation or inhibition of DREADD-expressing neurons.
Materials:
-
CNO dihydrochloride powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (e.g., 1 mL)
-
Needles (e.g., 25-27 gauge)[11]
-
Animal scale
Procedure:
-
Stock Solution Preparation (2 mg/mL):
-
Weigh the required amount of CNO dihydrochloride powder.
-
Dissolve the powder in sterile 0.9% saline to a final concentration of 2 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. This stock solution is stable for up to one year.[5]
-
-
Working Solution Preparation (e.g., 0.1 mg/mL for a 1 mg/kg dose):
-
Immediately before injection, thaw an aliquot of the 2 mg/mL stock solution.
-
Dilute the stock solution with sterile 0.9% saline to the desired final concentration. For a 1 mg/kg dose with an injection volume of 10 µL/g, a 20-fold dilution to 0.1 mg/mL is required.[5]
-
-
Dosage Calculation and Administration:
-
Weigh the mouse to determine its exact body weight.
-
Calculate the required injection volume. For a 25g mouse receiving a 1 mg/kg dose from a 0.1 mg/mL solution, the injection volume would be 250 µL.
-
Restrain the mouse appropriately. The two-person technique is recommended for safety and accuracy.[11]
-
Inject the calculated volume of CNO solution intraperitoneally into the lower right quadrant of the abdomen to avoid injuring the bladder or cecum.[11]
-
Return the mouse to its home cage and begin behavioral or physiological monitoring after the appropriate onset time (typically 15-30 minutes).[5]
-
Protocol 2: Oral Administration of CNO Dihydrochloride in Drinking Water
This protocol is suitable for chronic activation or inhibition of DREADD-expressing neurons.
Materials:
-
CNO dihydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Drinking water
-
Saccharin (optional)
-
Light-protective water bottles
-
Animal scale
-
Graduated cylinders or pipettes
Procedure:
-
Solution Preparation (e.g., 0.25 mg/mL):
-
Dissolve the CNO dihydrochloride powder in a small volume of DMSO.[8][9]
-
Dilute the dissolved CNO in the desired volume of drinking water to achieve the final concentration. For example, to make 200 mL of a 0.25 mg/mL solution, you would need 50 mg of CNO.
-
A small amount of saccharin (e.g., 5 mM) can be added to mask the taste of CNO.[8]
-
-
Administration and Monitoring:
Mandatory Visualizations
Signaling Pathways
Caption: hM3Dq (Gq-coupled) DREADD signaling pathway leading to neuronal excitation.
Caption: hM4Di (Gi-coupled) DREADD signaling pathway leading to neuronal inhibition.
Experimental Workflow
Caption: General experimental workflow for in vivo DREADD activation in mice using CNO.
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor activated solely by a synthetic ligand - Wikipedia [en.wikipedia.org]
- 3. DREADD: A Chemogenetic GPCR Signaling Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 5. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rdw.rowan.edu [rdw.rowan.edu]
- 7. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CNO in drinking water [chemogenetic.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Intraperitoneal Injection of Clozapine N-oxide Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) represent a powerful chemogenetic technology for the remote and precise control of cellular signaling, particularly in neuroscience.[1][2] These engineered G protein-coupled receptors (GPCRs) are unresponsive to their endogenous ligands but can be selectively activated by synthetic molecules, most commonly Clozapine (B1669256) N-oxide (CNO).[3][4] CNO dihydrochloride (B599025) is the water-soluble salt form of CNO, offering improved solubility and more reliable pharmacokinetics, making it highly suitable for in vivo studies.[5][6][7]
When administered, CNO interacts with expressed DREADDs to either activate or inhibit neuronal populations, depending on the G-protein pathway to which the specific DREADD is coupled.[3] The hM3Dq receptor is coupled to the Gq pathway to elicit neuronal firing, while the hM4Di receptor is coupled to the Gi pathway to silence neuronal activity.[1][3]
It is critical for researchers to be aware that systemically administered CNO can be reverse-metabolized to clozapine, which readily crosses the blood-brain barrier and acts as the true DREADD actuator in vivo.[8][9] While the resulting clozapine concentrations are typically sub-threshold for its known antipsychotic effects, this phenomenon necessitates the inclusion of rigorous experimental controls, such as administering CNO to animals that do not express the DREADD receptor.[8][9]
Quantitative Data
The following tables summarize key quantitative data for the use of CNO dihydrochloride in experimental settings.
Table 1: Properties and Handling of Clozapine N-oxide Dihydrochloride
| Parameter | Value | Notes |
| Form | Crystalline solid.[10] | The compound is hygroscopic; contact with air may cause it to become sticky.[7] |
| Solubility | Soluble in water (up to 100 mM) and PBS (10 mg/ml).[7][10] | Use of the dihydrochloride salt form avoids the precipitation issues seen with CNO freebase in aqueous solutions.[5][7] |
| Storage (Solid) | -20°C, desiccated.[7] | Shipped at room temperature as it is stable for days or weeks under these conditions.[6] |
| Storage (Aqueous Solution) | Aliquot and store at -20°C. Use immediately if possible.[7][11] | Avoid repeated freeze-thaw cycles. |
| Molecular Weight | 415.7 g/mol (for C₁₈H₁₉ClN₄O • 2HCl)[10] | Always use the batch-specific molecular weight from the Certificate of Analysis (CoA) for calculations.[6] |
Table 2: Recommended Dosages for Intraperitoneal (i.p.) Injection in Rodents
| Species | Dose Range (mg/kg) | Purpose | Reference |
| Mouse | 0.3 - 10 mg/kg | Acute neuronal modulation.[12] | A starting dose of 1 mg/kg is often recommended.[13] Doses of 5 mg/kg or lower are advised to avoid potential off-target effects from clozapine conversion.[13] |
| Rat | 1 - 5 mg/kg | Acute neuronal modulation.[12][14] | Some studies have noted behavioral effects in non-DREADD rats at 5 mg/kg.[14] |
Table 3: Pharmacokinetic Parameters of CNO following Intraperitoneal (i.p.) Injection in Mice
| Parameter | Time Post-Injection | Concentration / Observation | Reference |
| Peak Plasma Concentration | 15 - 30 minutes | CNO levels peak shortly after i.p. administration.[3][15] | Behavioral effects can be evident for up to 6 hours.[3] |
| Brain / CSF Penetration | 15 - 30 minutes | CNO can penetrate the blood-brain barrier and reach sufficient concentrations in the brain and cerebrospinal fluid (CSF) to activate DREADD receptors directly.[13][16][17] | At a 3.5 mg/kg i.p. dose, mean CNO concentration in CSF was ~11 nM at 15-30 minutes.[17] |
| Back-Metabolism to Clozapine | 15 - 60 minutes | CNO is partially converted to clozapine. After a 3.5 mg/kg CNO injection, clozapine was detected in plasma and brain tissue, but remained below the detection limit in free CSF.[17] | This underscores the need for CNO-treated, non-DREADD expressing control groups.[9] |
Experimental Protocols
Protocol 1: Preparation of CNO Dihydrochloride Solution for Injection
Objective: To prepare a sterile, injectable solution of CNO dihydrochloride at a desired concentration.
Materials:
-
This compound powder
-
Sterile 0.9% saline or sterile water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
-
Sterile, light-protected storage vials (e.g., amber Eppendorf tubes)
Procedure:
-
Determine Required Concentration: Calculate the mass of CNO dihydrochloride and volume of saline needed. For a 1 mg/kg dose in a 25 g mouse with an injection volume of 10 µL/g (or 10 mL/kg), the final concentration should be 0.1 mg/mL.
-
Weighing: Allow the CNO dihydrochloride vial to equilibrate to room temperature before opening to prevent moisture absorption.[18] Aseptically weigh the required amount of powder.
-
Dissolution: Add the calculated volume of sterile 0.9% saline to the vial containing the CNO powder.[11]
-
Mixing: Cap the vial securely and vortex until the powder is completely dissolved.[11][18] The solution should be clear and free of particulates.
-
Sterilization (Optional but Recommended): To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the final solution into sterile, light-protected vials in volumes suitable for single-day use. Store aliquots at -20°C.[7] Thaw a fresh aliquot for each day of experiments.
Protocol 2: Intraperitoneal (i.p.) Injection Procedure in Mice
Objective: To correctly administer the prepared CNO solution into the peritoneal cavity of a mouse.
Materials:
-
Prepared and thawed CNO solution
-
Mouse restraint device (optional)
-
Insulin syringe or similar (e.g., 27-30 gauge needle)
-
Animal scale
Procedure:
-
Animal Handling: Acclimatize the mice to the handling and injection procedure to minimize stress.
-
Dose Calculation: Weigh the mouse immediately before injection to calculate the precise volume needed based on its body weight and the solution concentration.
-
Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned to expose its abdomen, typically by tilting it slightly backward.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[12]
-
Injection: Insert the needle at a 15-30 degree angle. After penetrating the skin and abdominal wall, a slight decrease in resistance will be felt. Gently aspirate to ensure no blood or fluid is drawn (indicating incorrect placement in a vessel or organ).
-
Administration: Slowly inject the calculated volume of CNO solution into the peritoneal cavity.
-
Post-Injection: Withdraw the needle smoothly and return the mouse to its home cage. Monitor the animal for a few minutes for any adverse reactions.
-
Timing: For behavioral testing, a waiting period of 15-30 minutes post-injection is standard to allow the drug to reach effective concentrations in the brain.[13] Ensure this duration is consistent across all animals in the experiment.[13]
Visualizations: Workflows and Signaling Pathways
Caption: A standard workflow for in vivo chemogenetic experiments using DREADDs and CNO.
Caption: The hM3Dq receptor activates the canonical Gq signaling pathway, leading to neuronal excitation.
Caption: The hM4Di receptor activates the Gi pathway, causing neuronal inhibition.
Safety and Handling Precautions
-
Hazard Classification: Clozapine N-oxide and its dihydrochloride salt are classified as toxic if swallowed.[19][20][21] They may also cause skin/eye irritation and drowsiness or dizziness.[20][21]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[19] Do not eat, drink, or smoke when using this product.[19] Use in a well-ventilated area.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- 1. sfn.org [sfn.org]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 6. Your Top Technical Questions Answered – CNO Storage & Stability [hellobio.com]
- 7. Clozapine N-oxide (CNO) dihydrochloride | DREADD activator | Hello Bio [hellobio.com]
- 8. benchchem.com [benchchem.com]
- 9. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Chemogenetic Silencing of Neonatal Spontaneous Activity of Projection Neurons in the Dorsal Striatum of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 16. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Chronic Administration of Clozapapine N-oxide Dihydrochloride in Drinking Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the chronic administration of Clozapine N-oxide (CNO) dihydrochloride (B599025) via drinking water for in vivo studies, particularly those involving Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).
Clozapine N-oxide (CNO) is a synthetic ligand used to activate DREADDs, which are genetically engineered receptors that allow for remote and precise control of cellular signaling, primarily in neurons.[1][2][3] The dihydrochloride salt of CNO is favored for oral administration due to its high water solubility and greater stability in solution compared to the freebase form.[4][5] This method of administration is non-invasive and suitable for long-term studies requiring sustained activation of DREADDs.[6][7]
A critical consideration in DREADD experiments is the in vivo conversion of CNO to clozapine, an antipsychotic drug with its own pharmacological effects.[1][2][6] Therefore, it is imperative to include appropriate control groups in experimental designs to ensure that the observed effects are due to DREADD activation and not off-target effects of clozapine.[8][9]
Data Presentation
Table 1: Properties of Clozapine N-oxide Dihydrochloride
| Property | Value | Source |
| Molecular Weight | 415.74 g/mol | [10] |
| Form | Powder | [3] |
| Solubility in Water | Up to 100 mM (41.57 mg/mL) | |
| Storage (Solid) | Desiccate at Room Temperature or 2-8°C | [3][10] |
| Storage (Aqueous Solution) | Recommended to be made fresh weekly and stored at 4°C, protected from light. Purity may decrease over time at room temperature. | [8][11][12] |
| Hygroscopic Nature | Yes, can absorb moisture from the air. | [4] |
Table 2: Recommended CNO Concentrations in Drinking Water for Mice
| Concentration | Resulting Dose (approx.) | Species | Notes | Source |
| 0.1 mg/mL | ~5 mg/kg/day | Mouse | Effective for inducing c-Fos expression. | [6] |
| 0.25 mg/mL | ~12.5 mg/kg/day | Mouse | Robust c-Fos induction. | [6] |
| 0.5 mg/mL | ~25 mg/kg/day | Mouse | Robust c-Fos induction. | [6] |
| 1.0 mg/mL | ~50 mg/kg/day | Mouse | Robust c-Fos induction. | [6] |
| 40 mg/L (0.04 mg/mL) | Not specified | Mouse | Used to chronically modulate serotonergic neurons. | [6] |
| 200 mg/L (0.2 mg/mL) | Not specified | Mouse | Used in a protocol with 2% sucrose (B13894). | [11] |
Note: The resulting dose is an approximation and will vary based on the animal's body weight and daily water consumption. It is crucial to measure individual water intake for accurate dose calculations.[6][8]
Experimental Protocols
Protocol 1: Preparation of CNO Dihydrochloride Solution for Drinking Water
This protocol describes the preparation of a CNO dihydrochloride solution for administration to laboratory animals in their drinking water.
Materials:
-
This compound powder
-
Sterile, autoclaved water
-
Sucrose or saccharin (B28170) (optional, to improve palatability)[1][11]
-
Sterile conical tubes or bottles
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
Determine the Target Concentration: Based on the desired dose (mg/kg) and the average daily water consumption of the animals, calculate the required concentration of CNO in the drinking water (mg/mL). A common starting point for mice is 0.25 mg/mL.[6]
-
Weighing CNO Dihydrochloride:
-
Allow the CNO dihydrochloride vial to reach room temperature before opening to prevent condensation, as the compound is hygroscopic.[4]
-
Carefully weigh the required amount of CNO dihydrochloride powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile conical tube or bottle.
-
Add the calculated volume of sterile water. To avoid splashing, slowly pipette the water down the side of the container.[4]
-
If using, add sucrose (e.g., 2%) or saccharin to the water to mask any potential bitter taste of CNO.[1][11]
-
Gently vortex the solution until the CNO dihydrochloride is completely dissolved and no solid particles are visible.[4]
-
-
Storage and Handling:
-
It is recommended to prepare fresh CNO solutions weekly and store them at 4°C, protected from light by wrapping the container in foil.[11]
-
While some sources suggest storing stock solutions at -20°C, precipitation can be an issue upon thawing, especially with the freebase form.[5][8] The dihydrochloride salt is less prone to precipitation.[5]
-
Protocol 2: Chronic Administration and Monitoring
This protocol outlines the procedure for administering CNO-containing drinking water to animals and monitoring their consumption.
Materials:
-
Prepared CNO dihydrochloride solution
-
Animal water bottles
-
Graduated cylinders or serological pipettes for measuring water volume
-
Animal scale
Procedure:
-
Acclimation and Baseline Measurement:
-
For several days prior to the start of the experiment, monitor and record the daily water consumption of each animal to establish a baseline.[8] This is crucial for accurate dose calculation.
-
During this period, also record the body weight of each animal.
-
-
Administration:
-
On the first day of treatment, replace the regular drinking water with the prepared CNO solution.
-
Ensure each cage has a full bottle of the CNO solution.
-
-
Daily Monitoring:
-
At the same time each day, measure the remaining volume of the CNO solution in each water bottle using a graduated cylinder or pipette.[11]
-
Record the volume consumed per animal or per cage.
-
Refill the bottles with fresh CNO solution. It is good practice to change the water every two days to ensure stability.[8]
-
Regularly monitor the body weight of the animals.
-
-
Dose Calculation:
-
Use the daily water consumption and the concentration of the CNO solution to calculate the actual dose of CNO consumed by each animal in mg/kg/day.
-
-
Control Groups:
-
It is essential to include a control group of animals that receive vehicle water (water with sucrose/saccharin, if used in the treatment group) without CNO.[8]
-
For DREADD-expressing animals, a control group receiving CNO that does not express the DREADD is also recommended to account for any off-target effects of CNO or its metabolite, clozapine.[9]
-
Visualizations
Caption: Gq-DREADD signaling cascade leading to neuronal excitation.
References
- 1. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 2. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clozapine N-oxide hydrochloride 98 (HPLC), Water soluble Clozapine N-oxide hydrochloride salt [sigmaaldrich.com]
- 4. Your Top Technical Questions Answered - How to Solubilise CNO [hellobio.com]
- 5. Clozapine N-oxide (CNO) dihydrochloride | DREADD activator | Hello Bio [hellobio.com]
- 6. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CNO (water-soluble) | Tocris Bioscience [tocris.com]
- 11. protocols.io [protocols.io]
- 12. hellobio.com [hellobio.com]
Application Notes and Protocols for Stereotaxic Injection of AAV-DREADD and CNO Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) technology, a powerful chemogenetic tool for remotely controlling cell signaling, neuronal activity, and behavior in preclinical research. This document covers the stereotaxic delivery of Adeno-Associated Viral (AAV) vectors encoding DREADDs and the subsequent activation of these receptors using Clozapine-N-Oxide (CNO).
Introduction to DREADD Technology
DREADDs are a class of engineered G protein-coupled receptors (GPCRs) that are unresponsive to their endogenous ligands but can be selectively activated by otherwise pharmacologically inert molecules, most commonly CNO.[1][2] This technology allows for precise temporal and spatial control of cellular activity in specific cell populations expressing the DREADD receptor. The most widely used DREADDs are derived from human muscarinic receptors and are coupled to different G-protein signaling pathways to either activate or inhibit cellular function.[3][4]
-
hM3Dq (Gq-DREADD): Couples to the Gαq signaling pathway, leading to the activation of phospholipase C, which in turn mobilizes intracellular calcium and activates protein kinase C. In neurons, this typically results in depolarization and increased firing.[5][6]
-
hM4Di (Gi-DREADD): Couples to the Gαi signaling pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In neurons, this generally causes hyperpolarization and silencing of neuronal activity.[5][6][7]
-
Gs-DREADD: Couples to the Gαs signaling pathway, activating adenylyl cyclase and increasing cAMP levels, which can modulate neuronal activity.[4][5][6]
AAV vectors are a safe and efficient tool for delivering DREADD-encoding genes to target cells in the brain due to their low immunogenicity and long-term expression.[8][9] Stereotaxic surgery enables the precise injection of these viral vectors into specific brain regions.
Experimental Design Considerations
1. AAV Vector Selection:
-
Serotype: The AAV serotype determines the tropism (the types of cells it will infect). Different serotypes have varying efficiencies for transducing different cell types (e.g., neurons vs. glia) and spread within the brain tissue.[10] Careful selection is crucial for targeting the desired cell population.
-
Promoter: A cell-type-specific promoter should be used to restrict DREADD expression to the cells of interest (e.g., CamKIIα for excitatory neurons, GAD for inhibitory neurons).
-
Construct: The AAV construct will contain the DREADD gene (e.g., hM3Dq or hM4Di) often fused to a fluorescent reporter gene (e.g., mCherry or GFP) to allow for histological verification of expression.
2. Animal Model:
-
The choice of animal model (e.g., mouse, rat) will influence stereotaxic coordinates, viral vector volume, and CNO dosage.
3. Controls:
-
Control Vector: A control group of animals should be injected with an AAV vector that expresses only the fluorescent reporter, without the DREADD receptor. This controls for any effects of the viral vector itself or the surgical procedure.[11]
-
CNO Vehicle Control: A control group of DREADD-expressing animals should receive a vehicle injection (the solvent used to dissolve CNO) to control for any effects of the injection procedure or the vehicle.
-
CNO in Wild-Type Animals: It is crucial to administer CNO to animals that have not received a DREADD virus to control for potential off-target effects of CNO.[12] CNO can be reverse-metabolized to clozapine (B1669256), which has its own psychoactive effects.[13][14][15][16]
Detailed Experimental Protocols
Protocol 1: Stereotaxic Injection of AAV-DREADD
This protocol describes the procedure for delivering AAV-DREADD vectors into a specific brain region of a rodent.
Materials:
-
AAV-DREADD vector (e.g., AAV-hSyn-hM3Dq-mCherry)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Drill with a small burr bit
-
Surgical tools (scalpel, forceps, sutures or wound clips)
-
Antiseptic solution (e.g., povidone-iodine, ethanol)
-
Lubricating eye ointment
-
Heating pad
-
Analgesics
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the animal using an approved protocol. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.[17]
-
Place the animal in the stereotaxic frame, ensuring the head is level.[18]
-
Apply lubricating ointment to the eyes to prevent corneal drying.[17]
-
Shave the fur on the scalp and clean the area with antiseptic solution.[17][18]
-
-
Surgical Incision and Exposure of Skull:
-
Determination of Injection Coordinates:
-
Position the injection syringe over bregma and record the coordinates from the stereotaxic frame.
-
Using a rodent brain atlas, determine the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target brain region relative to bregma.
-
-
Craniotomy:
-
Move the syringe to the target AP and ML coordinates.
-
Carefully drill a small burr hole through the skull at the marked location, avoiding damage to the underlying dura mater.[17]
-
-
Viral Injection:
-
Slowly lower the injection needle to the target DV coordinate.
-
Infuse the AAV vector at a slow rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage and allow for diffusion.[19][20]
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow of the virus upon retraction.[17][21]
-
Slowly withdraw the needle.
-
-
Closure and Post-operative Care:
-
Post-Injection Incubation:
-
Allow sufficient time for viral expression, typically 2-4 weeks, before proceeding with CNO activation and behavioral experiments.[22]
-
Protocol 2: CNO Preparation and Activation
This protocol describes the preparation of CNO solution and its administration to activate DREADD receptors.
Materials:
-
Clozapine-N-Oxide (CNO) powder
-
Vehicle (e.g., sterile saline, 0.5% DMSO in saline)
-
Injection supplies (syringes, needles)
Procedure:
-
CNO Solution Preparation:
-
CNO Administration:
-
Intraperitoneal (i.p.) Injection: This is the most common route of administration.
-
Calculate the required volume based on the animal's weight and the desired dose.
-
Inject the CNO solution into the peritoneal cavity.
-
-
Drinking Water: For chronic activation, CNO can be added to the drinking water.[22] The concentration needs to be calculated based on the animal's average daily water consumption and body weight.[22]
-
Eye Drops: A non-invasive method for repeated administration.[22]
-
-
Timing of Behavioral Testing:
-
The onset and peak of CNO's effect can vary depending on the route of administration.
-
For i.p. injections, behavioral effects are typically observed starting 15-30 minutes post-injection.[11][13]
-
It is recommended to perform a time-course experiment to determine the optimal window for behavioral testing in your specific experimental paradigm.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters used in AAV-DREADD experiments. These values should be considered as starting points and may require optimization for specific experimental conditions.
Table 1: AAV-DREADD Stereotaxic Injection Parameters
| Parameter | Mouse | Rat | Reference(s) |
| Viral Titer | 1 x 10¹² - 1 x 10¹³ GC/mL | 2 x 10¹² - 4 x 10¹³ GC/mL | [19] |
| Injection Volume | 0.5 - 1.0 µL | 0.8 - 1.0 µL | [19][21] |
| Infusion Rate | 0.1 - 0.2 µL/min | 0.1 - 0.3 µL/min | [19][20][21] |
| Needle Gauge | 28 - 33 G | 28 G | [19][23] |
| Post-infusion Wait Time | 5 - 10 min | 3 - 10 min | [17][19][20][21] |
| Expression Time | 2 - 4 weeks | 3 - 5 weeks | [19][22] |
Table 2: CNO Activation Parameters
| Parameter | Mouse | Rat | Reference(s) |
| i.p. Dosage | 1 - 5 mg/kg | 1 - 10 mg/kg | [13][24] |
| Drinking Water Dose | ~1.0 mg/kg/day | - | [22] |
| Eye Drop Dose | 1.0 mg/kg | - | [22] |
| Onset of Action (i.p.) | ~15-30 min | ~20-30 min | [11][13][24] |
| Vehicle | 0.9% Saline, 0.5% DMSO in Saline | 0.5% DMSO in Saline | [22][24][25] |
Visualizations
Signaling Pathways
Caption: DREADD Signaling Pathways.
Experimental Workflow
Caption: AAV-DREADD Experimental Workflow.
Logical Relationship of Controls
Caption: Necessary Control Groups.
References
- 1. news-medical.net [news-medical.net]
- 2. Clozapine N-oxide (CNO) | DREADD Ligands | Tocris Bioscience [tocris.com]
- 3. academic.oup.com [academic.oup.com]
- 4. DREADD: A Chemogenetic GPCR Signaling Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. addgene.org [addgene.org]
- 7. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Virus-Mediated Expression of DREADDs For in Vivo Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Clozapine N-oxide - Wikipedia [en.wikipedia.org]
- 16. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 17. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 18. Stereotaxic intracranial virus injection in mice [protocols.io]
- 19. Protocol for selective DREADD-based chemogenetic inhibition of GABAergic amygdala neurons receiving hippocampal projections in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. brainvta.tech [brainvta.tech]
- 21. greenleafscientific.com [greenleafscientific.com]
- 22. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. AAV Injection and Tissue Preparation [protocols.io]
- 24. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
Modulating Neuronal Activity with Clozapine N-oxide (CNO) Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to DREADD Technology and CNO
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for remotely controlling cellular signaling and neuronal activity.[1][2] These engineered G protein-coupled receptors (GPCRs) are modified to be unresponsive to endogenous ligands but can be selectively activated by synthetic molecules, most notably Clozapine (B1669256) N-oxide (CNO).[2][3][4] This technology provides a minimally invasive method to establish causal links between the activity of specific neuronal populations and behavior.[5]
The most widely used DREADDs are derived from human muscarinic receptors:
-
hM3Dq: A Gq-coupled receptor that, upon activation, initiates the phospholipase C cascade, leading to membrane depolarization and neuronal excitation.[2][3][6]
-
hM4Di: A Gi-coupled receptor that inhibits adenylyl cyclase, leading to neuronal silencing or inhibition.[2]
-
Gs-DREADD: A Gs-coupled receptor designed to stimulate cAMP production.[5]
Mechanism of Action: CNO as a Prodrug
For years, CNO was considered a pharmacologically inert actuator of DREADDs.[1][7] However, significant research has revealed that CNO functions primarily as a prodrug in vivo.[1] Following systemic administration in rodents, CNO is metabolically converted back to clozapine.[3][8][9][10] It is this resulting clozapine, which readily crosses the blood-brain barrier, that acts as the high-affinity agonist at DREADD receptors.[1][8] While CNO can enter the brain, its penetration is lower compared to clozapine.[11][12] This in vivo conversion is a critical consideration for experimental design, necessitating rigorous controls.[8][9]
Key Considerations and Off-Target Effects
The primary concern with using CNO is its reverse metabolism to clozapine, an atypical antipsychotic with a broad range of biological activities.[3][8] Clozapine can bind to a variety of endogenous receptors, including dopaminergic, serotonergic, and adrenergic receptors, which can confound experimental results.[8][13] Therefore, CNO-only, DREADD-free control groups are essential in all experiments to account for potential off-target effects.[9][14][15] Studies have shown that higher doses of CNO (e.g., 10 mg/kg) can have behavioral and physiological effects in control animals, which may be masked by stress levels.[14][15] Using the lowest effective dose of CNO is highly recommended.[16][17]
Quantitative Data Summary
The optimal dosage and timing for CNO administration are critical for successful DREADD-based experiments and must be determined empirically for each experimental paradigm.
Table 1: Recommended In Vivo CNO Dosages for Rodents
| Species | Administration Route | Typical Dose Range (mg/kg) | Peak Effect Onset | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 1 - 5 | 15 - 30 minutes | [12][17] |
| Rat | Intraperitoneal (i.p.) | 1 - 10 | 30 - 60 minutes | [9][17] |
| Mouse | Oral (in drinking water) | 5 (mg/kg/day) | Chronic | [18] |
Table 2: Pharmacokinetic Parameters of CNO and its Metabolite Clozapine in Mice (3.5 mg/kg, i.p.)
| Compound | Analyte | Time Point (post-injection) | Plasma Conc. (nM) | CSF Conc. (nM) | Cortical Tissue Conc. (nM) |
| CNO | CNO | 15 min | ~1500 | ~50 | ~250 |
| CNO | Clozapine | 15 min | ~50 | < LOD | ~25 |
| CNO | CNO | 30 min | ~1200 | ~40 | ~200 |
| CNO | Clozapine | 30 min | ~60 | < LOD | ~30 |
| CNO | CNO | 60 min | ~500 | ~20 | ~100 |
| CNO | Clozapine | 60 min | ~50 | < LOD | ~40 |
| LOD: Limit of Detection. Data adapted from Jendryka et al., 2019.[11] |
Signaling Pathways
The activation of DREADD receptors by CNO (or its metabolite clozapine) triggers distinct intracellular signaling cascades, leading to either neuronal excitation or inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 3. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 8. benchchem.com [benchchem.com]
- 9. rdw.rowan.edu [rdw.rowan.edu]
- 10. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels [frontiersin.org]
- 15. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. CNO in drinking water [chemogenetic.blogspot.com]
Long-Term DREADD Activation with Clozapine N-oxide Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are powerful chemogenetic tools for the remote manipulation of neuronal activity, offering precise temporal and spatial control. For studies investigating the long-term effects of neuronal modulation on behavior, plasticity, and disease models, sustained DREADD activation is crucial. Clozapine (B1669256) N-oxide (CNO), a metabolite of the atypical antipsychotic clozapine, is a commonly used actuator for the most widely used DREADDs, such as the Gq-coupled hM3Dq and the Gi-coupled hM4Di receptors.[1] This document provides detailed application notes and protocols for the long-term activation of DREADDs using Clozapine N-oxide dihydrochloride (B599025), a water-soluble salt form of CNO.
A critical consideration in all long-term CNO studies is its in vivo metabolism. Evidence strongly indicates that CNO is reverse-metabolized to clozapine (CLZ), which readily crosses the blood-brain barrier and is likely the primary DREADD agonist.[2][3] Clozapine itself has psychoactive properties and can engage endogenous receptors, necessitating the inclusion of rigorous control groups to differentiate DREADD-mediated effects from off-target effects of clozapine.[4][5]
Data Presentation: Pharmacokinetics of CNO and Clozapine
The following tables summarize key pharmacokinetic parameters of CNO and its metabolite clozapine following different administration routes and doses in rodents. These values are essential for designing long-term studies and interpreting experimental outcomes.
Table 1: Plasma Concentrations of CNO and Clozapine in Rats after a Single Intraperitoneal (i.p.) Injection.
| CNO Dose (mg/kg) | Time Post-Injection (min) | Mean Plasma CNO (ng/mL) | Mean Plasma Clozapine (ng/mL) | Reference |
| 1.0 | 30 | 51.40 ± 7.16 | Not Detected | [3] |
| 10.0 | 30 | 3404.13 ± 596.84 | 256.73 ± 214.56 | [3] |
| 1.25 (Clozapine) | 30 | <0.5 | 10.63 ± 1.99 | [3] |
| 1.25 (Clozapine) | 60 | <0.5 | 8.52 ± 2.12 | [3] |
Table 2: Plasma and Brain Concentrations of CNO and Clozapine in Mice after a Single Intraperitoneal (i.p.) Injection.
| CNO Dose (mg/kg) | Time Post-Injection (min) | Mean Plasma CNO (ng/mL) | Mean Plasma Clozapine (ng/mL) | Mean Brain CNO (nM) | Mean Brain Clozapine (nM) | Reference |
| 3.5 | 15 | ~1000 | ~33 | 23.8 | 427 | [6] |
| 3.5 | 30 | ~600 | ~40 | 18.5 | ~420 | [6] |
| 3.5 | 60 | ~100 | ~45 | Not Detected | 406 | [6] |
| 10.0 | 30 | 623.7 ± 114.1 | 45.9 | - | - | [7] |
| 10.0 | 60 | ~113 | 44.4 | - | - | [7] |
Table 3: Comparison of CNO and Clozapine Concentrations in Rhesus Macaques with Different CNO Formulations (3.0 mg/kg).
| CNO Formulation | Peak Plasma CNO (ng/mL) | Peak Plasma Clozapine (ng/mL) | Reference |
| CNO in DMSO | 200 - 250 | 8.7 | [8] |
| CNO-HCl in Saline | 1000 - 4000 | 15 | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular cascades and experimental procedures is crucial for understanding and implementing long-term DREADD studies.
Caption: hM3Dq (Gq-coupled) DREADD signaling pathway.
Caption: hM4Di (Gi-coupled) DREADD signaling pathway.
Caption: Experimental workflow for chronic DREADD studies.
Experimental Protocols
Protocol 1: Chronic CNO Administration in Drinking Water
This non-invasive method is suitable for sustained, long-term DREADD activation but offers less temporal control over drug delivery.[9]
Materials:
-
Clozapine N-oxide dihydrochloride (water-soluble)
-
Drinking water
-
Light-protective water bottles
-
Small volume of DMSO (optional, if using standard CNO)[10]
-
Saccharin (B28170) (optional)[10]
Procedure:
-
Habituation: For 3-4 days prior to the experiment, house mice with the same type of light-protected water bottles that will be used for CNO delivery to allow for acclimation.[9]
-
Measure Water Consumption: Monitor daily water intake for each animal to accurately calculate the required CNO concentration. Adult mice typically consume ~5 mL per day.[11]
-
CNO Solution Preparation:
-
For CNO dihydrochloride: Directly dissolve the required amount in drinking water.
-
For standard CNO: Dissolve the desired amount of CNO in a small volume of DMSO first, then dilute it into the total volume of drinking water.[10]
-
Example Calculation for 1 mg/kg/day dose: For a 30g mouse drinking 6 mL/day, a concentration of 5 mg of CNO in 200 mL of water is often used.[10] A concentration of 5 µg/mL has also been used for 14 consecutive days.[9]
-
Optional: Add saccharin (e.g., 5 mM) to the water to mask any bitter taste of CNO.[10]
-
-
Administration: Replace the regular water bottles with the CNO-containing water bottles.
-
Maintenance: Prepare fresh CNO solutions daily to ensure stability and potency.[10] Continue for the desired duration of the experiment.
Protocol 2: Repetitive Intraperitoneal (i.p.) Injections of CNO
This method provides precise control over the timing and dosage of CNO administration but is more invasive and can induce stress with repeated handling.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Sterile syringes and needles
Procedure:
-
CNO Solution Preparation: Dissolve CNO dihydrochloride in sterile 0.9% saline to the desired concentration (e.g., 1 mg/mL). A stock solution of 2 mg/mL can be prepared and stored at -20°C in aliquots.[12]
-
Habituation: Handle the animals and perform saline injections for several days before the experiment to acclimate them to the procedure and reduce injection-associated stress.
-
Injection Schedule: Administer CNO via i.p. injection at the desired frequency (e.g., once or twice daily) and dose (typically 1-5 mg/kg).[4][12]
-
Timing of Behavioral Testing: Behavioral testing should be conducted at a consistent time after CNO injection, typically between 15-60 minutes, when brain concentrations of CNO and/or clozapine are expected to be at effective levels.[6][12]
-
Duration: Continue the injection schedule for the planned duration of the chronic study. One study performed injections 5 days a week for 16 weeks.[4]
Protocol 3: Repetitive CNO Administration via Eye Drops
This non-invasive method offers a painless alternative to injections while maintaining precise dosage and timing.[9][11]
Materials:
-
This compound
-
Sterile 0.9% saline
-
Micropipette and sterile tips
Procedure:
-
CNO Solution Preparation: Dissolve CNO dihydrochloride in sterile 0.9% saline to a stock concentration of 5 mg/mL. Store at 4°C.[11]
-
Habituation: Acclimate the animals to handling by scruffing them for 3 minutes daily for 3-4 days before starting the eye drop administration.[11]
-
Dosage Calculation: Weigh each mouse to determine the volume of CNO solution needed to achieve the target dose (e.g., 1.0 mg/kg). This typically requires 1-3 µL per eye.[11]
-
Administration:
-
Schedule: Repeat the procedure daily or as required by the experimental design. One study administered eye drops once daily for 5 consecutive days.[11]
Important Considerations and Controls
-
Clozapine Back-Metabolism: The conversion of CNO to clozapine is a significant factor. The resulting clozapine can have off-target effects.[2][14]
-
Control Groups: To account for potential confounds, the following control groups are essential:
-
DREADD-expressing animals receiving a vehicle solution.
-
Non-DREADD-expressing (e.g., expressing a fluorescent protein only) animals receiving the same CNO administration regimen.
-
-
Alternative Agonists: Consider using alternative DREADD agonists like Compound 21 (C21), which reportedly lacks active metabolites.[4][5] However, C21 may also have dose-dependent off-target effects.[15] Chronic injections of C21 (1 mg/kg) have been shown to lack significant behavioral effects in non-DREADD mice.[5]
-
Dose-Response: Perform pilot studies to determine the lowest effective dose of CNO for your specific DREADD, brain region, and behavioral paradigm to minimize potential off-target effects.
-
Receptor Desensitization: Be aware of the possibility of DREADD receptor desensitization with continuous, long-term activation. This may manifest as a diminishing effect over time.
-
Long-Lasting Effects: Chronic DREADD activation can induce lasting changes in neuronal circuits and behavior that may persist even after CNO administration has ceased.
By carefully considering these factors and implementing appropriate controls, researchers can effectively utilize long-term DREADD activation with CNO dihydrochloride to unravel the complexities of brain function and disease.
References
- 1. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. rdw.rowan.edu [rdw.rowan.edu]
- 4. Chronic systemic injection of DREADD agonists Clozapine-N-oxide and Compound 21 does not change behavior relevant to locomotion, exploration, anxiety, or affect in male mice | bioRxiv [biorxiv.org]
- 5. Does chronic systemic injection of the DREADD agonists clozapine-N-oxide or Compound 21 change behavior relevant to locomotion, exploration, anxiety, and depression in male non-DREADD-expressing mice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CNO in drinking water [chemogenetic.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
Application Notes: Clozapine N-oxide Dihydrochloride for Chemogenetic Research
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic technology for remotely controlling cell signaling, particularly in neuroscience.[1][2] These engineered G protein-coupled receptors (GPCRs) are unresponsive to endogenous ligands but can be selectively activated by synthetic molecules.[1][3] The most common activator for muscarinic-based DREADDs is Clozapine (B1669256) N-oxide (CNO).[2] Clozapine N-oxide dihydrochloride (B599025) is the water-soluble salt form of CNO, offering advantages in preparation and bioavailability for in vivo studies.[4][5] This document provides detailed notes, data, and protocols for its use.
Mechanism of Action
CNO activates DREADDs by binding to the engineered receptor, which then couples to specific intracellular G-protein signaling pathways to either activate or inhibit neuronal activity.[1]
-
Gq-Coupled DREADDs (e.g., hM3Dq): Upon CNO binding, hM3Dq activates the Gαq signaling pathway.[6][7] This stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, increasing neuronal excitability and firing rates.[3][6]
-
Gi-Coupled DREADDs (e.g., hM4Di): CNO binding to hM4Di engages the Gαi signaling pathway.[7][8] This inhibits adenylyl cyclase, reducing intracellular cAMP levels.[7] In neurons, this pathway also typically leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal silencing.[8]
-
Gs-Coupled DREADDs (e.g., rM3Ds): Activation of Gs-DREADDs by CNO stimulates adenylyl cyclase, leading to an increase in cAMP concentration and modulating neuronal activity.[7][9]
Key Considerations for Experimental Design
Recent studies have highlighted critical factors that must be considered when using CNO:
-
Reverse Metabolism: CNO can be reverse-metabolized to clozapine in vivo, particularly in rodents and primates.[10][11][12][13][14] Clozapine is a potent psychoactive drug with numerous endogenous targets, which can confound experimental results.[13][15]
-
Off-Target Effects: Due to the conversion to clozapine, observed effects may not be solely due to DREADD activation.[12][15] Therefore, rigorous controls are essential.
-
Essential Controls: The most critical control group consists of DREADD-free animals (e.g., expressing only a fluorescent reporter) that receive the same dose of CNO as the experimental DREADD-expressing group.[10][16][17] This accounts for any behavioral or physiological effects of CNO or its metabolite, clozapine.
-
Pharmacokinetics: The dihydrochloride salt of CNO exhibits improved bioavailability compared to the freebase form.[5][18] After intraperitoneal (i.p.) injection in mice, CNO plasma levels typically peak within 15-30 minutes.[11][19] However, behavioral effects can last significantly longer.[19]
-
Alternative Ligands: For experiments where potential clozapine-mediated effects are a major concern, alternative DREADD agonists like Compound 21 (C21) may be considered, as they show less conversion to clozapine.[10][11]
Quantitative Data
Table 1: Properties of Clozapine N-oxide Dihydrochloride
| Property | Value | Source(s) |
| Synonyms | CNO (water-soluble), CNO dihydrochloride | [5][20] |
| Molecular Formula | C₁₈H₁₉ClN₄O·2HCl | [18] |
| Molecular Weight | ~415.75 g/mol (may vary with hydration) | [5][21] |
| Appearance | Orange or yellow solid | [18] |
| Solubility | ≥ 100 mM in water, ≥ 100 mM in DMSO | [18] |
| Storage (Solid) | Desiccate at room temperature or 2-8°C | [18][20] |
| Storage (Solution) | Aliquot and store at -20°C or -80°C for up to 1 month | [18][22] |
Table 2: Example In Vivo Administration Parameters (Mouse)
| Parameter | Range / Example | Notes | Source(s) |
| Route | Intraperitoneal (i.p.), Oral (drinking water), Subcutaneous | i.p. is most common for acute studies. | [4][23] |
| Dose (i.p.) | 0.2 - 10 mg/kg | Dose-response studies are highly recommended. Lower doses (e.g., 1 mg/kg) are often used to minimize off-target effects. | [10][16] |
| Vehicle | 0.9% Saline | CNO dihydrochloride is readily soluble in saline. | [22][23] |
| Timing | Administer 15-30 min before behavioral testing | Peak plasma concentration is reached quickly, but behavioral effects can be delayed and prolonged. | [11][22][24] |
| Concentration (Drinking Water) | 0.1 - 1.0 mg/mL | A concentration of 0.25 mg/mL is often effective for chronic administration. | [25] |
Table 3: Example In Vitro Application Parameters
| Parameter | Example Concentration | Application | Source(s) |
| Concentration | 10 µM | Bath application for ex vivo slice electrophysiology to confirm DREADD function. | [26] |
Signaling Pathway & Workflow Diagrams
Caption: Gq-DREADD (hM3Dq) signaling pathway initiated by CNO.
Caption: Gi-DREADD (hM4Di) signaling pathway initiated by CNO.
Caption: General experimental workflow for in vivo DREADD studies.
Experimental Protocols
Protocol 1: Preparation of CNO Dihydrochloride for In Vivo Administration
This protocol describes the preparation of a stock solution for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Calculate the required amount of CNO dihydrochloride powder. For a 1 mg/mL stock solution, weigh 5 mg of CNO dihydrochloride.
-
Add the powder to a sterile tube.
-
Add the corresponding volume of sterile 0.9% saline to the tube (e.g., 5 mL for a 1 mg/mL solution).
-
Vortex thoroughly until the powder is completely dissolved.[23] The solution should be clear.
-
(Optional but recommended) Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
-
For immediate use, dilute this stock to the final desired concentration with sterile saline.[22]
-
For storage, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C for up to one month.[18][22] Avoid repeated freeze-thaw cycles.
Protocol 2: In Vivo Administration via Intraperitoneal (i.p.) Injection in Mice
This protocol describes the administration of a prepared CNO solution to a mouse.
Materials:
-
Prepared CNO solution (e.g., 0.1 mg/mL for a 1 mg/kg dose)
-
Sterile saline (for control animals)
-
1 mL syringe with a 27-30 gauge needle
-
Animal scale
Procedure:
-
Weigh the mouse to determine its exact body weight.
-
Calculate the required injection volume. The injection volume is typically 10 µL per gram of body weight.[22]
-
Example: For a 25 g mouse receiving a 1 mg/kg dose from a 0.1 mg/mL solution:
-
Total dose needed: 25 g * (1 mg / 1000 g) = 0.025 mg
-
Volume to inject: 0.025 mg / 0.1 mg/mL = 0.25 mL (or 250 µL)
-
-
-
Draw the calculated volume of CNO solution into the syringe. Ensure there are no air bubbles.
-
Properly restrain the mouse to expose the abdomen.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution smoothly.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
For control animals, inject an equivalent volume of sterile saline.
-
Conduct behavioral or physiological testing 15-30 minutes post-injection, or as determined by your specific experimental timeline.[22][24]
Protocol 3: Chronic Administration via Drinking Water in Mice
This protocol is adapted for non-invasive, chronic DREADD activation.
Materials:
-
CNO dihydrochloride powder
-
Autoclaved drinking water
-
(Optional) Sucrose (B13894), to improve palatability
-
Light-blocking water bottles
Procedure:
-
Determine the target daily dose and water consumption. Mice drink approximately 5 mL per day. A concentration of 0.25 mg/mL in the drinking water will result in a dose of ~5-6 mg/kg/day.[25]
-
Prepare the CNO water. For a 0.25 mg/mL solution, dissolve 250 mg of CNO dihydrochloride in 1 L of autoclaved water.[27]
-
(Optional) To mask any taste and encourage consumption, add sucrose to a final concentration of 2%.[27][28]
-
Pour the solution into light-blocking water bottles and wrap them in foil to further protect from light.[27]
-
Provide the CNO-containing water to the experimental animals. Control animals should receive vehicle water (e.g., 2% sucrose in water).
-
Monitor water intake daily to ensure consistent dosing.[27][28]
-
Prepare fresh CNO water at least once a week and store the stock solution at 4°C.[27]
References
- 1. DREADD: A Chemogenetic GPCR Signaling Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virus-Mediated Expression of DREADDs For in Vivo Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemogenetic activation of Gq signaling modulates dendritic development of cortical neurons in a time- and layer-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clozapine N-oxide (CNO) dihydrochloride | DREADD activator | Hello Bio [hellobio.com]
- 5. This compound | CNO (water-soluble) | Tocris Bioscience [tocris.com]
- 6. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 7. addgene.org [addgene.org]
- 8. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 9. Frontiers | A humanized Gs-coupled DREADD for circuit and behavior modulation [frontiersin.org]
- 10. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 16. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. ≥98% (HPLC), powder, muscarinic DREADD activator | Sigma-Aldrich [sigmaaldrich.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chemogenetic Silencing of Neonatal Spontaneous Activity of Projection Neurons in the Dorsal Striatum of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. protocols.io [protocols.io]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Research-Grade Clozapine N-oxide Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of research-grade Clozapine (B1669256) N-oxide (CNO) dihydrochloride (B599025), a key chemogenetic actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This document is intended to guide researchers in the effective application of CNO dihydrochloride in both in vitro and in vivo experimental settings.
Introduction
Clozapine N-oxide (CNO) is a metabolite of the atypical antipsychotic drug clozapine.[1] While initially considered pharmacologically inert, CNO is the most common ligand used to activate engineered G protein-coupled receptors (GPCRs) known as DREADDs.[1][2] The dihydrochloride salt of CNO offers enhanced water solubility, making it a convenient choice for various research applications.[1] DREADD technology allows for the precise temporal and spatial control of neuronal activity and other cellular signaling pathways, offering a powerful tool in neuroscience and cell biology research.[2][3] The most widely used DREADDs are the hM3Dq receptor, which couples to the Gq signaling pathway to activate neurons, and the hM4Di receptor, which couples to the Gi pathway to inhibit neuronal activity.[2][4]
Supplier Information and Product Specifications
A critical first step in ensuring reproducible research is the sourcing of high-purity reagents. Several reputable suppliers provide research-grade Clozapine N-oxide dihydrochloride. It is imperative to obtain a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound.
Table 1: Prominent Suppliers of Research-Grade this compound
| Supplier | Product Name | Purity | Catalog Number (Example) |
| Hello Bio | Clozapine N-oxide (CNO) dihydrochloride (Water soluble) | >98% | HB6149 |
| Tocris Bioscience | This compound | ≥99% (HPLC) | 6329 |
| MedChemExpress | This compound | >98% | HY-17366A |
| Sigma-Aldrich (Merck) | Clozapine N-oxide hydrochloride | ≥98% (HPLC) | SML2304 |
| Cayman Chemical | Clozapine N-oxide (hydrochloride) | ≥98% | 16531 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₉ClN₄O · 2HCl | [5] |
| Molecular Weight | 415.74 g/mol | [5] |
| Appearance | Crystalline solid | [6] |
| Solubility | Water (up to 100 mM), DMSO (up to 100 mM) | [5] |
| Storage | Desiccate at room temperature or -20°C for long-term storage | [5] |
Mechanism of Action
Recent studies have revealed that systemically administered CNO has poor blood-brain barrier permeability and is reverse-metabolized to clozapine in the periphery.[7] This peripherally formed clozapine then crosses the blood-brain barrier to activate the DREADD receptors.[7] At the concentrations typically achieved through standard CNO dosing, the resulting clozapine levels are generally sub-threshold for its antipsychotic effects but sufficient to activate the high-affinity DREADD receptors.[7] However, it is crucial to include appropriate control groups in all experiments to account for potential off-target effects of low-dose clozapine.[8][9]
DREADD Signaling Pathways
The activation of DREADDs by CNO (via clozapine) initiates specific intracellular signaling cascades depending on the G protein to which the receptor is coupled.
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor activated solely by a synthetic ligand - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. addgene.org [addgene.org]
- 5. This compound | CNO (water-soluble) | Tocris Bioscience [tocris.com]
- 6. Chemogenetic activation of Gq signaling modulates dendritic development of cortical neurons in a time- and layer-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
Synthesis of Clozapine N-oxide Dihydrochloride for Chemogenetic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) represent a powerful chemogenetic technology for the remote manipulation of neuronal activity. This system relies on engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but are selectively activated by the synthetic actuator, Clozapine (B1669256) N-oxide (CNO). CNO is a metabolite of the atypical antipsychotic clozapine.[1] The two most common DREADDs are the human M3 muscarinic receptor (hM3Dq), which couples to the Gq signaling pathway to activate neurons, and the human M4 muscarinic receptor (hM4Di), which couples to the Gi pathway to inhibit neuronal activity.
For in vivo research, the dihydrochloride (B599025) salt of CNO is often preferred over the freebase form due to its enhanced water solubility, stability, and ease of handling.[2] Furthermore, studies in rhesus macaques have indicated that the dihydrochloride salt leads to a 6- to 7-fold higher plasma concentration of CNO and less conversion to clozapine compared to the freebase form.[3] This is a critical consideration as the in vivo back-metabolism of CNO to clozapine, a psychoactive compound, can confound experimental results, necessitating rigorous control experiments.
This document provides detailed protocols for the synthesis of Clozapine N-oxide and its subsequent conversion to the dihydrochloride salt for research applications.
Data Presentation
Table 1: Physicochemical and Analytical Data for Clozapine N-oxide and its Dihydrochloride Salt
| Property | Clozapine N-oxide (Freebase) | Clozapine N-oxide Dihydrochloride |
| Molecular Formula | C₁₈H₁₉ClN₄O | C₁₈H₁₉ClN₄O · 2HCl |
| Molecular Weight | 342.82 g/mol | 415.74 g/mol |
| Appearance | Orange/Yellow crystalline solid | Orange/Yellow solid |
| Solubility | Soluble in DMSO (~2 mg/mL), sparingly soluble in water (~1 mg/mL in PBS)[4] | Water (up to 100 mM), DMSO (up to 100 mM)[5] |
| Purity (typical) | ≥98% (HPLC) | ≥99% (HPLC) |
| Storage | Store at -20°C[4] | Desiccate at room temperature[3] |
Table 2: Summary of Synthesis Yields
| Reaction Step | Starting Material | Product | Typical Yield |
| Oxidation | Clozapine | Clozapine N-oxide | ~97%[6] |
| Salt Formation | Clozapine N-oxide | This compound | >95% (expected) |
Experimental Protocols
Protocol 1: Synthesis of Clozapine N-oxide (CNO) from Clozapine
This protocol is adapted from a gram-scale preparation method.[6]
Materials:
-
Clozapine
-
Oxone® (Potassium peroxymonosulfate)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (B129727) (MeOH)
-
Deionized water (H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethanol (B145695) (EtOH)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve clozapine (e.g., 4.37 g, 13.4 mmol) and sodium bicarbonate (2.25 g, 26.7 mmol) in a mixture of methanol (25 mL) and deionized water (5 mL).
-
Stir the solution at room temperature.
-
To the stirring solution, add Oxone® (4.29 g, 6.68 mmol) portion-wise over 10-15 minutes.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
After 2 hours, concentrate the reaction mixture using a rotary evaporator to remove the methanol.
-
The resulting residue is then purified by silica gel column chromatography using a mobile phase of 60% dichloromethane in methanol.
-
Collect the fractions containing the CNO product and combine them.
-
Evaporate the solvent from the combined fractions to yield an orange oil.
-
Crystallize the oil from ethanol to obtain Clozapine N-oxide as a solid.
-
Dry the solid product under vacuum. The expected yield is approximately 97%.[6]
Protocol 2: Conversion of CNO Freebase to this compound
This protocol is based on standard acid-base chemistry for the formation of hydrochloride salts.
Materials:
-
Clozapine N-oxide (freebase)
-
Anhydrous diethyl ether or other suitable anhydrous, non-protic solvent
-
Hydrochloric acid solution in an organic solvent (e.g., 2 M HCl in diethyl ether)
-
Round-bottom flask or beaker
-
Magnetic stirrer and stir bar
-
Pipette or dropping funnel
-
Buchner funnel and filter paper
-
Anhydrous solvent for washing (e.g., diethyl ether)
Procedure:
-
Dissolve the synthesized Clozapine N-oxide freebase in a minimal amount of anhydrous diethyl ether (or another suitable anhydrous solvent) in a flask with stirring.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (approximately 2.2 equivalents) of a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise to the stirring CNO solution.
-
A precipitate of this compound should form upon addition of the HCl solution.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.
-
Dry the resulting orange/yellow solid under vacuum to yield this compound.
Protocol 3: Characterization of this compound
The identity and purity of the synthesized CNO dihydrochloride should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity should be ≥99%. A typical HPLC system would involve a C18 column with a gradient elution of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid, with detection at 275 nm.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be consistent with the chemical structure of this compound.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak consistent with the protonated molecule [M+H]⁺.
-
Melting Point: Determine the melting point of the synthesized compound.
Certificates of analysis for commercially available CNO dihydrochloride confirm that the data from these techniques are consistent with the expected structure.[5]
Visualizations
DREADD Signaling Pathways
Caption: CNO activates excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs.
Experimental Workflow for In Vivo DREADD Studies
Caption: Workflow for in vivo DREADD experiments using synthesized CNO.
References
- 1. Clozapine N-oxide - Wikipedia [en.wikipedia.org]
- 2. Clozapine N-oxide (CNO) (freebase) | DREADD activator | Hello Bio [hellobio.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Storage and Stability of Clozapapine N-oxide Dihydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine N-oxide (CNO) is a synthetic compound widely utilized as a specific actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This chemogenetic technology allows for precise and remote control of cellular signaling, making it an invaluable tool in neuroscience and other fields of biological research. The dihydrochloride (B599025) salt of CNO offers improved water solubility compared to the freebase form, facilitating its use in aqueous solutions for both in vitro and in vivo applications.[1] However, the efficacy and reproducibility of DREADD-based studies are critically dependent on the proper storage and stability of CNO dihydrochloride solutions. This document provides detailed application notes and protocols for the storage and stability of these solutions.
Data Presentation: Stability of Clozapine N-oxide Dihydrochloride Solutions
The stability of CNO dihydrochloride solutions is influenced by storage temperature and duration. The following tables summarize quantitative data on the purity of CNO dihydrochloride solutions under various storage conditions.
Table 1: Stability of CNO Dihydrochloride in Aqueous Solution at Room Temperature (25°C)
| Storage Duration | Purity (%) | Source |
| 0 hours | >99 | [2] |
| 5 hours | ~98 | [2] |
| 24 hours | ~97 | [2] |
| 48 hours | ~96 | [2] |
| 72 hours | ~95-97 | [2] |
| 96 hours | ~95 | [1][2] |
Table 2: Stability of CNO Dihydrochloride in Aqueous Solution at -20°C
| Storage Duration | Purity (%) | Source |
| 24 hours | No change | [2] |
| 1 month | No change | [1][2] |
| 6 months | Stable (in DMSO) | |
| 1 year | Stable (in DMSO, at -80°C) | [3][4] |
Note: While some data points refer to DMSO solutions, they provide valuable insight into the long-term stability of CNO at low temperatures. For aqueous solutions, it is recommended to prepare them fresh and use them within a short timeframe.[1][2] If storage is necessary, aliquoting and freezing at -20°C is the preferred method for up to one month.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in Water
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sterile conical tubes or vials
-
0.22 µm sterile syringe filter (optional, for sterile applications)
Procedure:
-
Determine the required mass: Use the molecular weight provided on the batch-specific certificate of analysis for accurate calculations. The general molecular weight is approximately 415.74 g/mol .
-
Weigh the CNO dihydrochloride: Carefully weigh the required amount of CNO dihydrochloride powder in a sterile conical tube or vial.
-
Add solvent: Add the calculated volume of sterile water to the powder.
-
Dissolve the compound: Gently vortex the solution until the CNO dihydrochloride is completely dissolved. The solution should be clear.[5] No warming is typically required for dissolution.[2]
-
Sterile filtration (optional): For cell culture or in vivo use, sterile filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: For immediate use, keep the solution at room temperature. For short-term storage (up to one month), aliquot the solution into tightly sealed vials and store at -20°C.[1][2] Avoid repeated freeze-thaw cycles.[3]
Protocol 2: Assessment of CNO Dihydrochloride Solution Stability using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a CNO dihydrochloride solution over time under specific storage conditions.
Materials:
-
CNO dihydrochloride solution to be tested
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer)
-
Reference standard of CNO dihydrochloride
Procedure:
-
Prepare the HPLC system: Set up the HPLC system with the appropriate column and mobile phase. Equilibrate the system until a stable baseline is achieved.
-
Prepare samples:
-
Timepoint zero: Immediately after preparing the CNO dihydrochloride solution, dilute a small aliquot to a suitable concentration for HPLC analysis.
-
Subsequent timepoints: At predetermined intervals (e.g., 24, 48, 72, 96 hours for room temperature stability; 1 week, 2 weeks, 1 month for -20°C stability), take an aliquot of the stored solution and prepare it for analysis in the same manner as the timepoint zero sample.
-
-
Inject samples: Inject the prepared samples and the reference standard into the HPLC system.
-
Data analysis:
-
Identify the peak corresponding to CNO based on the retention time of the reference standard.
-
Determine the peak area of the CNO peak in each chromatogram.
-
Calculate the purity of the CNO solution at each timepoint by comparing the area of the main CNO peak to the total area of all peaks in the chromatogram. Purity (%) = (Area of CNO peak / Total area of all peaks) x 100.
-
Compare the purity at each timepoint to the initial purity at timepoint zero to assess degradation.
-
Mandatory Visualizations
Caption: DREADD Signaling Pathway Activation by CNO.
Caption: Experimental Workflow for CNO Stability Assessment.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CNO DREADD Experiment Variability
Welcome to the technical support center for DREADD (Designer Receptors Exclusively Activated by Designer Drugs) experiments. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability and provide clear, actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: My CNO-activated DREADD experiment is showing inconsistent behavioral results. What are the most likely causes?
A1: Inconsistent results in CNO-DREADD experiments are common and can stem from several factors. The most critical to investigate are:
-
CNO Metabolism and Off-Target Effects: Clozapine-N-oxide (CNO) can be reverse-metabolized into clozapine (B1669256), which is psychoactive and can produce behavioral effects independent of DREADD activation.[1][2][3][4][5][6] These off-target effects can vary between animals.
-
DREADD Expression Levels: The level and location of DREADD receptor expression can vary significantly between subjects, leading to different magnitudes of response to CNO.[7][8]
-
CNO Dose and Administration: The dose of CNO, route of administration, and timing of behavioral testing can all influence the outcome.[3][9][10]
-
CNO Solution Stability: Improperly prepared or stored CNO solutions can lead to precipitation and inconsistent dosing.[11]
Q2: I'm concerned about the off-target effects of CNO. What are the alternatives?
A2: Several alternative DREADD agonists have been developed to mitigate the issues associated with CNO.[2][12] These include:
-
Compound 21 (C21): C21 does not metabolize to clozapine.[13][14][15] However, it has a similar off-target binding profile to CNO and can also produce behavioral effects in DREADD-negative animals.[13][16]
-
JHU37160: This is a potent, brain-penetrant DREADD agonist with high affinity for both hM3Dq and hM4Di receptors.[17][18] While it shows fewer off-target effects on locomotion at lower doses, higher doses have been reported to induce anxiety-like behaviors in rats without DREADD expression.[19][20]
-
Perlapine: An approved hypnotic drug that has been identified as a potential DREADD agonist.[14]
It is crucial to include appropriate vehicle and DREADD-negative control groups regardless of the agonist used.[19][21]
Q3: How can I validate that my DREADD receptors are expressed and functional?
A3: Validating DREADD expression and function is a critical step.[8][22] Several methods can be employed:
-
Immunohistochemistry (IHC): Use antibodies against the DREADD receptor or its tag (e.g., mCherry, HA) to visualize the location and spread of expression.
-
c-Fos Staining: For activating DREADDs (e.g., hM3Dq), IHC for the immediate early gene c-Fos can confirm neuronal activation following agonist administration.[23][24]
-
In Vitro Slice Electrophysiology: Directly measure changes in neuronal firing and membrane potential in brain slices from DREADD-expressing animals after bath application of the agonist.[24][25]
-
Positron Emission Tomography (PET): In vivo imaging with a radiolabeled ligand can confirm DREADD expression and receptor occupancy by the agonist, particularly in larger animal models like non-human primates.[26]
Troubleshooting Guides
Issue 1: High Variability in Behavioral Response
| Potential Cause | Troubleshooting Steps |
| CNO back-conversion to clozapine | 1. Include a control group of DREADD-negative animals that receive CNO to assess off-target behavioral effects.[21] 2. Use the lowest effective dose of CNO to minimize clozapine formation.[27][28] 3. Consider using an alternative agonist like Compound 21 or JHU37160, but ensure appropriate controls are still in place.[14][15][16] |
| Inconsistent DREADD Expression | 1. Optimize viral titers and injection parameters to achieve consistent expression. 2. Perform post-hoc histological analysis to correlate DREADD expression levels with behavioral outcomes for each animal.[7] 3. For transgenic lines, ensure consistent genetic background and breeding strategies.[8] |
| Variable CNO Bioavailability | 1. Ensure consistent CNO administration routes and timing relative to behavioral testing.[9][23] 2. Prepare fresh CNO solutions for each experiment or validate the stability of stored solutions.[11][23] 3. Use CNO dihydrochloride (B599025) for improved water solubility and more reliable pharmacokinetics.[29] |
Issue 2: No Observable Behavioral Effect
| Potential Cause | Troubleshooting Steps |
| Failed DREADD Expression | 1. Verify viral vector integrity and titer. 2. Confirm DREADD expression using immunohistochemistry. 3. Check for correct anatomical targeting of the viral injection. |
| Non-functional DREADD Receptors | 1. Perform in vitro slice electrophysiology to confirm that the expressed DREADDs can modulate neuronal activity in response to the agonist.[24][25] |
| Insufficient CNO Dose or Poor Brain Penetration | 1. Perform a dose-response curve to determine the optimal agonist concentration.[30] 2. Consider that CNO has poor blood-brain barrier penetrance; the effects are largely mediated by its conversion to clozapine.[3][4] 3. For acute effects, ensure sufficient time between CNO administration and behavioral testing (typically 15-30 minutes for IP injection).[9][23] |
| CNO Solution Precipitation | 1. Visually inspect CNO solutions for any precipitate before administration. 2. If using CNO freebase in aqueous solutions, be aware that it can precipitate. Warming the solution may help redissolve it.[11] 3. For long-term studies, prepare fresh solutions regularly. For chronic administration in drinking water, replace the solution weekly and protect it from light.[23][31] |
Quantitative Data Summary
Table 1: Comparison of Common DREADD Agonists
| Agonist | Typical Dose Range (Mice, i.p.) | Key Advantages | Key Disadvantages |
| Clozapine-N-oxide (CNO) | 1-10 mg/kg[3][13] | Widely characterized. | Back-metabolizes to clozapine, causing off-target effects; poor blood-brain barrier penetrance.[1][3][4] |
| Compound 21 (C21) | 0.3-3 mg/kg[14] | Does not back-convert to clozapine.[13][14][15] | Similar off-target binding profile to CNO; can have direct neuromodulatory effects.[13] |
| JHU37160 | 0.01-1 mg/kg[17] | High potency and brain penetrance; selective for DREADDs.[17][18] | High doses may cause anxiogenic effects in rats; requires careful dose selection.[20] |
Table 2: CNO Administration Protocols
| Administration Route | Typical Protocol | Considerations |
| Intraperitoneal (IP) Injection | Dissolve CNO in sterile saline (e.g., 0.1-1 mg/mL). Inject 1-5 mg/kg. Behavioral testing typically begins 15-30 minutes post-injection.[9][23] | Suitable for acute activation. Can be stressful for animals with repeated injections. |
| Drinking Water | Dissolve CNO in drinking water (e.g., 0.25 mg/mL). 1-2% sucrose (B13894) can be added to improve palatability. Protect from light.[23][31] | Good for chronic, non-invasive administration.[32][33] Difficult to control the precise dose ingested by each animal.[34] |
| Eye Drops | A 5 mg/mL stock solution in saline can be used to deliver 1-3 µL drops per eye to achieve a dose of ~1.0 mg/kg.[32] | Non-invasive method for repeated dosing. Requires animal handling and acclimation.[32][33] |
Experimental Protocols
Protocol 1: Preparation and Administration of CNO (IP Injection)
-
Preparation of CNO Solution:
-
For optimal solubility and stability, use CNO dihydrochloride.[29]
-
Alternatively, dissolve CNO freebase in a small amount of DMSO first, then dilute with sterile 0.9% saline. Ensure the final DMSO concentration is minimal.
-
A common stock concentration is 1 mg/mL in saline. Prepare fresh or store aliquots at -20°C for short periods. Visually inspect for precipitation before use.[11]
-
-
Dosing and Administration:
Protocol 2: Validation of hM3Dq (Gq-DREADD) Activation via c-Fos Immunohistochemistry
-
Animal Groups: Include a DREADD-expressing group receiving CNO, a DREADD-expressing group receiving vehicle, and a control virus group receiving CNO.
-
CNO Administration: Inject CNO at the desired dose and return the animal to its home cage.
-
Tissue Collection: 90 minutes after CNO injection, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Immunohistochemistry:
-
Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the brain on a cryostat or vibratome.
-
Perform standard immunohistochemical staining for c-Fos and for the fluorescent tag on the DREADD virus (e.g., mCherry).
-
-
Analysis: Using a fluorescence microscope, quantify the number of DREADD-positive cells (e.g., mCherry-positive) that are also positive for c-Fos. A significant increase in co-localization in the CNO-treated DREADD group compared to controls indicates successful DREADD activation.[24]
Visualizations
Caption: Troubleshooting workflow for DREADD experiments.
Caption: CNO metabolism and mechanism of action/off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice | Semantic Scholar [semanticscholar.org]
- 6. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Behavioral Effect of Chemogenetic Inhibition Is Directly Related to Receptor Transduction Levels in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Use of DREADDs to Deconstruct Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 12. benchchem.com [benchchem.com]
- 13. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. lions-talk-science.org [lions-talk-science.org]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Characterization of DREADD receptor expression and function in rhesus macaques trained to discriminate ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Your Top Technical Questions Answered – CNO Storage & Stability [hellobio.com]
- 30. scienceoflightcenter.org [scienceoflightcenter.org]
- 31. protocols.io [protocols.io]
- 32. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
Technical Support Center: Optimizing Clozapine N-oxide Dihydrochloride (CNO) Dose for In Vivo DREADD Studies
This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of Clozapine (B1669256) N-oxide dihydrochloride (B599025) (CNO) in in vivo chemogenetic studies. It addresses common challenges and offers practical solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is Clozapine N-oxide (CNO) dihydrochloride, and why is it used in DREADD technology?
Clozapine N-oxide (CNO) is a synthetic ligand used to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). DREADDs are modified G protein-coupled receptors (GPCRs) that are unresponsive to their natural ligands but can be activated by a specific synthetic ligand, such as CNO. This technology allows for the remote and precise control of neuronal activity in targeted cell populations. The dihydrochloride salt of CNO is favored for in vivo studies due to its enhanced water solubility and bioavailability compared to the freebase form.[1][2]
Q2: What is the primary concern when using CNO for in vivo studies?
The main concern is the in vivo conversion of CNO back to its parent compound, clozapine.[3][4][5][6][7] Clozapine is a potent psychoactive drug that can cross the blood-brain barrier and interact with a wide range of endogenous receptors (e.g., dopaminergic, serotonergic, and adrenergic receptors), leading to off-target effects that can confound experimental results.[4][7][8]
Q3: How does CNO dihydrochloride compare to CNO freebase?
CNO dihydrochloride offers significant advantages over the freebase form for in vivo research. It has superior water solubility, making it easier to prepare stable aqueous solutions for injection.[1][9] Pharmacokinetic studies in rhesus macaques have shown that CNO dihydrochloride results in 6- to 7-fold higher plasma concentrations of CNO and relatively less conversion to clozapine compared to CNO freebase dissolved in DMSO.[2][10][11]
Q4: What is a typical starting dose for CNO dihydrochloride in mice and rats?
The optimal dose of CNO dihydrochloride is highly dependent on the specific DREADD receptor being targeted, its expression level, the neuronal population, and the desired biological effect. However, a common dose range reported in the literature for intraperitoneal (i.p.) injection in rodents is between 1 mg/kg and 10 mg/kg.[9][12] It is crucial to perform a dose-response study to determine the minimal effective dose that produces the desired DREADD-mediated effect without causing off-target behavioral or physiological changes.[13]
Q5: How should I prepare and store CNO dihydrochloride solutions?
CNO dihydrochloride is soluble in water and saline.[1][2] For in vivo use, it is typically dissolved in sterile 0.9% saline. It is recommended to prepare solutions fresh on the day of the experiment.[14][15] If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for short periods.[13] Avoid repeated freeze-thaw cycles.
Q6: What are the most common routes of administration for CNO?
The most common route for acute administration is intraperitoneal (i.p.) injection.[1][9] For chronic studies, CNO can be administered via drinking water, formulated in chow, or delivered continuously using osmotic minipumps.[9][16][17] Direct intracranial infusion is also used for localized activation.[1][9]
Q7: Are there alternatives to CNO for activating DREADDs?
Yes, several alternative DREADD agonists have been developed to address the issue of back-metabolism to clozapine. These include Compound 21 (C21), JHU37160, and perlapine.[1][9][18][19] These compounds may offer a better specificity profile, but like CNO, require careful validation and appropriate controls in your specific experimental paradigm.[18]
Troubleshooting Guide
Issue 1: No observable effect after CNO administration.
-
Possible Cause: Insufficient DREADD expression.
-
Solution: Verify DREADD receptor expression levels using immunohistochemistry, Western blot, or by co-expressing a fluorescent reporter.
-
-
Possible Cause: Inadequate CNO dose.
-
Solution: Perform a dose-response curve, systematically increasing the CNO dose. Ensure accurate calculation of the dose based on the animal's body weight.
-
-
Possible Cause: Poor bioavailability.
-
Solution: Confirm the correct salt of CNO is being used (dihydrochloride is preferred for aqueous solutions). Ensure complete dissolution of the compound.
-
-
Possible Cause: Timing of behavioral testing.
Issue 2: Off-target effects observed in control animals.
-
Possible Cause: Back-metabolism to clozapine.
-
Solution: This is a known issue. The most critical control is to administer the same dose of CNO to DREADD-free animals (e.g., littermates injected with a control virus expressing only a fluorescent protein).[3][4][8] Any observed effects in this group are likely off-target.
-
Solution: Lower the CNO dose to the minimum required for DREADD activation.[13][21]
-
Solution: Consider using an alternative DREADD agonist like Compound 21 that does not metabolize to clozapine.[1][18]
-
-
Possible Cause: CNO itself binding to endogenous receptors.
Issue 3: Variability in response between animals.
-
Possible Cause: Inconsistent DREADD expression.
-
Solution: Ensure consistent viral titers and injection coordinates. Post-hoc histological verification of DREADD expression is essential to correlate with behavioral or physiological data.
-
-
Possible Cause: Differences in metabolism.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of CNO and its Metabolite Clozapine in Rodents (i.p. Administration)
| Compound | Dose | Species | Time to Peak Concentration (Tmax) | Peak Plasma Concentration (Cmax) | Reference |
| CNO | 3.5 mg/kg | Mouse | 15 min | ~1500 nM | [20][23] |
| Clozapine (from CNO) | 3.5 mg/kg | Mouse | 15 min | ~100 nM | [20][23] |
| CNO | 10 mg/kg | Rat | - | - | [3][5] |
| Clozapine (from CNO) | 10 mg/kg | Rat | - | Detectable levels | [3][5] |
Note: Absolute values can vary significantly between studies and animal strains.
Table 2: Comparison of CNO Formulations in Rhesus Macaques (3.0 mg/kg, i.m.)
| Formulation | Relative Plasma CNO Concentration | Relative Plasma Clozapine/CNO Ratio | Reference |
| CNO in 10% DMSO/Saline | 1x | 3% - 5% | [10][11] |
| CNO Dihydrochloride in Saline | 6-7x higher | 0.5% - 1.5% | [10][11] |
Experimental Protocols
Protocol 1: Preparation of CNO Dihydrochloride for Intraperitoneal (i.p.) Injection
-
Objective: To prepare a sterile CNO dihydrochloride solution for acute in vivo administration.
-
Materials:
-
Clozapine N-oxide dihydrochloride powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile syringes and needles
-
-
Procedure:
-
Calculate the required amount of CNO dihydrochloride based on the desired final concentration and volume. For a 1 mg/mL stock solution, weigh out 1 mg of CNO dihydrochloride.
-
Aseptically add the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to the tube. For a 1 mg/mL solution, add 1 mL of saline.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter and filter the solution into a new sterile tube or directly into the injection syringe to ensure sterility.
-
The solution is now ready for i.p. injection. Administer a volume based on the animal's weight to achieve the target dose (e.g., for a 1 mg/kg dose in a 25g mouse, inject 25 µL of a 1 mg/mL solution).
-
Prepare fresh on the day of the experiment for optimal results.[14][15]
-
Visualizations
Caption: Signaling pathway for the Gq-coupled DREADD (hM3Dq) activated by CNO.
Caption: Workflow for in vivo DREADD experiments using CNO dihydrochloride.
References
- 1. Clozapine N-oxide (CNO) dihydrochloride | DREADD activator | Hello Bio [hellobio.com]
- 2. bio-techne.com [bio-techne.com]
- 3. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 5. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemogenetics revealed: DREADD occupancy and activation via converted clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 10. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 13. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 19. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Optimizing clozapine for chemogenetic neuromodulation of somatosensory cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Clozapine N-oxide (CNO) Dihydrochloride
Welcome to the technical support center for Clozapine (B1669256) N-oxide (CNO) dihydrochloride (B599025). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of CNO in chemogenetic (DREADD) experiments.
Frequently Asked Questions (FAQs)
Q1: What is Clozapine N-oxide (CNO) and why was it chosen for DREADD technology?
Clozapine N-oxide (CNO) is a metabolite of the atypical antipsychotic drug clozapine.[1] It was initially selected as the primary actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADD) systems because it was believed to be pharmacologically inert, meaning it would have no biological activity in the absence of the engineered DREADD receptor.[1][2] This presumed inertness was critical for ensuring that any observed experimental effects could be attributed solely to the activation of the DREADD receptor.
Q2: Is CNO truly pharmacologically inert?
No, accumulating evidence demonstrates that CNO is not pharmacologically inert.[3][4] Its effects can arise from two primary sources:
-
In vivo back-conversion: CNO can be reverse-metabolized back into its parent compound, clozapine (CLZ).[2][3][5] Clozapine is a potent, psychoactive drug that interacts with a wide range of endogenous receptors, including dopaminergic, serotonergic, adrenergic, and histamine (B1213489) receptors.[6]
-
Direct CNO effects: Some studies suggest that CNO itself, particularly at higher doses, may have direct biological effects independent of its conversion to clozapine.[6][7][8]
These factors can lead to off-target effects that may confound the interpretation of DREADD-based experiments.[9]
Q3: What is the evidence for CNO's back-conversion to clozapine?
Numerous pharmacokinetic studies in mice, rats, and nonhuman primates have confirmed that systemically administered CNO is converted to clozapine and its other active metabolite, N-desmethylclozapine (N-Des).[2][4][10][11] Following CNO injection, biologically relevant levels of clozapine have been detected in both plasma and cerebrospinal fluid (CSF).[2][10] Some findings suggest that clozapine readily crosses the blood-brain barrier and is the primary agent responsible for activating DREADD receptors in the brain, as well as producing off-target effects.[5][12]
Q4: What are the known off-target behavioral and physiological effects of CNO?
In animals that do not express DREADD receptors, CNO administration has been shown to produce a range of dose-dependent behavioral and physiological effects. These are largely attributed to the actions of its metabolite, clozapine. Key observed effects are summarized in the table below.
Table 1: Summary of Observed Off-Target Effects of CNO in DREADD-free Animals
| Effect Observed | Species | CNO Dose | Potential Mechanism | Citation |
|---|---|---|---|---|
| Attenuation of d-amphetamine-induced hyperlocomotion | Rat | 5 mg/kg | Clozapine's known antipsychotic-like effects, potentially via dopamine (B1211576) receptor antagonism. | [2] |
| Reduction in acoustic startle reflex | Rat | 1 mg/kg | Anxiolytic or sedative effects of clozapine. | [2] |
| Attenuation of d-amphetamine-induced dopamine increase | Rat | 5 mg/kg | Clozapine's modulation of dopamine systems. | [2] |
| Modulation of itch/pain perception | Rat | 2 and 4 mg/kg | Interaction with somatosensory pathways. | [7] |
| Increased anxiety-like behavior | Rat | 2 and 4 mg/kg | Modulation of glutamatergic signaling in limbic regions. | [7] |
| Deficit in hypercapnic chemosensory reflex | Mouse | 10 mg/kg | Effects on respiratory control circuits, unmasked by habituation. | [6] |
| Altered sleep-wake patterns | Mouse | Medium to high doses | Off-target binding of CNO or clozapine to endogenous receptors modulating sleep. |[8] |
Q5: How can I minimize and control for CNO's off-target effects?
Proper experimental design is crucial to differentiate DREADD-specific effects from CNO's off-target actions. The consensus in the field is that rigorous controls are mandatory.[1][13]
-
Use the lowest effective dose: Titrate CNO to find the minimum dose required to elicit a DREADD-mediated effect, as lower doses (≤3 mg/kg) are reported to result in subthreshold clozapine concentrations less likely to engage endogenous receptors.[14][15]
-
Include the essential control group: The most critical control is a cohort of animals that do not express the DREADD receptor (e.g., injected with a control virus expressing only a reporter like mCherry) but receive the same CNO dose as the experimental DREADD-expressing group.[1][2][16]
-
Perform pharmacokinetic analysis: If resources permit, measure plasma/brain concentrations of CNO and clozapine to understand the exposure levels in your specific experimental model.[17]
-
Consider alternative actuators: Newer DREADD agonists like Compound 21 (C21) or deschloroclozapine (DCZ) have been developed to have improved specificity and avoid the issue of back-conversion to clozapine.[12][18][19]
Troubleshooting Guide
Problem: I observe a behavioral or physiological effect in my control animals (non-DREADD expressing) after CNO administration.
-
Likely Cause: This strongly suggests an off-target effect of CNO, likely mediated by its conversion to clozapine. The observed effect is not due to DREADD activation.
-
Solution Steps:
-
Lower the CNO Dose: Perform a dose-response curve in both DREADD-expressing and control animals. The goal is to find a dose that activates DREADDs without producing the effect in control animals.
-
Switch to an Alternative Agonist: If lowering the dose is not feasible, consider using an alternative DREADD agonist such as Compound 21, which is not reported to have active metabolites.[19]
-
Diagram your Workflow: Use a logical workflow to diagnose the issue.
Problem: My results are highly variable between subjects, even at the same CNO dose.
-
Likely Cause: There can be significant between-subject variability in the pharmacokinetics of CNO, including its rate of conversion to clozapine.[17]
-
Solution Steps:
-
Increase Sample Size: A larger number of animals may be required to achieve statistical power.
-
Verify Administration Technique: Ensure consistent CNO administration (e.g., intraperitoneal injection volume and location).
-
Consider Animal-Specific Factors: Age, sex, and strain can influence drug metabolism. Ensure these are consistent across your experimental groups.
-
Measure Metabolite Levels: If variability is a persistent and critical issue, conducting pharmacokinetic studies on a subset of your animals is recommended to determine if CNO/clozapine levels correlate with the observed behavioral variance.[17]
-
Quantitative Data Summary
The following table summarizes pharmacokinetic data from studies in various species, highlighting the conversion of CNO to clozapine.
Table 2: Pharmacokinetic Data on CNO and its Conversion to Clozapine
| Species | CNO Dose & Route | Time Post-Admin | Analyte | Plasma Conc. | CSF Conc. | Brain Tissue Conc. | Citation |
|---|---|---|---|---|---|---|---|
| Mouse | 3.5 mg/kg, i.p. | 15 min | CNO | ~400 nM | 11.2 nM | ~1500 nM | [20] |
| Mouse | 3.5 mg/kg, i.p. | 15 min | Clozapine | ~40 nM | < LOD | ~150 nM | [20] |
| Rat | 10 mg/kg, i.p. | 30 min | CNO | ~2800 ng/mL | - | - | [5] |
| Rat | 10 mg/kg, i.p. | 30 min | Clozapine | ~17 ng/mL | - | - | [5] |
| Rhesus Macaque | 10 mg/kg, s.c. | 45 min (Tmax) | CNO | 2528 ng/mL (7 µM) | - | - | [11] |
| Rhesus Macaque | 10 mg/kg, s.c. | 45 min (Tmax) | Clozapine | Detected | Detected | - | [10][11] |
LOD: Limit of Detection. Concentrations are approximate and vary between studies.
Key Experimental Protocols & Pathways
Protocol: Designing a Rigorously Controlled DREADD Experiment
This protocol outlines the necessary groups to distinguish DREADD-mediated effects from CNO off-target effects.
-
Virus Preparation:
-
Experimental Virus: AAV encoding the DREADD receptor (e.g., hM4Di) and a fluorescent reporter (e.g., mCherry).
-
Control Virus: AAV encoding only the fluorescent reporter (e.g., mCherry) with no DREADD receptor.
-
-
Animal Groups: Prepare four essential groups.
-
Group 1 (Experimental): DREADD-expressing animals + CNO.
-
Group 2 (DREADD Control): DREADD-expressing animals + Vehicle (e.g., saline, DMSO).
-
Group 3 (CNO Off-Target Control): Control virus animals + CNO.
-
Group 4 (Baseline Control): Control virus animals + Vehicle.
-
-
Drug Administration:
-
Prepare CNO dihydrochloride in sterile 0.9% saline. A fresh solution should be made for each experiment.[14]
-
Administer the chosen dose of CNO or vehicle via the intended route (e.g., intraperitoneal injection). Ensure the time between injection and behavioral testing is consistent for all animals.[14]
-
-
Data Analysis and Interpretation:
-
Compare Group 1 vs. Group 2: This comparison reveals the effect of CNO in DREADD-expressing animals.
-
Examine Group 3: Any effect observed in this group is an off-target effect of CNO.
-
True DREADD Effect: A true DREADD-mediated effect is only confirmed if there is a significant difference between Group 1 and Group 3. The effect seen in Group 1 must not be present in Group 3.
-
References
- 1. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 2. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-targets effects of CNO on somatosensory and anxiety-related behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 9. [PDF] The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice | Semantic Scholar [semanticscholar.org]
- 10. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Clozapine is responsible for the in vivo imaging and pharmacological effects of clozapine-N-oxide in murine DREADD models [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Clozapine Conversion from CNO Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Clozapine-N-Oxide (CNO) dihydrochloride (B599025) in Designer Receptors Exclusively Activated by Designer Drugs (DREADD) experiments. The primary focus is on minimizing the in vivo conversion of CNO to clozapine (B1669256), a psychoactive compound with the potential for off-target effects that can confound experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with using CNO in DREADD experiments?
A1: The main concern is the in vivo back-metabolism of Clozapine-N-oxide (CNO) to clozapine.[1][2][3][4][5][6] Clozapine is a potent, psychoactive drug with a broad receptor binding profile.[1] Its presence can lead to off-target effects, confounding the interpretation of DREADD-mediated neuronal activation or inhibition.[2][7] Furthermore, clozapine readily crosses the blood-brain barrier, whereas CNO's ability to do so is limited.[1][7]
Q2: How does CNO convert to clozapine in vivo?
A2: The precise enzymatic pathways responsible for the reduction of CNO to clozapine in vivo are not fully elucidated.[1] However, this conversion has been documented in various species, including mice, rats, and nonhuman primates.[3][4][8][9] The conversion rate can be influenced by factors such as pH and temperature, and there is significant inter-individual variability in the extent of this metabolism.[1][9]
Q3: What are the implications of this conversion for my experimental results?
A3: The conversion of CNO to clozapine can lead to several confounding factors:
-
Off-target effects: Clozapine can interact with a wide range of endogenous receptors, potentially causing behavioral and physiological changes independent of DREADD activation.[1][2][7]
-
Misinterpretation of DREADD effects: The observed effects may be partially or wholly due to clozapine's action on DREADDs, as clozapine itself is a potent DREADD agonist, or its action on endogenous receptors.[1]
-
Variability in results: Inconsistent conversion rates between subjects can lead to high variability in experimental data.[9]
Q4: Are there alternative DREADD agonists that do not convert to clozapine?
A4: Yes, several alternative agonists have been developed to address the issue of clozapine conversion. These include Compound 21 (C21) and perlapine.[1][2] While these compounds show promise, it is important to note that they may have their own off-target effects and require thorough validation in your specific experimental model.[10] For instance, both CNO and C21 have been shown to modulate sleep in mice not expressing DREADD receptors.[10]
Troubleshooting Guides
Problem 1: High variability in behavioral or physiological responses following CNO administration.
| Possible Cause | Troubleshooting Step |
| Inconsistent CNO to clozapine conversion rates between subjects.[9] | 1. Implement rigorous controls: Include a control group of animals that do not express DREADDs but receive the same CNO administration. This will help differentiate DREADD-specific effects from off-target clozapine effects.[1][6] 2. Consider alternative agonists: Evaluate the use of agonists with no or low back-metabolism, such as Compound 21.[2] 3. Direct intracranial administration: If experimentally feasible, intracranial CNO administration can bypass liver metabolism and reduce clozapine formation.[1] |
| CNO solution instability. | 1. Prepare CNO solutions fresh for each experiment.[8] While some studies show CNO to be stable in solution for extended periods, fresh preparation is a best practice to minimize potential degradation.[5] 2. Protect from light: Store CNO powder and solutions protected from light.[8] |
Problem 2: Suspected off-target effects confounding experimental data.
| Possible Cause | Troubleshooting Step |
| Clozapine, converted from CNO, is acting on endogenous receptors.[1][2][7] | 1. Dose-response curve: Determine the minimal effective dose of CNO required to activate DREADDs in your model to minimize the amount of clozapine produced.[7] 2. Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to measure the plasma and brain concentrations of both CNO and clozapine at different time points after administration.[3][4][8][9] 3. Use of a DREADD-free control group: This is the most critical control to identify off-target effects of CNO or its metabolites.[1][6] |
| The alternative agonist (e.g., C21) has its own off-target effects.[10] | 1. Thorough literature review: Investigate the known off-target binding profile of the alternative agonist. 2. Control experiments: Run control experiments with the alternative agonist in DREADD-negative animals to characterize any intrinsic effects.[10] |
Data Summary: CNO to Clozapine Conversion In Vivo
The following tables summarize quantitative data on the conversion of CNO to clozapine from published studies.
Table 1: Plasma Concentrations of CNO and Clozapine Following CNO Administration in Mice.
| CNO Dose (mg/kg) | Time Post-Injection (min) | Mean Plasma CNO (ng/mL) | Mean Plasma Clozapine (ng/mL) | Reference |
| 10.0 | 30 | 623.7 ± 114.1 | 45.9 | [9][11] |
| 10.0 | 60 | ~113.4 | 44.4 | [9][11] |
Table 2: Plasma Concentrations of CNO and Clozapine Following CNO Administration in Rats.
| CNO Dose (mg/kg) | Time Post-Injection (min) | Mean Plasma CNO (ng/mL) | Mean Plasma Clozapine (ng/mL) | Reference |
| 10.0 | 30 | 3404.13 ± 596.84 | 256.73 ± 214.56 | [4][11] |
Table 3: Comparison of CNO-DMSO and CNO-HCl Administration in Rhesus Macaques.
| CNO Formulation | Time Post-Injection (min) | Plasma CNO (ng/mL) | Plasma Clozapine (ng/mL) | Clozapine/CNO Ratio (%) | Reference |
| CNO-DMSO | 60 | 200 - 215 | 8 - 9 | Increased over time | [12] |
| CNO-HCl | 60 | 540 - 2280 | 8 - 26 | Increased over time | [12] |
Note: CNO-HCl resulted in higher plasma CNO levels with a proportionally smaller increase in clozapine levels, suggesting less conversion compared to CNO-DMSO.[12]
Experimental Protocols
Protocol 1: Preparation of CNO Dihydrochloride Solution
This protocol is a general guideline and may need to be optimized for specific experimental needs.
-
Materials:
-
Clozapine-N-oxide dihydrochloride powder
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, if needed for solubility)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
On the day of the experiment, weigh the required amount of CNO dihydrochloride powder in a sterile microcentrifuge tube.
-
If using a solvent like DMSO to aid dissolution, first dissolve the CNO in a small volume of 100% DMSO.[8]
-
Add sterile saline or PBS to the desired final concentration. For example, for a 1 mg/mL solution, add 1 mL of saline to 1 mg of CNO.
-
Vortex the solution until the CNO is completely dissolved.
-
To ensure sterility for in vivo administration, filter the solution through a 0.22 µm sterile filter.
-
Protect the solution from light by wrapping the tube in aluminum foil.[8]
-
Administer the freshly prepared solution to the experimental animals.
-
Protocol 2: Quantification of CNO and Clozapine in Plasma using LC-MS/MS
This protocol provides a general workflow for sample analysis. Specific parameters will depend on the LC-MS/MS system used.
-
Sample Collection and Preparation:
-
Collect blood samples from animals at desired time points after CNO administration.
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, perform a protein precipitation step by adding a solvent like acetonitrile (B52724) containing an internal standard (e.g., deuterated clozapine) to the plasma sample.[13][14]
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a suitable liquid chromatography (LC) method to separate CNO, clozapine, and the internal standard. This typically involves a C18 or similar column with a gradient elution of solvents like acetonitrile and water with a modifier (e.g., formic acid).[13][15]
-
Perform detection using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode.[13][15]
-
Optimize MRM transitions for CNO, clozapine, and the internal standard to ensure specificity and sensitivity.
-
Quantify the concentrations of CNO and clozapine by comparing their peak areas to that of the internal standard and using a standard curve prepared with known concentrations of the analytes.
-
Visualizations
Caption: Workflow for DREADD experiments using CNO.
Caption: CNO metabolism and its effects in the CNS.
References
- 1. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. rdw.rowan.edu [rdw.rowan.edu]
- 5. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 6. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments | eNeuro [eneuro.org]
- 7. Optimizing clozapine for chemogenetic neuromodulation of somatosensory cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected behavioral effects of Clozapine N-oxide dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Clozapine (B1669256) N-oxide (CNO) dihydrochloride (B599025) in chemogenetic experiments. The information is tailored for researchers, scientists, and drug development professionals to address unexpected behavioral effects and ensure experimental robustness.
Frequently Asked Questions (FAQs)
Q1: What is Clozapine N-oxide (CNO) and how is it intended to work?
Clozapine N-oxide is a synthetic ligand used to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1][2] DREADDs are modified G-protein coupled receptors (GPCRs) that are engineered to be unresponsive to endogenous ligands.[1][3] When CNO is administered to an animal expressing a DREADD (e.g., hM3Dq for activation or hM4Di for inhibition), it is supposed to bind exclusively to the designer receptor, thereby activating specific intracellular signaling pathways and allowing for remote control of neuronal activity.[4] CNO itself was initially believed to be pharmacologically inert.[1][5]
Q2: My control animals (not expressing DREADDs) are showing behavioral changes after CNO administration. Why is this happening?
This is a widely reported phenomenon and is primarily due to the in vivo reverse-metabolism of CNO back into its parent compound, clozapine, and its metabolite N-desmethylclozapine (NDMC).[1][5][6][7] Both clozapine and NDMC are psychoactive substances that can cross the blood-brain barrier more effectively than CNO and interact with a variety of endogenous receptors, including dopaminergic, serotonergic, and adrenergic receptors.[8][9][10] This can lead to significant, "off-target" behavioral effects that are independent of DREADD activation.[2][11]
Q3: What are the most common unexpected behavioral effects of CNO in DREADD-free animals?
Researchers have documented several dose-dependent behavioral changes in control rodents. Key effects include:
-
Reduced Locomotor Activity: Attenuation of d-amphetamine-induced hyperlocomotion.[1]
-
Anxiety and Sensory Perception: CNO can induce an anxious phenotype and alter sensitivity to thermal pain stimuli.[11]
-
Acoustic Startle Reflex: A reduction in the acoustic startle reflex has been observed at doses as low as 1 mg/kg.[1][7]
-
Sleep Architecture: CNO can cause a dose-dependent suppression of REM sleep and alter EEG spectral power during non-REM sleep.[12][13]
-
Respiratory Function: At higher doses (e.g., 10 mg/kg), CNO can cause deficits in the hypercapnic chemosensory reflex, an effect that may be masked by stress if animals are not sufficiently habituated to the experimental setup.[14][15][16]
Q4: How can I be sure my experimental results are due to DREADD activation and not these off-target effects?
The most critical control is to include a cohort of DREADD-free animals (e.g., wild-type littermates or animals injected with a control virus lacking the DREADD construct) that receives the same dose and administration route of CNO as your experimental group.[7][11][17] Any behavioral effects observed in this control group must be considered off-target effects of the ligand. If these effects overlap with your DREADD-mediated hypothesis, interpreting the results becomes challenging.
Q5: Are there alternatives to CNO that avoid these issues?
Yes, the issues with CNO's metabolism have led to the development of alternative DREADD agonists.
-
Compound 21 (C21): This compound does not metabolize to clozapine.[18] However, some studies have shown that C21 itself is not completely inert and can have off-target effects, such as modulating sleep patterns.[12][13]
-
Deschloroclozapine (DCZ): DCZ is a more potent DREADD agonist that also appears to have minimal off-target activity and does not have the same back-metabolism issues as CNO.[3]
-
Low-Dose Clozapine: Some researchers have suggested using low, sub-threshold doses of clozapine itself to activate DREADDs, as it is the likely active metabolite.[4][10] However, this requires careful dose-finding to avoid direct effects on endogenous receptors.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution / Troubleshooting Step |
| Significant behavioral changes in DREADD-free control animals (e.g., sedation, hyperactivity, anxiety). | CNO is being reverse-metabolized to clozapine, causing off-target effects.[5][6] | 1. Lower the CNO Dose: Effects are often dose-dependent. Consider using the lowest effective dose (e.g., < 5 mg/kg).[18] 2. Run Dose-Response Curve: Test a range of CNO doses in your control animals to find a sub-threshold dose for off-target effects. 3. Switch to an Alternative Ligand: Consider using Compound 21 or deschloroclozapine (DCZ).[3] |
| High variability in behavioral responses between animals in the same group. | Individual differences in the rate of CNO-to-clozapine metabolism.[2] | 1. Increase Habituation: Ensure all animals are thoroughly habituated to the testing environment to reduce stress, which can be an interacting factor.[14][15] 2. Standardize Administration Time: The time between CNO injection and behavioral testing should be consistent for all animals.[18] 3. Increase Sample Size: A larger 'n' may be required to achieve statistical power if variability is high. |
| The observed effect is short-lived or delayed. | Pharmacokinetics of CNO and its conversion to clozapine. | 1. Adjust Timing: CNO injected intraperitoneally can reach the brain and cerebrospinal fluid within 15-30 minutes.[18] The peak behavioral effect may depend on the time course of clozapine conversion. 2. Consider Administration Route: Chronic administration via drinking water or daily eye drops can provide more sustained activation.[19] |
| No behavioral effect is observed in DREADD-expressing animals. | Insufficient DREADD expression, ligand dose is too low, or poor ligand bioavailability. | 1. Verify DREADD Expression: Use immunohistochemistry or other methods to confirm robust expression of the DREADD receptor in the target region. 2. Increase Ligand Dose: Cautiously increase the CNO dose while monitoring for off-target effects in a parallel control group. 3. Check CNO Solution: Ensure proper solubilization and storage of CNO. The water-soluble dihydrochloride salt is recommended for aqueous solutions.[20] |
Data on Unexpected Behavioral Effects
The following tables summarize quantitative data from studies on DREADD-free animals, highlighting the off-target effects of CNO.
Table 1: Effects of CNO on Anxiety and Pain Perception in Rats (Data sourced from a study on Sprague-Dawley rats lacking DREADD expression)[11]
| Behavioral Test | Vehicle Control | CNO (2 mg/kg) | CNO (4 mg/kg) |
| Elevated Plus Maze: Time in Open Arms (%) | 25.4 ± 3.1 | 15.1 ± 2.5 | 12.8 ± 2.2** |
| Hot Plate Test: Latency to Paw Lick (s) | 10.2 ± 0.8 | 14.5 ± 1.1 | 16.3 ± 1.3** |
| *p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as Mean ± SEM. |
Table 2: Effects of CNO on Amphetamine-Induced Hyperlocomotion in Rats (Data sourced from a study on Long-Evans rats lacking DREADD expression)[1]
| Pretreatment | Post-Amphetamine Locomotion (Distance traveled in cm) | % Attenuation |
| Vehicle | 8500 ± 750 | N/A |
| CNO (1 mg/kg) | 8300 ± 800 | ~2% |
| CNO (2 mg/kg) | 8150 ± 780 | ~4% |
| CNO (5 mg/kg) | 5200 ± 650 | ~39% |
| *p < 0.05 compared to Vehicle. Data are presented as Mean ± SEM. |
Table 3: Effects of CNO on Sleep Architecture in Mice (Data sourced from a study on wild-type C57BL/6J mice)[13]
| Treatment | Total REM Sleep (minutes over 6 hours) | NREM Delta Power (μV²) |
| Saline | 28.5 ± 2.1 | 105 ± 8 |
| CNO (1 mg/kg) | 22.1 ± 1.9 | 128 ± 10 |
| CNO (5 mg/kg) | 15.4 ± 2.3 | 145 ± 12 |
| CNO (10 mg/kg) | 10.2 ± 1.8 | 151 ± 11 |
| *p < 0.05, **p < 0.01 compared to Saline. Data are presented as Mean ± SEM. |
Experimental Protocols
Protocol 1: CNO Administration for Behavioral Testing in Rodents
This protocol is a general guideline. Doses and timings should be optimized for your specific experimental paradigm and animal strain.
-
CNO Preparation:
-
Use Clozapine N-oxide dihydrochloride for solubility in saline or water.[20] For standard CNO, dissolve in DMSO first, then dilute with saline (final DMSO concentration should be minimal, e.g., <1%).
-
Prepare a stock solution (e.g., 2 mg/mL in 0.9% saline).[18] The solution is stable for several weeks at -20°C.[18]
-
On the day of the experiment, thaw the stock solution and dilute it to the final desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose administered at 10 mL/kg volume).[18]
-
-
Animal Groups:
-
Experimental Group: DREADD-expressing animals receiving CNO.
-
Control Group 1 (Ligand Control): DREADD-free animals (e.g., wild-type littermates) receiving CNO. This is the most critical control for off-target effects.
-
Control Group 2 (Vehicle Control): DREADD-expressing animals receiving the vehicle solution (e.g., saline).
-
-
Administration:
-
Route: Intraperitoneal (i.p.) injection is most common for acute studies.
-
Dose: Start with a low dose (e.g., 0.5 - 1.0 mg/kg). Doses above 5 mg/kg are more likely to produce off-target effects.[1][18]
-
Timing: Administer CNO 15-30 minutes prior to the behavioral test to allow for absorption and potential metabolism.[18][21] Keep this timing consistent across all animals.
-
-
Behavioral Testing:
-
Habituate animals to the testing apparatus and injection procedure prior to the experiment day to minimize stress-induced confounds.[14][15]
-
Record and analyze behavior, comparing the experimental group to both control groups to isolate the DREADD-specific effects from vehicle and off-target ligand effects.
-
Visualizations
Signaling and Metabolic Pathways
References
- 1. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rdw.rowan.edu [rdw.rowan.edu]
- 3. addgene.org [addgene.org]
- 4. The use of chemogenetics in behavioural neuroscience: receptor variants, targeting approaches and caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 8. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clozapine N-oxide - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Behavioral Effects of Acute Systemic Low-Dose Clozapine in Wild-Type Rats: Implications for the Use of DREADDs in Behavioral Neuroscience [frontiersin.org]
- 11. Off-targets effects of CNO on somatosensory and anxiety-related behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 13. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels [frontiersin.org]
- 15. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scienceoflightcenter.org [scienceoflightcenter.org]
- 20. Your Top Technical Questions Answered - How to Solubilise CNO [hellobio.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: DREADD Activation with CNO Dihydrochloride
Welcome to the technical support center for DREADD (Designer Receptors Exclusively Activated by Designer Drugs) technology. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues related to inconsistent DREADD activation using Clozapine-N-oxide (CNO) dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of inconsistent or off-target effects with CNO?
A1: A primary concern is the in vivo back-metabolism of CNO into Clozapine (B1669256).[1][2][3] Clozapine is a psychoactive compound with activity at numerous endogenous receptors.[2][4] This conversion means that the observed effects in an experiment may not be solely due to DREADD activation, but also from Clozapine's off-target binding.[5][6] The extent of this conversion can vary, leading to inconsistent results. Therefore, it is crucial to run control experiments using CNO in animals that do not express DREADDs.[2][6]
Q2: What is the difference between CNO freebase and CNO dihydrochloride? Which one should I use?
A2: CNO dihydrochloride is the water-soluble salt form of CNO.[7][8] It is generally recommended for in vivo studies due to its improved stability and reliability in aqueous solutions, such as saline.[7][9][10] CNO freebase is soluble in DMSO but can precipitate in aqueous solutions, which may lead to inconsistent dosing and results.[11][12] CNO dihydrochloride has also been shown to have improved bioavailability compared to the freebase form.[8][13]
Q3: What are the typical dosages for CNO dihydrochloride?
A3: The optimal dose is highly dependent on the animal model, DREADD receptor, administration route, and desired effect. A dose-response analysis is always recommended to find the lowest effective dose for your specific experiment.[14][15] However, general starting points are summarized in the table below.
| Administration Route | Animal Model | Typical Dose Range | Key Considerations |
| Intraperitoneal (IP) Injection | Mice | 0.1 - 5 mg/kg[14][16] | Most common method for acute studies. Onset of action is typically 15-30 minutes.[14][16] |
| Rats | 1 - 10 mg/kg[14][17] | Can induce stress from handling and injection.[16] | |
| Drinking Water | Mice | 0.25 mg/mL[15][16][18] | Useful for chronic activation, but difficult to control the exact dose per animal in group housing.[4][18] |
| Direct Brain Infusion | Rats / Mice | Varies | Sidesteps issues of peripheral metabolism to Clozapine, offering greater regional specificity.[2] |
| In Vitro (e.g., slice electrophysiology) | N/A | 1 - 10 µM[12] | Direct application to the tissue of interest. |
Q4: Are there alternatives to CNO?
A4: Yes, concerns about CNO's metabolism have led to the development of alternative DREADD agonists. Key alternatives include Compound 21 (C21) and JHU37160.[19][20] These compounds were designed to have a lower likelihood of producing active metabolites.[21] However, they are not without their own potential off-target effects and require careful validation and control experiments.[22][23][24] For instance, high doses of JHU37160 have been reported to cause sedation in mice.[24]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues during your DREADD experiments.
Problem 1: I am not observing any effect after CNO administration.
| Possible Cause | Troubleshooting Step |
| Insufficient DREADD Expression | Verify DREADD expression levels and localization in your target cell population using immunohistochemistry (e.g., for HA-tagged DREADDs) or by visualizing a co-expressed fluorescent reporter. |
| Suboptimal CNO Dose | The administered dose may be too low. Perform a dose-response study to determine the optimal concentration for your specific animal model and experimental paradigm.[14] |
| Incorrect Timing of Observation | The peak effect of CNO can vary. Adjust the time window for your behavioral or physiological measurements. Effects typically begin 15-30 minutes post-IP injection.[14] |
| Degraded CNO Solution | CNO dihydrochloride is more stable in water/saline than CNO freebase, but solutions should still be prepared fresh.[7][12] If storing, aliquot and freeze at -20°C. |
| Pharmacokinetic Variability | Individual differences in animal metabolism can affect the levels of the active compound reaching the brain. Ensure consistent administration and handling. |
Problem 2: I am observing inconsistent effects between animals or experiments.
| Possible Cause | Troubleshooting Step |
| CNO Solution Instability/Precipitation | You may be using CNO freebase, which can precipitate out of aqueous solutions.[11] Switch to CNO dihydrochloride for improved solubility and stability.[7][9] |
| Variable CNO-to-Clozapine Metabolism | The back-metabolism of CNO to Clozapine can be variable between subjects.[1][2] This is a known issue. The most critical control is to administer the same CNO dose and schedule to DREADD-negative control animals to identify any off-target effects.[6] |
| Chronic Dosing Tolerance | For long-term studies, DREADD receptor desensitization or tolerance can occur after repeated activation.[25] Consider intermittent dosing schedules or alternative chronic activation methods.[26] |
Problem 3: I am seeing effects in my control (DREADD-negative) animals.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects of Clozapine | This is the most likely cause. CNO is converting to Clozapine, which is acting on endogenous receptors.[3][17] This underscores that CNO itself is not entirely inert at commonly used doses.[1] |
| Reduce CNO Dose | The off-target effects may be dose-dependent. Determine the minimal effective dose in your DREADD-expressing animals to reduce the amount of Clozapine produced.[3] |
| Consider Alternative Agonists | If off-target effects are confounding your results, consider validated alternatives like Compound 21 or low-dose JHU37160, ensuring you run appropriate controls for these compounds as well.[22][24] |
Visual Guides and Pathways
DREADD Signaling Pathways
Caption: Canonical Gq and Gi signaling pathways activated by CNO binding to hM3Dq and hM4Di DREADDs.[27][28]
Troubleshooting Workflow for DREADD Experiments
Caption: A logical workflow to diagnose and resolve issues with inconsistent DREADD activation.
Experimental Protocols
Protocol 1: Preparation of CNO Dihydrochloride for Acute In Vivo Injection
This protocol describes the preparation of a stock solution and final dilution for intraperitoneal (IP) injection in rodents.
Materials:
-
Clozapine-N-oxide (CNO) dihydrochloride powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate Required Mass: Determine the mass of CNO dihydrochloride needed for your stock solution. For a 1 mg/mL stock, you will dissolve 10 mg of CNO dihydrochloride in 10 mL of saline. Note: Always use the molecular weight provided on the batch-specific certificate of analysis for precise molarity calculations.
-
Solubilization: Allow the CNO dihydrochloride vial to come to room temperature before opening to prevent condensation, as the compound can be hygroscopic.[9] Add the calculated volume of sterile 0.9% saline to the vial.
-
Mixing: Vortex the solution gently until all powder is completely dissolved.[9] The dihydrochloride salt should dissolve readily in saline.[7]
-
Sterilization: Filter the CNO solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is critical for in vivo injections.
-
Dosing: Dilute the stock solution with sterile 0.9% saline to achieve the final desired concentration for injection. For example, to inject a dose of 1 mg/kg into a 25g mouse at an injection volume of 10 mL/kg, you would need a final concentration of 0.1 mg/mL.
-
Administration: Administer the CNO solution via IP injection.
-
Storage: It is highly recommended to prepare CNO solutions fresh on the day of use.[12] If short-term storage is necessary, store the stock solution at -20°C.
Protocol 2: Preparation of CNO Dihydrochloride for Drinking Water
This protocol is adapted for chronic, non-invasive DREADD activation.
Materials:
-
Clozapine-N-oxide (CNO) dihydrochloride powder
-
Drinking water
-
Light-blocking water bottles
-
Sucrose (B13894) (optional, to increase palatability)
Procedure:
-
Determine Concentration: A commonly used concentration is 0.25 mg/mL in the drinking water.[15][18] A dose-response experiment is recommended to determine the lowest effective concentration for your study.[15]
-
Preparation: Dissolve the calculated amount of CNO dihydrochloride directly into the total volume of drinking water. If using sucrose (e.g., 2%) to mask any taste, dissolve the sucrose first before adding the CNO.[29]
-
Protect from Light: Wrap the water bottles in foil to protect the CNO solution from light degradation.[29]
-
Administration: Replace the regular water bottles with the CNO-containing bottles.
-
Monitoring: Monitor water intake daily to estimate the dose consumed per animal.[29] Average water consumption for a mouse is approximately 5 mL per day.[15] Be aware that consumption can vary, leading to variable dosing.
-
Solution Replacement: Prepare the CNO water fresh and replace it in the cages at least once per week.[29]
References
- 1. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. [PDF] The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Clozapine N-oxide (CNO) dihydrochloride | DREADD activator | Hello Bio [hellobio.com]
- 8. Clozapine N-oxide dihydrochloride | CNO (water-soluble) | Tocris Bioscience [tocris.com]
- 9. Your Top Technical Questions Answered - How to Solubilise CNO [hellobio.com]
- 10. Your Top Technical Questions Answered – CNO Storage & Stability [hellobio.com]
- 11. Clozapine N-oxide (CNO) (freebase) | DREADD activator | Hello Bio [hellobio.com]
- 12. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 13. bio-techne.com [bio-techne.com]
- 14. benchchem.com [benchchem.com]
- 15. scienceoflightcenter.org [scienceoflightcenter.org]
- 16. benchchem.com [benchchem.com]
- 17. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. An alternative to CNO? Water soluble Compound 21 (DREADD agonist 21) [hellobio.com]
- 22. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 24. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. addgene.org [addgene.org]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Clozapine N-oxide (CNO) Dihydrochloride Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clozapine (B1669256) N-oxide (CNO) dihydrochloride (B599025) solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My CNO dihydrochloride solution has precipitated. What should I do?
A1: Precipitation of CNO dihydrochloride in aqueous solutions is uncommon, as it is known for its good water solubility. However, if you encounter this issue, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution in a water bath at approximately 40°C. This can often help redissolve any precipitate that may have formed, especially in concentrated solutions of the related CNO freebase.[1]
-
Vortexing: Gently vortex or sonicate the solution to aid dissolution.[2][3]
-
Check Concentration: Very high concentrations may exceed the solubility limit. Consider preparing a more dilute solution if precipitation persists.
-
Storage Conditions: Ensure the solution has been stored correctly. Although stable, prolonged storage at incorrect temperatures might contribute to precipitation. For long-term storage of aqueous solutions, it is recommended to aliquot and store at -20°C for up to one month.[4]
Q2: What is the recommended solvent for CNO dihydrochloride?
A2: The primary recommended solvent for CNO dihydrochloride is water .[2][5] It is readily soluble in water up to 100 mM.[4][5] For some applications, Dimethyl sulfoxide (B87167) (DMSO) can also be used, with solubility reported to be at least 200 mg/mL.[3]
Q3: How should I prepare a stock solution of CNO dihydrochloride in water?
A3: Follow this general protocol for preparing a CNO dihydrochloride stock solution:
-
Allow the vial of CNO dihydrochloride powder to reach room temperature before opening to avoid moisture absorption, as the compound can be hygroscopic.[2][6]
-
Calculate the required mass of CNO dihydrochloride and volume of water to achieve your desired concentration.
-
Carefully add the water to the vial.
-
Gently vortex or sonicate the solution until all the solid has dissolved.[2][3][6]
-
For in vivo experiments, it is recommended to filter-sterilize the final working solution using a 0.22 μm filter.[3]
Q4: What are the recommended storage conditions for CNO dihydrochloride powder and solutions?
A4:
-
Solid Powder: Store the solid CNO dihydrochloride at -20°C for optimal long-term preservation.[5][7] However, it is stable at room temperature for short periods, such as during shipping.[7]
-
Aqueous Solutions: For immediate use (within 48 hours), solutions can be stored at room temperature.[4] For storage up to one month, aliquot the solution into tightly sealed vials and store at -20°C.[4] Avoid repeated freeze-thaw cycles.[3]
-
DMSO Stock Solutions: Stock solutions in DMSO can be stored at -20°C for up to 6 months or -80°C for up to 1 year.[3][8]
Q5: CNO dihydrochloride vs. CNO freebase: Which one should I use?
A5: For most applications, especially those requiring aqueous solutions, CNO dihydrochloride is the recommended form . It is more water-soluble, easier to handle, and less prone to precipitation in solution compared to the CNO freebase.[5][9] The freebase form often requires DMSO for dissolution and has a higher tendency to precipitate out of aqueous solutions.[1][9] Furthermore, CNO dihydrochloride has shown improved bioavailability and less conversion to clozapine in animal studies compared to the freebase form.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data for CNO dihydrochloride.
Table 1: Solubility Data
| Solvent | Reported Solubility | Source |
| Water | 100 mg/mL (approx. 240 mM) | [3] |
| Water | 100 mM | [5] |
| DMSO | ≥ 200 mg/mL (approx. 481 mM) | [3] |
Table 2: Storage Recommendations
| Form | Temperature | Duration | Source |
| Solid | -20°C | Long-term | [5][7] |
| Aqueous Solution | Room Temperature | Up to 48 hours | [4] |
| Aqueous Solution | -20°C | Up to 1 month | [4] |
| DMSO Solution | -20°C | Up to 6 months | [3] |
| DMSO Solution | -80°C | Up to 1 year | [3] |
Experimental Protocols
Protocol 1: Preparation of CNO Dihydrochloride for In Vivo Administration
-
Calculate Dosage: Determine the required dose of CNO dihydrochloride in mg/kg for your animal model. Doses in the literature typically range from 0.1 to 10 mg/kg.[8]
-
Prepare Stock Solution:
-
Allow the CNO dihydrochloride vial to equilibrate to room temperature.[2]
-
Prepare a stock solution in sterile saline (0.9% NaCl) or water. For example, to prepare a 2 mg/mL stock solution, dissolve 10 mg of CNO dihydrochloride in 5 mL of saline.
-
-
Prepare Working Solution:
-
Dilute the stock solution with sterile saline to the final desired concentration for injection. The final volume will depend on the animal's weight and the desired injection volume.
-
-
Sterilization:
-
Filter the final working solution through a 0.22 μm syringe filter into a sterile tube.[3]
-
-
Administration:
-
Administer the solution to the animal via the desired route (e.g., intraperitoneal injection). Prepare fresh on the day of use for best results.[3]
-
Visualizations
DREADD Signaling Pathway
Caption: Signaling pathway of an activating Gq-coupled DREADD.
Experimental Workflow
Caption: Workflow for a typical in vivo DREADD experiment.
References
- 1. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 2. Your Top Technical Questions Answered - How to Solubilise CNO [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability of Water-Soluble DREADD Ligands in Solution - A Technical Review [hellobio.com]
- 5. Clozapine N-oxide (CNO) dihydrochloride | DREADD activator | Hello Bio [hellobio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Your Top Technical Questions Answered – CNO Storage & Stability [hellobio.com]
- 8. Clozapine N-oxide hydrochloride 98 (HPLC), Water soluble Clozapine N-oxide hydrochloride salt [sigmaaldrich.com]
- 9. Clozapine N-oxide (CNO) (freebase) | DREADD activator | Hello Bio [hellobio.com]
- 10. Clozapine N-oxide dihydrochloride | CNO (water-soluble) | Tocris Bioscience [tocris.com]
- 11. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Clozapine N-oxide Dihydrochloride (CNO-DiHCl)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the use of Clozapine (B1669256) N-oxide dihydrochloride (B599025) (CNO-DiHCl) in research, with a focus on improving its bioavailability and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Clozapine N-oxide dihydrochloride (CNO-DiHCl) and how does it differ from CNO freebase?
A1: Clozapine N-oxide (CNO) is a metabolite of the atypical antipsychotic drug clozapine. It is widely used as a synthetic ligand to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). CNO-DiHCl is the water-soluble salt form of CNO. This formulation offers significant advantages over the CNO freebase, which has poor water solubility and typically requires dissolution in vehicles like dimethyl sulfoxide (B87167) (DMSO). The dihydrochloride salt form is more stable and easier to handle in aqueous solutions, reducing the likelihood of precipitation.[1][2]
Q2: Why is improving the bioavailability of CNO-DiHCl important for my experiments?
A2: Achieving optimal bioavailability of CNO-DiHCl is crucial for ensuring consistent and reproducible results in your DREADD-based experiments. Higher bioavailability means that a greater fraction of the administered dose reaches the systemic circulation and, consequently, the target DREADD receptors in the brain. Improved bioavailability can lead to more robust and reliable neuronal activation or inhibition at lower doses, minimizing potential off-target effects.
Q3: What are the main challenges associated with the in vivo use of CNO?
A3: The primary challenge is the in vivo metabolic conversion of CNO back to clozapine.[3][4][5] Clozapine is a psychoactive drug with its own range of pharmacological targets, which can lead to off-target effects and confound the interpretation of experimental results.[3][6][7] Another challenge is ensuring that a sufficient concentration of the active ligand crosses the blood-brain barrier to engage the DREADD receptors.
Q4: Does CNO-DiHCl have better bioavailability than CNO freebase?
A4: Yes, studies in rhesus macaques have shown that CNO-DiHCl exhibits significantly improved bioavailability compared to CNO freebase dissolved in DMSO.[8][9] Administration of CNO-DiHCl resulted in 6- to 7-fold higher plasma concentrations of CNO.[8] Furthermore, the conversion to clozapine was found to be relatively lower with the CNO-DiHCl formulation.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable DREADD-mediated effect after CNO-DiHCl administration. | 1. Insufficient DREADD expression: The viral vector carrying the DREADD construct may not have transduced the target neurons effectively. 2. Sub-threshold dosage: The administered dose of CNO-DiHCl may be too low to achieve a therapeutic concentration at the receptor site. 3. Incorrect timing of observation: The behavioral or physiological measurements might be performed outside the window of peak CNO-DiHCl activity. | 1. Verify DREADD expression using immunohistochemistry or by visualizing a fluorescent reporter. 2. Perform a dose-response study to determine the minimal effective dose for your specific animal model and experimental paradigm.[10] 3. Conduct a time-course experiment to identify the optimal time window for observing the desired effect post-administration. |
| Unexpected behavioral or physiological effects in control animals. | 1. Off-target effects of CNO: Even at low doses, CNO can have intrinsic biological effects independent of DREADD activation.[11] 2. Off-target effects of clozapine: The in vivo conversion of CNO to clozapine can lead to effects mediated by clozapine's interaction with endogenous receptors.[3][6][7] | 1. Include a control group of animals that do not express the DREADD receptor but receive the same CNO-DiHCl administration.[7] 2. Consider using the lowest effective dose of CNO-DiHCl to minimize the formation of clozapine. 3. For critical experiments, consider using alternative DREADD agonists with a more favorable pharmacokinetic profile, such as Compound 21, which does not metabolize to clozapine.[12] |
| High variability in experimental results between subjects. | 1. Inconsistent administration: Variations in injection technique can lead to differences in the absorbed dose. 2. Individual differences in metabolism: Animals may metabolize CNO-DiHCl at different rates. | 1. Ensure consistent and accurate administration by following a standardized protocol. 2. Increase the sample size to account for individual variability. Consider measuring plasma levels of CNO and clozapine to correlate with behavioral or physiological outcomes. |
| Precipitation of CNO in solution. | 1. Using CNO freebase in aqueous solutions: CNO freebase is poorly soluble in water and saline and is prone to precipitation.[2][4] | 1. Use the water-soluble CNO-DiHCl for all aqueous preparations.[1][2] If using CNO freebase is unavoidable, dissolve it in a small amount of DMSO first and then dilute it with saline, though this may still lead to precipitation over time. |
Data Presentation
Table 1: Pharmacokinetic Parameters of CNO-DiHCl vs. CNO in DMSO (Rhesus Macaques, Intramuscular Administration) [8]
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | % Clozapine/CNO |
| CNO-DiHCl | 3.0 | 1399 ± 387 | 30-90 | 3386 ± 867 | 0.5 - 1.5 |
| 5.6 | 1932 ± 541 | 30-90 | 4879 ± 1345 | 0.5 - 1.5 | |
| 10.0 | 3191 ± 1012 | 30-90 | 8023 ± 2543 | 0.5 - 1.5 | |
| CNO in DMSO | 3.0 | 226 ± 35 | 30-60 | 543 ± 89 | 3.0 - 5.0 |
| 5.0 | 415 ± 123 | 30-60 | 1002 ± 301 | 3.0 - 5.0 | |
| 7.0 | 595 ± 201 | 30-60 | 1453 ± 498 | 3.0 - 5.0 |
Data are presented as mean ± SD.
Table 2: In Vivo Conversion of CNO to Clozapine in Rodents
| Species | CNO Dose (mg/kg) | Route | Time Post-Injection (min) | Plasma Clozapine (ng/mL) | Plasma CNO (ng/mL) | Clozapine/CNO Ratio (%) | Reference |
| Rat (Sprague-Dawley) | 10.0 | i.p. | 30 | 256.73 ± 214.56 | 3404.13 ± 596.84 | 7.5 | [13][14] |
| Mouse | 10.0 | i.p. | 30 | 45.9 | 623.7 | 7.4 | [13] |
Data are presented as mean ± SEM where available.
Experimental Protocols
Protocol 1: Preparation of CNO-DiHCl Solution for In Vivo Administration
Materials:
-
This compound (CNO-DiHCl) powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount of CNO-DiHCl: Determine the total volume of solution needed and the desired final concentration (e.g., 1 mg/mL).
-
Weigh the CNO-DiHCl powder: Accurately weigh the calculated amount of CNO-DiHCl powder in a sterile microcentrifuge tube.
-
Dissolve in sterile saline: Add the appropriate volume of sterile 0.9% saline to the tube.
-
Vortex to dissolve: Vortex the solution until the CNO-DiHCl is completely dissolved. The solution should be clear and free of particulates.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial.
-
Storage: Store the solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.[15][16] Protect the solution from light.
Protocol 2: Intraperitoneal (i.p.) Injection of CNO-DiHCl in Mice
Materials:
-
Prepared CNO-DiHCl solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
Procedure:
-
Calculate the injection volume: Based on the mouse's body weight and the desired dose (e.g., 1-5 mg/kg), calculate the volume of CNO-DiHCl solution to be injected.
-
Restrain the mouse: Gently restrain the mouse, ensuring a firm but not overly restrictive grip. The abdomen should be accessible.
-
Locate the injection site: The injection should be made into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer the injection: Insert the needle at a 10-20 degree angle. Aspirate briefly to ensure no fluid or blood is drawn back, then slowly inject the solution.[17][18][19]
-
Monitor the animal: After the injection, return the mouse to its cage and monitor for any adverse reactions.
Visualizations
Caption: Metabolic pathway of Clozapine N-oxide (CNO) in vivo.
Caption: A typical experimental workflow for a DREADD-based study.
References
- 1. Your Top Technical Questions Answered - How to Solubilise CNO [hellobio.com]
- 2. Clozapine N-oxide (CNO) (freebase) | DREADD activator | Hello Bio [hellobio.com]
- 3. The Chemogenetic Receptor Ligand Clozapine N-Oxide Induces in vivo Neuroreceptor Occupancy and Reduces Striatal Glutamate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 5. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 8. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing clozapine for chemogenetic neuromodulation of somatosensory cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 13. researchgate.net [researchgate.net]
- 14. rdw.rowan.edu [rdw.rowan.edu]
- 15. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. research.vt.edu [research.vt.edu]
- 19. Intraperitoneal Injection in an Adult Mouse [protocols.io]
CNO dihydrochloride stability in solution over time
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability of Clozapine (B1669256) N-oxide (CNO) dihydrochloride (B599025) in solution.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve CNO dihydrochloride?
A1: CNO dihydrochloride is readily soluble in water up to 100 mM.[1] It can also be dissolved in DMSO. Unlike the CNO freebase form, the dihydrochloride salt is less prone to precipitation in aqueous solutions, making it a more reliable choice for many experimental setups.[1]
Q2: What are the recommended storage conditions for solid CNO dihydrochloride?
A2: The solid, powdered form of CNO dihydrochloride should be stored desiccated at room temperature. For optimal long-term preservation, storage at -20°C is recommended.[2] The compound is hygroscopic, meaning it can absorb moisture from the air, which may cause it to become sticky; however, this should not affect its performance.[1][3] It is stable enough for shipping at ambient temperatures.[1][2]
Q3: How long can I store CNO dihydrochloride solutions?
A3: The stability of your CNO dihydrochloride solution is highly dependent on the storage temperature.
-
Room Temperature (25°C): Solutions should be used immediately or within 48 hours. Studies have shown that after 96 hours at room temperature, the purity of the compound can drop to approximately 95% and will continue to decrease over time.[1][3]
-
-20°C: For storage longer than 48 hours, it is highly recommended to aliquot the solution into tightly sealed vials and store them at -20°C. Under these conditions, the solution remains stable for up to one month with no significant change in purity.[1][3][4]
-
-80°C: For maximum long-term stability, storing aliquots at -80°C can preserve the solution for up to a year.[4]
Q4: Should I be concerned about repeated freeze-thaw cycles?
A4: Yes, it is best practice to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can compromise the stability of the compound.[4]
Q5: Is the CNO dihydrochloride solution sensitive to light?
A5: While some laboratories take precautions by protecting CNO solutions from light (e.g., wrapping vials in aluminum foil), studies from manufacturers indicate that CNO solutions are stable in ambient light.[5][6] The solid powder form is not considered sensitive to light or air.[3][7]
Data Summary Tables
Table 1: Recommended Storage Conditions & Stability of CNO Dihydrochloride Solutions
| Storage Condition | Recommended Duration | Expected Purity / Stability Notes | Citations |
| Room Temperature | Use immediately (< 48h) | Purity may drop to ~95% after 96 hours. | [1][3] |
| -20°C | Up to 1 month | No significant degradation observed after one month. | [1][3] |
| -80°C | Up to 1 year | Recommended for long-term archival storage. | [4] |
Table 2: Comparison of CNO Dihydrochloride vs. CNO Freebase
| Property | CNO Dihydrochloride | CNO Freebase | Citations |
| Solubility | Readily soluble in water and saline. | Poorly soluble in water; requires DMSO. | [1][8] |
| Handling | Easier to handle in aqueous solutions; less precipitation. | Prone to precipitation in aqueous solutions. | [1] |
| Bioavailability | Improved bioavailability (6-7 fold higher plasma levels). | Lower bioavailability compared to the salt form. | [9] |
| Metabolism | Less in vivo conversion to Clozapine. | Higher potential for reverse-metabolism to Clozapine. | [9] |
Troubleshooting Guide
Issue 1: Unexpected or inconsistent behavioral/cellular effects in my experiment.
-
Possible Cause: CNO solution degradation.
-
Possible Cause: Off-target effects from CNO or its metabolites.
-
Solution: CNO can be reverse-metabolized in vivo to clozapine, an antipsychotic drug with its own broad range of biological activities.[10][11][12] These off-target effects can confound experimental results. It is critical to include a control group of animals that do not express the DREADD receptor but receive the same CNO injection. This will help you differentiate the DREADD-mediated effects from the off-target effects of the actuator drug.[13]
-
Issue 2: My CNO solution appears cloudy or has visible precipitate.
-
Possible Cause: Precipitation of the compound.
-
Solution: While CNO dihydrochloride is more soluble than the freebase, precipitation can still occur, especially at high concentrations or if stored improperly. Ensure the compound is fully dissolved upon preparation. If precipitation is observed in a stored aqueous solution, it may indicate instability or saturation issues. It is safer to discard the solution and prepare a fresh batch.
-
Below is a logical workflow to troubleshoot unexpected experimental outcomes.
Caption: Troubleshooting workflow for CNO experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM CNO Dihydrochloride Stock Solution
-
Calculate Mass: The molecular weight of CNO dihydrochloride is approximately 415.74 g/mol . To prepare 10 mL of a 10 mM solution, you will need:
-
Mass = 10 mmol/L * 0.010 L * 415.74 g/mol = 0.04157 g = 41.57 mg.
-
Note: Always use the batch-specific molecular weight from your Certificate of Analysis for the most accurate calculations.[2]
-
-
Weighing: Carefully weigh out 41.57 mg of CNO dihydrochloride powder.
-
Dissolving: Add the powder to a 15 mL conical tube. Add 10 mL of sterile water or 0.9% saline.
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear.
-
Storage: Use the solution immediately or prepare single-use aliquots in sterile, tightly sealed vials and store at -20°C for up to one month.
Protocol 2: General Workflow for Assessing Solution Stability via HPLC
This protocol outlines a general method to quantify the stability of a prepared CNO dihydrochloride solution over time.
Caption: Experimental workflow for CNO stability testing.
Signaling Pathways
CNO is an actuator for engineered G-protein coupled receptors (GPCRs) known as DREADDs. The two most common types are hM3Dq, which is stimulatory, and hM4Di, which is inhibitory.
Caption: CNO activation of Gq and Gi DREADD signaling.
References
- 1. Clozapine N-oxide (CNO) dihydrochloride | DREADD activator | Hello Bio [hellobio.com]
- 2. Your Top Technical Questions Answered – CNO Storage & Stability [hellobio.com]
- 3. Stability of Water-Soluble DREADD Ligands in Solution - A Technical Review [hellobio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 9. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Light Sensitivity and Other Common Issues with Clozapine N-oxide (CNO) Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clozapine (B1669256) N-oxide (CNO) solutions for DREADD (Designer Receptors Exclusively Activated by Designer Drugs) technology.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation, storage, and use of CNO solutions.
Problem: Precipitation or cloudiness in my CNO solution.
-
Possible Cause 1: Use of CNO freebase in aqueous solutions.
-
Solution: CNO freebase has low solubility and is prone to precipitation in aqueous solutions like saline.[1] It is recommended to dissolve CNO freebase in DMSO to create a stock solution.[1] For experiments requiring aqueous solutions, consider using the more water-soluble CNO dihydrochloride (B599025) salt.[1][2]
-
-
Possible Cause 2: Incorrect storage temperature.
-
Solution: Storing aqueous CNO solutions at temperatures below room temperature (e.g., +4°C or -20°C) can cause the compound to precipitate.[1] If you must store aqueous solutions, do so at room temperature.[1] If precipitation occurs, it can often be reversed by warming the solution in a 40°C water bath.[1]
-
-
Possible Cause 3: Batch-to-batch variability in solubility.
Problem: Inconsistent or unexpected experimental results.
-
Possible Cause 1: In vivo conversion of CNO to clozapine.
-
Solution: CNO can be reverse-metabolized to clozapine in vivo, which is pharmacologically active and can bind to endogenous receptors.[3][4][5] This is a critical consideration for interpreting experimental results. It is essential to include proper control groups in your experimental design, such as animals expressing the DREADD receptor but receiving a vehicle solution, and wild-type animals receiving CNO.[4][5]
-
-
Possible Cause 2: Degradation of CNO solution.
-
Solution: While CNO solutions are generally stable, improper storage over extended periods can lead to degradation. Prepare fresh solutions when possible.[1][6] If using stock solutions, aliquot and store them properly. For long-term storage of aqueous solutions of CNO dihydrochloride, freezing at -20°C is recommended.[2][7]
-
Problem: Difficulty dissolving CNO.
-
Possible Cause 1: Using the wrong solvent.
-
Possible Cause 2: Solution is not at room temperature.
-
Solution: Ensure that both the CNO powder and the solvent are at ambient temperature before preparing the solution.[1]
-
Frequently Asked Questions (FAQs)
Q1: Is CNO light-sensitive? Should I protect my CNO solutions from light?
While some commercial suppliers state that CNO solutions are stable in ambient light for several weeks, it is a common and recommended practice among researchers to protect CNO solutions from light by wrapping containers in aluminum foil or using amber vials.[8][9][10][11][12] This is often considered a precautionary measure to prevent any potential photodegradation, especially during long-term storage or exposure to direct light.
Q2: How should I prepare a CNO stock solution?
For CNO freebase, it is recommended to prepare a stock solution in DMSO (up to 100 mM).[1] For CNO dihydrochloride, sterile saline or water can be used.[2][11] For in vivo experiments, CNO is often prepared in normal saline at concentrations ranging from 0.1-0.3 mg/mL.[8][11]
Q3: How should I store my CNO solutions?
-
CNO freebase in DMSO: Aliquot and store at room temperature.[1]
-
CNO dihydrochloride in aqueous solution: For short-term use (up to a few days), store at room temperature.[1][2] For long-term storage, it is recommended to aliquot and freeze at -20°C.[2][6][13] Avoid repeated freeze-thaw cycles.
Q4: Can I reuse leftover CNO solutions?
It is generally recommended to use freshly prepared solutions.[1][6] However, if you have a stock solution that has been stored properly, it can be used. One researcher noted making a large batch, freezing it in aliquots, and using a thawed aliquot for about two weeks while storing it at 4°C between uses.[13]
Q5: What is the difference between CNO freebase and CNO dihydrochloride?
CNO dihydrochloride is a salt form of CNO that has improved solubility in aqueous solutions compared to CNO freebase.[1][2] This makes it more suitable for in vivo studies where saline is the preferred vehicle.[2]
Q6: I've heard CNO can convert to clozapine in the body. What are the implications of this?
Yes, several studies have shown that CNO is reverse-metabolized to clozapine in vivo.[3][4][5] Clozapine is a potent psychoactive drug with a complex pharmacological profile. This conversion is a significant concern as clozapine can activate DREADDs with higher potency than CNO and can also engage endogenous receptors, potentially leading to off-target effects.[4] Therefore, it is crucial to use appropriate controls in your experiments to account for any effects of clozapine.
Data Summary
Table 1: Stability of CNO in Solution
| Compound | Solvent | Concentration | Storage Condition | Duration | Purity (by HPLC) | Reference |
| CNO (freebase) | Water | 100 mM | Room Temperature, Ambient Light | 4 weeks | >99.60% | [1] |
| CNO dihydrochloride | Water | 100 mM | Room Temperature, Ambient Light | 96 hours | Reduction in purity observed | [7] |
| CNO dihydrochloride | Water | Not specified | -20°C | 1 month | No change in purity | [7] |
Experimental Protocols
Protocol: Preparation and Storage of CNO Solution for In Vivo Experiments
-
Materials:
-
Clozapine N-oxide (CNO) dihydrochloride
-
Sterile 0.9% saline
-
Sterile conical tubes or vials (amber or wrapped in aluminum foil)
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Allow the CNO dihydrochloride powder and sterile saline to equilibrate to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of CNO dihydrochloride.
-
Add the CNO powder to a sterile conical tube or vial.
-
Add the appropriate volume of sterile saline to achieve the desired final concentration (e.g., 0.1-1 mg/mL).
-
Vortex the solution until the CNO is completely dissolved. Gentle warming in a water bath (up to 40°C) can be used if necessary.
-
Sterile filter the solution using a 0.22 µm syringe filter into a new sterile, light-protected container.
-
For immediate use, keep the solution at room temperature.
-
For storage, aliquot the solution into smaller, single-use volumes and store at -20°C.
-
Visualizations
Caption: Workflow for preparing and storing CNO solutions for experimental use.
Caption: DREADD signaling pathway and the potential confounding effects of CNO's in vivo metabolism to clozapine.
References
- 1. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 2. Your Top Technical Questions Answered – CNO Storage & Stability [hellobio.com]
- 3. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Water-Soluble DREADD Ligands in Solution - A Technical Review [hellobio.com]
- 8. Preparation of pharmacological agents [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
best practices for handling hydroscopic Clozapine N-oxide dihydrochloride
Welcome to the technical support center for Clozapapine N-oxide dihydrochloride (B599025) (CNO). This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guides, and frequently asked questions for handling this hygroscopic compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My solid CNO dihydrochloride appears sticky. Is it still usable?
A1: Yes, it is likely still usable. CNO dihydrochloride is hygroscopic, meaning it readily absorbs moisture from the air, which can cause it to become sticky.[1][2][3] This should not affect the performance of the compound. To prevent this, it is recommended to store the solid material in a desiccator or a tightly sealed container.[1][3]
Q2: My CNO arrived at room temperature without ice packs. Has it degraded?
A2: No, the compound should be stable. Small molecule compounds like CNO dihydrochloride are stable at ambient temperatures for short periods, such as during shipping.[4] For optimal long-term storage and preservation, it is recommended to store it at -20°C.[1][3][4]
Q3: I observed precipitation in my aqueous CNO solution. What should I do?
A3: If you observe precipitation in an aqueous solution of CNO freebase, gently warming the solution to approximately 40°C in a water bath can help redissolve the compound.[5] However, for aqueous solutions, it is highly recommended to use the dihydrochloride salt of CNO as it is more water-soluble and less prone to precipitation.[5][6][7]
Q4: For how long are CNO dihydrochloride solutions stable?
A4: For optimal results, it is best to prepare fresh solutions for each experiment, especially for in vivo studies.[8] If storage is necessary, aqueous solutions can be aliquoted and stored at -20°C for up to one month.[2][3] Some studies show that after 96 hours at room temperature, the purity of CNO dihydrochloride in an aqueous solution can drop to around 95-97%.[2][3]
Q5: Should I be concerned about CNO converting to clozapine (B1669256) in my experiments?
A5: Yes, this is a critical consideration for in vivo studies. Evidence suggests that systemically administered CNO can be metabolized back to clozapine, which readily crosses the blood-brain barrier and can activate DREADDs.[9][10] Clozapine itself has off-target effects at endogenous receptors.[9] Therefore, it is crucial to include a CNO-only, DREADD-free control group in your experimental design to account for any non-DREADD related effects.[5][10][11]
Q6: Are there alternatives to CNO for DREADD activation?
A6: Yes, several alternative DREADD agonists are available that may have improved properties, such as reduced off-target effects or better blood-brain barrier penetration without conversion to clozapine.[12] These include Compound 21, Perlapine, and JHU37160.[1][5][12] For inhibitory KORD DREADDs, Salvinorin B (SALB) is used.[5]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | Inconsistent CNO solution preparation. | Always use the batch-specific molecular weight from the Certificate of Analysis for calculations, as hydration can vary.[13] Prepare fresh solutions for each experiment if possible. |
| Degradation of CNO solution. | Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.[14] Avoid prolonged storage of aqueous solutions at room temperature.[3] | |
| Off-target effects of CNO/clozapine. | Include a control group of animals that do not express DREADDs but receive the same CNO dose.[5][10][11][15] Use the lowest effective dose of CNO.[9][16] | |
| Difficulty dissolving solid CNO dihydrochloride | Insufficient mixing or solvent volume. | Use gentle vortexing to aid dissolution in water.[7][17] Sonication can also be used.[8][18] Ensure you are using the correct volume of solvent for your desired concentration. |
| Compound has absorbed significant moisture. | Allow the vial to come to room temperature before opening to minimize moisture absorption from the air, which can affect solubility.[7][17] | |
| No observable effect after CNO administration | Insufficient CNO dose or bioavailability. | CNO dihydrochloride has been shown to have improved bioavailability compared to the freebase form.[6][13] Consider a dose-response study to determine the optimal concentration.[16] |
| Poor DREADD expression. | Verify DREADD expression levels and localization in your target cells or tissue using immunohistochemistry or fluorescent reporters.[19] | |
| CNO did not reach the target site. | For localized effects, consider direct intracranial infusion of CNO.[10][19] |
Quantitative Data Summary
Solubility of Clozapine N-oxide Dihydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 100 | 240.53 | Ultrasonic treatment may be needed.[8] |
| Water | 41.57 | 100 | Readily soluble with gentle vortexing.[2][13] |
| DMSO | ≥ 200 | ≥ 481.07 | Use freshly opened DMSO as it is hygroscopic.[8] |
| DMSO | 41.57 | 100 | [13] |
Stability of CNO Dihydrochloride in Aqueous Solution (100 mM at Room Temperature)
| Time | Purity |
| 0 hours | >99% |
| 96 hours | ~95-97%[2][3] |
Experimental Protocols
Protocol 1: Preparation of CNO Dihydrochloride Stock Solution (Aqueous)
-
Acclimatization: Allow the vial of solid CNO dihydrochloride to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[7][17]
-
Calculation: Use the batch-specific molecular weight provided on the Certificate of Analysis (CoA) to calculate the mass of CNO dihydrochloride required to achieve the desired concentration and volume.
-
Dissolution: Add the calculated volume of sterile, purified water to the vial containing the solid CNO dihydrochloride.
-
Mixing: Gently vortex the vial until the solid is completely dissolved.[7][17] If needed, sonication can be used to aid dissolution.[8][18]
-
Sterilization: For in vivo use, sterilize the solution by passing it through a 0.22 µm filter.[8]
-
Storage: For immediate use, keep the solution at room temperature. For short-term storage, aliquot the solution into sterile, tightly sealed vials and store at -20°C for up to one month.[2][3] Avoid repeated freeze-thaw cycles.
Protocol 2: In Vivo Administration and Control Groups
-
Dosing: The recommended dose for in vivo experiments in rodents is typically between 0.1 and 3 mg/kg, administered via intraperitoneal (i.p.) injection.[14][20] However, the optimal dose should be determined empirically for your specific animal model and behavioral paradigm.
-
Experimental Group: Administer the prepared CNO solution to animals expressing the DREADD receptor.
-
Vehicle Control Group: Administer the vehicle (e.g., sterile saline) to a cohort of DREADD-expressing animals to control for injection stress and vehicle effects.
-
CNO-only Control Group (Crucial): Administer the same dose of CNO to a cohort of animals that do not express the DREADD receptor (e.g., wild-type or expressing only a fluorescent reporter).[5][10][11] This group is essential to control for potential off-target effects of CNO or its metabolite, clozapine.
Visualizations
Caption: DREADD Signaling Pathways Activated by CNO.
Caption: Recommended Workflow for CNO Dihydrochloride Handling.
Caption: Logical Flow for In Vivo DREADD Experiment Design.
References
- 1. Clozapine N-oxide (CNO) dihydrochloride | DREADD activator | Hello Bio [hellobio.com]
- 2. Stability of Water-Soluble DREADD Ligands in Solution - A Technical Review [hellobio.com]
- 3. content.labscoop.com [content.labscoop.com]
- 4. Your Top Technical Questions Answered – CNO Storage & Stability [hellobio.com]
- 5. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 6. Clozapine N-oxide (CNO) (freebase) | DREADD activator | Hello Bio [hellobio.com]
- 7. Your Top Technical Questions Answered - How to Solubilise CNO [hellobio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound | CNO (water-soluble) | Tocris Bioscience [tocris.com]
- 14. Clozapine N-oxide hydrochloride 98 (HPLC), Water soluble Clozapine N-oxide hydrochloride salt [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
- 17. m.youtube.com [m.youtube.com]
- 18. This compound | AChE | TargetMol [targetmol.com]
- 19. Resolving Behavioral Output via Chemogenetic Designer Receptors Exclusively Activated by Designer Drugs | Journal of Neuroscience [jneurosci.org]
- 20. thomassci.com [thomassci.com]
CNO-DREADD Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) activated by clozapine-N-oxide (CNO).
Frequently Asked Questions (FAQs)
Q1: Why are control experiments so crucial in CNO-DREADD studies?
A1: Control experiments are essential to ensure that the observed effects are due to the specific activation of the DREADD receptor by its ligand and not due to off-target effects of the compound or the experimental procedure itself. Without proper controls, it is impossible to confidently attribute any behavioral or physiological changes to the intended DREADD-mediated pathway.
Q2: What are the primary sources of off-target effects with CNO?
A2: The main sources of off-target effects with CNO are:
-
In vivo conversion of CNO to clozapine (B1669256): CNO can be metabolized back to clozapine in vivo, which has its own psychoactive properties and can interact with a variety of endogenous receptors, including serotonergic, dopaminergic, and adrenergic receptors.
-
Direct effects of CNO: Although less common, high concentrations of CNO itself may have biological effects independent of DREADD activation.
-
Effects of the viral vector: The viral vector used to deliver the DREADD construct can itself cause an immune response or other physiological changes.
Q3: What are the essential control groups to include in a CNO-DREADD experiment?
A3: To rigorously validate your findings, the following control groups are highly recommended:
-
DREADD-expressing animals receiving vehicle: This group controls for any effects of the DREADD expression itself, independent of CNO administration.
-
Non-DREADD-expressing (e.g., GFP-expressing) animals receiving CNO: This is a critical control to test for off-target effects of CNO or its metabolites.
-
Non-DREADD-expressing animals receiving vehicle: This group serves as a baseline control for the behavior or physiological parameter being measured.
Troubleshooting Guide
This guide addresses common issues encountered during CNO-DREADD experiments.
Issue 1: Unexpected behavioral or physiological effects are observed in control animals receiving CNO.
-
Possible Cause: Off-target effects of CNO, likely due to its conversion to clozapine.
-
Troubleshooting Steps:
-
Quantify CNO and Clozapine Levels: Use techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry to measure the plasma and brain concentrations of CNO and clozapine in your experimental animals at relevant time points after administration.
-
Lower the CNO Dose: If clozapine levels are significant, try reducing the dose of CNO to the minimum effective concentration required for DREADD activation.
-
Consider Alternative Actuators: Explore the use of newer DREADD ligands with improved specificity and reduced off-target effects, such as JHU37160 or deschloroclozapine (DCZ).
-
Issue 2: No effect is observed after CNO administration in DREADD-expressing animals.
-
Possible Cause 1: Insufficient DREADD expression.
-
Troubleshooting Steps:
-
Verify DREADD Expression: Use immunohistochemistry (IHC) or Western blotting with an antibody against the DREADD's tag (e.g., HA, mCherry) to confirm the expression and anatomical location of the DREADD protein.
-
Optimize Viral Titer and Injection Volume: If expression is low, consider increasing the titer or volume of the viral vector.
-
-
Possible Cause 2: Ineffective CNO dosage or administration route.
-
Troubleshooting Steps:
-
Increase CNO Dose: Titrate the CNO dose to determine the optimal concentration for activating the DREADD in your specific experimental context.
-
Change Administration Route: If using a systemic injection (e.g., intraperitoneal), consider a more direct route, such as intracerebroventricular (ICV) or local microinjection, to achieve higher local concentrations.
-
Quantitative Data Summary
Table 1: CNO and Clozapine Pharmacokinetics in Rodents
| Parameter | CNO | Clozapine (from CNO) | Reference |
| Typical Dose Range (i.p.) | 1-10 mg/kg | N/A | |
| Peak Plasma Concentration | ~30-60 minutes | ~60-120 minutes | |
| Brain-to-Plasma Ratio | Low | High | |
| Effective Concentration (DREADD) | Low nanomolar | N/A | |
| Concentration for Off-Target Effects | Micromolar | Nanomolar |
Experimental Protocols
Protocol 1: Validation of DREADD Expression via Immunohistochemistry (IHC)
-
Tissue Preparation: Anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Sectioning: Section the brain into 30-40 µm coronal sections using a cryostat.
-
Staining: a. Wash sections in phosphate-buffered saline (PBS). b. Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer incubation at 95°C). c. Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour. d. Incubate with a primary antibody against the DREADD tag (e.g., anti-HA, anti-mCherry) overnight at 4°C. e. Wash with PBS and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature. f. Counterstain with a nuclear stain like DAPI.
-
Imaging: Mount the sections on slides and visualize using a fluorescence or confocal microscope to confirm the presence and location of DREADD expression.
Protocol 2: CNO Administration and Behavioral Testing
-
CNO Preparation: Dissolve CNO in a vehicle such as saline or 0.5% dimethyl sulfoxide (B87167) (DMSO) in saline. Ensure the solution is fresh for each experiment.
-
Habituation: Habituate the animals to the testing environment and injection procedure for several days before the experiment to minimize stress-induced responses.
-
Administration: Administer CNO or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Behavioral Testing: Conduct the behavioral test at a time point corresponding to the peak expected effect of CNO on DREADD activity (typically 30-60 minutes post-injection).
-
Data Analysis: Analyze the behavioral data, comparing the results between the different control and experimental groups.
Visualizations
Caption: Troubleshooting unexpected effects in control animals.
Technical Support Center: Reducing Animal Stress During Chronic CNO Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize animal stress during chronic Clozapine (B1669256) N-oxide (CNO) administration for DREADD-based studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering step-by-step solutions to ensure animal welfare and data integrity.
Issue 1: Animals show signs of stress (e.g., altered behavior, weight loss) following chronic CNO administration.
-
Question: My animals are exhibiting stress responses after repeated CNO injections. How can I mitigate this?
-
Answer: Repeated intraperitoneal (i.p.) injections are a significant source of stress for laboratory animals.[1][2] To reduce handling stress, consider less invasive administration methods. It is also crucial to properly habituate the animals to the chosen procedure.
-
Solution 1: Switch to a non-invasive administration route.
-
Drinking Water: This method avoids animal handling altogether, providing sustained DREADD activation.[1] However, it offers less control over the precise timing of CNO delivery.
-
Eye Drops: This is a painless alternative that allows for precise dosage and timing, comparable to i.p. injections but with significantly reduced stress.[1][2]
-
Palatable Food/Gel: Incorporating CNO into a desirable food item can be an effective, stress-free delivery method.
-
-
Solution 2: Implement a thorough habituation protocol.
-
For any administration method requiring handling (including eye drops), acclimate the animals for 3-4 days prior to the experiment.[1][3] This can involve gentle handling, scruffing (for eye drops), or familiarizing them with the feeding apparatus. A detailed 3-day handling technique has been shown to reduce anxiety-like phenotypes and corticosterone (B1669441) levels.[4]
-
-
Issue 2: Inconsistent or unexpected behavioral results in CNO-treated animals.
-
Question: I'm observing variable or off-target behavioral effects in my CNO-treated group, and even in my control animals. What could be the cause?
-
Answer: This issue often points to the off-target effects of CNO, primarily due to its back-metabolism to clozapine, which can interact with endogenous receptors.[1][5][6][7] It is also possible that the stress of the procedure itself is confounding the results.[8]
-
Solution 1: Include appropriate control groups. To differentiate between DREADD-specific effects and off-target effects, it is essential to include a control group of animals that do not express the DREADD receptor but receive the same CNO administration.[9]
-
Solution 2: Use the lowest effective dose of CNO. Perform a dose-response analysis to determine the minimal CNO concentration required for DREADD activation to minimize potential side effects.[1] Doses as low as 1 mg/kg have been shown to be effective while higher doses (e.g., 10 mg/kg) are more likely to produce off-target effects, especially in habituated animals.[8]
-
Solution 3: Consider alternative DREADD agonists. Newer agonists like Compound 21 (C21) and Deschloroclozapine (DCZ) have been developed to have minimal off-target activity and do not have the same back-metabolism issues as CNO.[10][11][12]
-
Issue 3: Difficulty with CNO solubility and stability in drinking water.
-
Question: My CNO is precipitating in the drinking water, or I'm unsure if it remains stable. How can I address this?
-
Answer: CNO freebase has limited solubility and stability in aqueous solutions, which can lead to inconsistent dosing.
-
Solution 1: Use the correct CNO formulation. For administration in drinking water, it is recommended to use the water-soluble salt form of CNO (CNO dihydrochloride) if available.[13] If using CNO freebase, it should first be dissolved in a small amount of DMSO before being diluted in the drinking water.[14][15]
-
Solution 2: Prepare fresh solutions daily. To ensure stability and accurate concentration, it is best practice to prepare fresh CNO solutions for drinking water each day.[14] Stock solutions in the refrigerator should also be made fresh weekly. If precipitation occurs, it can sometimes be reversed by warming the solution.[13]
-
Solution 3: Protect solutions from light. CNO solutions should be stored in bottles wrapped in foil to protect them from light degradation.[14]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding chronic CNO administration and animal welfare.
General Questions
-
Q1: What are the least stressful methods for chronic CNO administration?
-
A1: Administration via drinking water is one of the least stressful methods as it eliminates the need for animal handling.[1] Eye drops are another excellent low-stress alternative that allows for more precise dosing and timing compared to drinking water.[1][2] Other methods include incorporating CNO into palatable food or gels.
-
-
Q2: How important is animal habituation?
CNO and DREADD Agonists
-
Q3: What are the potential off-target effects of CNO?
-
A3: The primary concern with CNO is its in vivo conversion to clozapine, which can bind to a variety of endogenous receptors, potentially causing behavioral and physiological changes unrelated to DREADD activation.[1][5][6][7] These effects can be minimized by using the lowest effective dose and including proper control groups.
-
-
Q4: Are there alternatives to CNO?
Experimental Protocols and Data
-
Q5: Where can I find detailed protocols for different CNO administration methods?
-
A5: Detailed protocols for administration via drinking water and eye drops are provided in the "Experimental Protocols" section below. These include information on solution preparation, animal habituation, and administration procedures.
-
Data Presentation
Table 1: Comparison of Chronic CNO Administration Methods
| Administration Method | Typical Dosage | Frequency | Advantages | Disadvantages | Stress Level |
| Drinking Water | 1-5 mg/kg/day | Continuous | Non-invasive, avoids handling stress.[1] | Lacks precise temporal control, potential for variable intake.[1] | Very Low |
| Eye Drops | 1 mg/kg | Daily | Non-invasive, precise dosing and timing.[1][2] | Requires animal handling and habituation.[1][3] | Low |
| Osmotic Minipump | Varies | Continuous | Consistent and continuous delivery, no repeated handling.[18] | Requires surgery for implantation. | Low (post-surgery) |
| Repeated I.P. Injections | 1-5 mg/kg | Daily/Multiple | Precise dosing and timing. | Invasive, causes significant stress and potential for tissue damage.[1][2] | High |
Table 2: Recommended CNO Concentrations for Drinking Water in Mice
| Desired Dose (mg/kg/day) | Average Water Consumption (mL/day) | Mouse Weight (g) | CNO Concentration (mg/mL) |
| 1 | 5 | 20 | 0.004 |
| 5 | 5 | 20 | 0.02 |
| Calculations are based on average values and should be adjusted based on actual water consumption and animal weight. |
Experimental Protocols
Protocol 1: Chronic CNO Administration via Drinking Water
-
Habituation (3 days prior to treatment):
-
CNO Solution Preparation (prepare fresh daily):
-
Weigh the animal to determine the total daily dose required.
-
If using CNO freebase, dissolve the required amount in a small volume of DMSO.[14][15] Then, dilute it in the measured daily volume of drinking water.
-
A small amount of saccharin (B28170) can be added to mask the slightly bitter taste of CNO.[14]
-
Protect the CNO solution from light by using foil-wrapped bottles.[14]
-
-
Administration:
-
Replace the water bottles with the freshly prepared CNO solution at the same time each day.
-
Monitor water intake daily to ensure consistent dosing.[1]
-
Protocol 2: Repetitive CNO Administration via Eye Drops
-
Habituation (3-4 days prior to treatment):
-
CNO Solution Preparation:
-
Administration:
-
Weigh the mouse to calculate the required volume for the target dose (e.g., 1 mg/kg).
-
Immobilize the mouse by scruffing.
-
Using a micropipette, slowly dispense a small drop (1-3 µL) of the CNO solution onto the cornea of each eye.[1][3] Avoid touching the eye with the pipette tip.[19]
-
Return the mouse to its home cage.
-
Visualizations
Caption: Workflow for minimizing stress in chronic CNO experiments.
Caption: CNO metabolism and potential for off-target effects.
References
- 1. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eye-Drops for Activation of DREADDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. content.protocols.io [content.protocols.io]
- 5. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemogenetics Doesn’t Work Like Many Thought | The Scientist [the-scientist.com]
- 8. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. Chemogenetics drives paradigm change in the investigation of behavioral circuits and neural mechanisms underlying drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 14. CNO in drinking water [chemogenetic.blogspot.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. alzet.com [alzet.com]
- 19. Video: Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
Technical Support Center: Clozapine N-oxide (CNO) Administration in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Clozapine (B1669256) N-oxide (CNO) in dose-response studies with rats, particularly in the context of DREADD (Designer Receptors Exclusively Activated by Designer Drugs) systems.
Frequently Asked Questions (FAQs)
Q1: What is Clozapine N-oxide (CNO) and how is it used in rat research?
Clozapine N-oxide (CNO) is a synthetic compound most commonly used as a ligand to activate engineered G protein-coupled receptors known as DREADDs. In neuroscience research, this allows for the specific and reversible activation or inhibition of targeted neuronal populations to study their effects on behavior and physiology in rats.
Q2: Is CNO pharmacologically inert in the absence of DREADDs?
No. Contrary to initial assumptions, CNO is not pharmacologically inert. Studies have shown that CNO can be reverse-metabolized into clozapine, an atypical antipsychotic drug with its own range of biological activities.[1][2][3][4][5][6][7][8] This back-metabolism can lead to off-target effects that may confound experimental results.[1][2][9][10] Therefore, proper control groups are crucial in any experiment using CNO.[1][2][9][10]
Q3: What are the typical doses of CNO used in rats?
The doses of CNO used in rat studies typically range from 1 mg/kg to 10 mg/kg.[1][3][8][11][12][13] However, some studies have used doses as high as 20 mg/kg.[2][7] The optimal dose will depend on the specific research question, the DREADD receptor being targeted, and the behavioral or physiological endpoint being measured. It is recommended to perform a dose-response analysis to determine the minimal effective dose for your specific experiment to minimize potential off-target effects.[4][10]
Q4: What are the different routes of administration for CNO in rats?
The most common route of administration for CNO in rats is intraperitoneal (i.p.) injection.[1][9][12][14][15] Other potential routes include subcutaneous (s.c.) injection and oral gavage, although oral administration may be more stressful for the animals than a properly habituated i.p. injection.[16] CNO can also be administered chronically in drinking water.[17]
Troubleshooting Guides
Issue 1: Unexpected behavioral or physiological effects are observed in control animals (not expressing DREADDs) after CNO administration.
-
Possible Cause: This is likely due to the off-target effects of CNO or its metabolites, such as clozapine.[1][2][9][10] Studies have shown that CNO administration in DREADD-free rats can affect locomotor activity, anxiety-like behaviors, and the acoustic startle reflex.[1][8][9][13]
-
Troubleshooting Steps:
-
Acknowledge and Report: Document these effects as part of your findings. They are a known phenomenon.
-
Lower the Dose: Determine the minimal effective dose of CNO for your DREADD-expressing animals to reduce the magnitude of off-target effects.
-
Include a CNO-only Control Group: Always include a control group of animals that do not express DREADDs but receive the same dose of CNO as the experimental group.[1][8][10] This is essential for differentiating DREADD-mediated effects from off-target effects.
-
Consider Alternative DREADD Agonists: Newer DREADD agonists with potentially fewer off-target effects are being developed and may be a suitable alternative.
-
Issue 2: High variability in the dose-response relationship between animals.
-
Possible Cause: Variability in the back-metabolism of CNO to clozapine can differ between individual animals. Other factors such as stress levels can also influence behavioral outcomes.[3][4]
-
Troubleshooting Steps:
-
Habituation: Habituate the animals to the injection procedure and experimental setup to reduce stress-induced variability.[16]
-
Consistent Administration: Ensure consistent timing and route of CNO administration.
-
Increase Sample Size: A larger number of animals per group can help to overcome individual variability.
-
Issue 3: Difficulty dissolving CNO.
-
Possible Cause: CNO can have limited solubility in certain vehicles.
-
Troubleshooting Steps:
Data Presentation
The following tables summarize the dose-dependent effects of CNO on various behavioral and physiological parameters in rats, as reported in the literature.
Table 1: Effects of CNO on Locomotor Activity in Rats
| CNO Dose (mg/kg, i.p.) | Animal Strain | Effect on Spontaneous Locomotion | Effect on Amphetamine-Induced Hyperlocomotion | Reference |
| 1, 2 | Long-Evans | No effect | No effect | [1][13] |
| 5 | Long-Evans | No effect | Significantly attenuated | [1][8][12][13] |
| 2, 4 | Sprague-Dawley | No significant alteration | Not Assessed |
Table 2: Other Behavioral and Physiological Effects of CNO in Rats
| CNO Dose (mg/kg, i.p.) | Animal Strain | Behavioral/Physiological Assay | Observed Effect | Reference |
| 1 | Long-Evans | Acoustic Startle Reflex | Reduced startle response | [1][8][13] |
| 2, 5 | Long-Evans | Prepulse Inhibition (PPI) | No effect on PCP or scopolamine-induced disruption | [1][13] |
| 2, 4 | Sprague-Dawley | Noxious Thermal Stimuli | Reduced sensitivity | |
| 2, 4 | Sprague-Dawley | Elevated Plus Maze | Induced an anxious phenotype | [9] |
| 4 | Sprague-Dawley | 5-HT-induced Itch-Scratching | Significantly suppressed | [9] |
| 1, 3 | Sprague-Dawley | Food Intake (in DREADD-expressing rats) | 3 mg/kg increased food intake | [14] |
| 1-20 | Not Specified | Drug Discrimination (vs. Clozapine) | Partial substitution for clozapine stimulus | [2][7] |
Experimental Protocols
General Protocol for CNO Administration and Behavioral Testing
This protocol is a generalized example based on common practices in the cited literature.
-
Animal Model: Male Sprague-Dawley or Long-Evans rats are commonly used.[1][9][12][14]
-
CNO Preparation:
-
Administration:
-
Administer CNO via intraperitoneal (i.p.) injection.
-
Habituate animals to the injection procedure with saline injections for several days prior to the experiment to minimize stress.[16]
-
-
Dosing:
-
Behavioral Testing:
Visualizations
References
- 1. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels [frontiersin.org]
- 4. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. researchwithrowan.com [researchwithrowan.com]
- 7. [PDF] The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice | Semantic Scholar [semanticscholar.org]
- 8. Clozapine N-Oxide Administration Produces Behavioral Effects in Long-Evans Rats: Implications for Designing DREADD Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-targets effects of CNO on somatosensory and anxiety-related behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 11. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
- 18. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating DREADD Expression: A Comparative Guide for Robust Chemogenetic Studies
For researchers, scientists, and drug development professionals, ensuring the precise and reliable expression of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) is a critical prerequisite for the successful execution and interpretation of chemogenetic experiments. Administering a DREADD agonist, such as Clozapine N-oxide (CNO) or its alternatives, without prior validation of receptor expression can lead to ambiguous or erroneous results, undermining the validity of the study. This guide provides an objective comparison of common methods for validating DREADD expression, complete with experimental data, detailed protocols, and visual workflows to inform your experimental design.
The fundamental goal of DREADD technology is to enable remote control over cellular signaling in specific cell populations. This is achieved through the expression of engineered G protein-coupled receptors (GPCRs) that are activated by specific, otherwise inert, small molecules. The most commonly used DREADDs are derived from human muscarinic acetylcholine (B1216132) receptors and are designed to couple to various G protein signaling pathways, including Gq, Gi, and Gs. The choice of DREADD and its corresponding agonist is pivotal for achieving the desired cellular response, be it neuronal activation or inhibition.
Comparison of DREADD Validation Techniques
A multi-faceted approach to validation, combining anatomical and functional methods, provides the most comprehensive assessment of DREADD expression and functionality. Below is a comparison of the most widely used techniques.
| Validation Method | Principle | Information Provided | Advantages | Disadvantages | Typical Timepoint |
| Fluorescence Microscopy | Visualization of a fluorescent reporter protein (e.g., mCherry, eGFP) fused to the DREADD receptor. | Anatomical location and distribution of DREADD-expressing cells. | Relatively simple and fast; allows for visualization of cellular morphology. | Does not confirm functional receptor expression or proper membrane localization; fluorescent signal can fade over time.[1][2] | 2-4 weeks post-viral injection |
| Immunohistochemistry (IHC) | Antibody-based detection of the DREADD receptor (e.g., via an HA-tag) or the fused fluorescent reporter. | Confirms protein expression and can provide subcellular localization. Can amplify a weak fluorescent signal.[1][2] | High specificity and sensitivity; allows for co-localization with cell-type specific markers. | Requires tissue fixation and sectioning; can be time-consuming. | 2-4 weeks post-viral injection |
| Western Blotting | Quantification of DREADD protein levels in tissue lysates using an antibody against the DREADD or its tag (e.g., HA-tag). | Provides a quantitative measure of total DREADD protein expression in a given brain region.[3] | Highly quantitative; can detect subtle changes in expression levels. | Does not provide spatial information about DREADD expression; requires tissue homogenization. | 2-4 weeks post-viral injection |
| c-Fos Immunohistochemistry | Detection of the immediate early gene c-Fos, a marker of neuronal activation, following agonist administration.[4][5] | Functional confirmation that DREADD activation leads to the expected change in neuronal activity. | Direct measure of functional consequence of DREADD activation. | Indirect measure of DREADD expression; c-Fos can be induced by other stimuli. | 90-120 minutes post-agonist administration[4] |
| Ex Vivo Electrophysiology | Recording of neuronal activity in brain slices from DREADD-expressing animals before and after agonist application.[6][7][8][9] | Direct, real-time measurement of the physiological effect of DREADD activation on neuronal firing. | Gold standard for functional validation; provides detailed information on cellular physiology. | Technically challenging; requires specialized equipment; only samples a small number of cells. | 2-4 weeks post-viral injection |
DREADD Agonist Comparison
The choice of agonist is as critical as the validation of DREADD expression. While CNO has been the traditional choice, concerns about its back-metabolism to clozapine, which has its own psychoactive effects, have led to the development of alternative agonists.[10]
| Agonist | Typical Dose (Mice/Rats) | Potency | Advantages | Disadvantages |
| Clozapine N-oxide (CNO) | 1-10 mg/kg (i.p.) | Moderate | Widely used and characterized. | Can be reverse-metabolized to clozapine, leading to off-target effects.[10] |
| Compound 21 (C21) | 0.1-3 mg/kg (i.p.) | Higher than CNO | Not metabolized to clozapine; good brain penetrance.[11][12] | Less extensively characterized than CNO. |
| Deschloroclozapine (DCZ) | 0.1-0.5 mg/kg (i.p.) | Highest | Highly potent and selective; not metabolized to clozapine.[11][12][13] | Newest agonist, still under extensive investigation. |
Experimental Protocols
General Timeline for DREADD Experiments
Successful DREADD experiments follow a logical progression from viral vector delivery to behavioral testing, with crucial validation steps integrated into the workflow. The timeline for DREADD expression can vary depending on the AAV serotype and promoter used, but a general guideline is to allow 2-4 weeks for robust expression before beginning experiments.[14][15]
Caption: General experimental workflow for DREADD-based studies.
Protocol 1: Immunohistochemical Validation of mCherry-tagged DREADD Expression
This protocol describes the visualization of DREADD expression using an antibody against the mCherry reporter protein, which can enhance the fluorescent signal.[1][2]
-
Perfusion and Tissue Processing:
-
Anesthetize the animal and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Freeze the brain and collect 40 µm coronal sections using a cryostat.
-
-
Immunostaining:
-
Wash sections three times in PBS for 5 minutes each.
-
Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against mCherry (e.g., rabbit anti-mCherry, 1:1000 dilution) in blocking solution overnight at 4°C.
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 594, 1:500 dilution) in blocking solution for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS for 5 minutes each.
-
Counterstain with DAPI to visualize cell nuclei.
-
-
Imaging:
-
Mount sections onto slides and coverslip with mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Protocol 2: Western Blot Validation of HA-tagged DREADD Expression
This protocol is for quantifying the expression of HA-tagged DREADDs in brain tissue lysates.[3]
-
Tissue Homogenization:
-
Dissect the brain region of interest and immediately freeze it in liquid nitrogen or on dry ice.
-
Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
-
Electrophoresis and Transfer:
-
Load samples onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the HA-tag (e.g., rabbit anti-HA, 1:1000 dilution) in blocking solution overnight at 4°C.
-
Wash the membrane three times in TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution) in blocking solution for 1 hour at room temperature.
-
Wash the membrane three times in TBST for 10 minutes each.
-
-
Signal Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 3: Functional Validation using c-Fos Immunohistochemistry
This protocol confirms that DREADD activation leads to neuronal excitation (for Gq-DREADDs).[4][5][16]
-
Agonist Administration and Tissue Collection:
-
Administer the DREADD agonist (e.g., CNO, 1-5 mg/kg, i.p.) or vehicle to the DREADD-expressing animal.
-
90-120 minutes after injection, perfuse the animal and process the brain tissue as described in Protocol 1.
-
-
Immunostaining:
-
Follow the immunostaining procedure from Protocol 1, but use a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:5000 dilution).
-
If co-localization with a fluorescent DREADD reporter is desired, a primary antibody against the reporter (e.g., mouse anti-mCherry) can be used simultaneously, followed by species-specific secondary antibodies with different fluorophores.
-
-
Imaging and Analysis:
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the number of c-Fos-positive cells in the DREADD-expressing region and compare between agonist- and vehicle-treated groups. An increase in c-Fos expression in the agonist group indicates successful DREADD activation.
-
DREADD Signaling Pathways
The activation of DREADDs triggers specific intracellular signaling cascades depending on the G protein they are coupled to. Understanding these pathways is essential for interpreting the functional consequences of DREADD activation.
Caption: Simplified signaling pathways for Gq- and Gi-coupled DREADDs.
Conclusion
Thorough validation of DREADD expression is a non-negotiable step in chemogenetic research. By employing a combination of anatomical and functional validation techniques, researchers can ensure the specificity and efficacy of their DREADD-based manipulations. This guide provides a framework for comparing and selecting the most appropriate validation methods and agonists for your specific research questions, ultimately leading to more robust and reproducible scientific findings. Always include appropriate control groups in your experimental design, such as DREADD-expressing animals receiving vehicle and non-DREADD-expressing animals receiving the agonist, to control for potential non-specific effects.[17]
References
- 1. Immunohistochemical amplification of mCherry fusion protein is necessary for proper visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical amplification of mCherry fusion protein is necessary for proper visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western blotting [bio-protocol.org]
- 4. DREADD Activation of Pedunculopontine Cholinergic Neurons Reverses Motor Deficits and Restores Striatal Dopamine Signaling in Parkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceoflightcenter.org [scienceoflightcenter.org]
- 6. Resolving Behavioral Output via Chemogenetic Designer Receptors Exclusively Activated by Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral and slice electrophysiological assessment of DREADD ligand, deschloroclozapine (DCZ) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Behavioral and slice electrophysiological assessment of DREADD ligand, deschloroclozapine (DCZ) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lions-talk-science.org [lions-talk-science.org]
- 11. Comparison of three DREADD agonists acting on Gq-DREADDs in the ventral tegmental area to alter locomotor activity in tyrosine hydroxylase:Cre male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of DREADD agonists and administration route in a murine model of sleep enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Deschloroclozapine exhibits an exquisite agonistic effect at lower concentration compared to clozapine-N-oxide in hM3Dq expressing chemogenetically modified rats [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. blog.addgene.org [blog.addgene.org]
- 16. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Verifying DREADD Receptor Expression: A Comparative Analysis
For researchers, scientists, and drug development professionals leveraging the power of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), robust verification of receptor expression is a critical step for valid and reproducible experimental outcomes. This guide provides a comparative overview of common techniques used to confirm DREADD receptor expression, with a focus on immunohistochemistry (IHC), alongside alternative methods such as direct fluorescence imaging and Positron Emission Tomography (PET).
The successful application of DREADD technology hinges on the precise and reliable expression of these engineered G protein-coupled receptors in the target cell population.[1] Therefore, validating the location and level of DREADD expression is paramount. While several methods exist, each comes with its own set of advantages and limitations in terms of sensitivity, resolution, and applicability to in vivo or ex vivo settings.
Comparing DREADD Verification Methodologies
To aid in the selection of the most appropriate verification strategy, the following table summarizes the key characteristics of immunohistochemistry, direct fluorescence of tagged DREADDs, and Positron Emission Tomography.
| Feature | Immunohistochemistry (IHC) | Direct Fluorescence (of tagged DREADDs) | Positron Emission Tomography (PET) |
| Principle | Uses antibodies to detect specific epitope tags (e.g., HA, mCherry) fused to the DREADD protein in fixed tissue sections.[2][3] | Direct visualization of fluorescent proteins (e.g., mCherry) fused to the DREADD receptor in fixed or live tissue.[4] | Non-invasive in vivo imaging technique that uses radiolabeled ligands (e.g., [11C]Clozapine, [11C]Deschloroclozapine) that bind to DREADD receptors.[5][6][7] |
| Resolution | High (subcellular localization possible). | High (subcellular localization possible). | Lower (~1.5 mm for micro-PET), limiting fine anatomical detail.[6] |
| Sensitivity | High, especially with signal amplification techniques.[4] | Can be low for some fusion proteins in fixed tissue, often requiring IHC amplification for clear visualization.[4] | High, capable of detecting low levels of DREADD expression in vivo.[7] |
| Quantification | Semi-quantitative (e.g., cell counting, staining intensity analysis). Can be made more quantitative with digital image analysis.[8] | Semi-quantitative (fluorescence intensity). | Highly quantitative, providing measures of receptor density and occupancy.[9] |
| In vivo/Ex vivo | Ex vivo (requires tissue harvesting and processing).[10] | Both (live-cell imaging and fixed tissue). | In vivo (allows for longitudinal studies in the same subject).[5][6] |
| Advantages | Widely accessible, high resolution, allows for co-localization studies with other cellular markers.[10] | Enables live-cell imaging, simpler workflow than IHC if signal is sufficient. | Non-invasive, quantitative, allows for longitudinal monitoring of DREADD expression and receptor occupancy by agonists.[5][9] |
| Disadvantages | Requires tissue fixation which can alter epitopes, potential for non-specific antibody binding, endpoint analysis. | Native fluorescence of some tags like mCherry can be weak in fixed tissue, potentially underrepresenting expression.[4][11] | Lower spatial resolution, requires specialized equipment and radiotracers, potential for off-target binding of radioligands.[6] |
Detailed Experimental Protocol: Immunohistochemistry for HA-Tagged DREADD Receptors in Free-Floating Brain Sections
This protocol provides a comprehensive procedure for the immunohistochemical detection of Hemagglutinin (HA)-tagged DREADD receptors in rodent brain tissue.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)
-
Blocking solution: 5% Normal Donkey Serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS
-
Primary antibody: Anti-HA antibody (from a species different from the secondary antibody host)
-
Secondary antibody: Donkey anti-[primary antibody host species] conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Perfusion and Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
Freeze the brain and cut 30-40 µm thick coronal or sagittal sections using a cryostat or vibratome.
-
Collect the sections in PBS as free-floating sections.
-
-
Immunostaining:
-
Wash the sections three times for 10 minutes each in PBS.
-
Permeabilize and block the sections by incubating for 1-2 hours at room temperature in blocking solution.
-
Incubate the sections with the primary anti-HA antibody diluted in blocking solution overnight at 4°C with gentle agitation.
-
Wash the sections three times for 10 minutes each in PBS.
-
Incubate the sections with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash the sections three times for 10 minutes each in PBS, protected from light.
-
Counterstain with DAPI (1 µg/mL in PBS) for 10 minutes at room temperature.
-
Wash the sections twice for 5 minutes each in PBS.
-
-
Mounting and Imaging:
-
Mount the sections onto glass slides and allow them to air dry briefly.
-
Apply a drop of mounting medium and coverslip.
-
Seal the edges of the coverslip with nail polish.
-
Image the sections using a confocal or fluorescence microscope with the appropriate filter sets.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Functional Validation: An Essential Complement
Regardless of the chosen histological verification method, it is crucial to complement it with functional validation to confirm that the expressed DREADD receptors are responsive to their ligand and can modulate neuronal activity. Common functional validation techniques include:
-
c-Fos Immunohistochemistry: c-Fos is an immediate early gene whose expression is upregulated in active neurons. Staining for c-Fos following DREADD activation (for hM3Dq) or in a baseline state after chronic inhibition (for hM4Di) can provide a cellular-resolution map of functional DREADD engagement.[12][13]
-
Electrophysiology: In brain slices or in vivo, electrophysiological recordings can directly measure changes in neuronal firing rates and membrane potential in response to DREADD agonist application, providing the most direct evidence of functional receptor expression.[14]
References
- 1. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immunohistochemical amplification of mCherry fusion protein is necessary for proper visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET imaging-guided chemogenetic silencing reveals a critical role of primate rostromedial caudate in reward evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 18F-Labeled Radiotracers for In Vivo Imaging of DREADD with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative comparison of immunohistochemical staining measured by digital image analysis versus pathologist visual scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resolving Behavioral Output via Chemogenetic Designer Receptors Exclusively Activated by Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemical amplification of mCherry fusion protein is necessary for proper visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of DREADD receptor expression and function in rhesus macaques trained to discriminate ethanol - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for In Vivo DREADD Activation: Clozapine N-oxide Dihydrochloride vs. CNO Freebase
For researchers in neuroscience and related fields utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology, the choice of agonist is a critical experimental parameter. This guide provides a comprehensive, data-supported comparison of two commonly used forms of Clozapine (B1669256) N-oxide (CNO): the dihydrochloride (B599025) salt and the freebase form. This objective analysis aims to equip scientists and drug development professionals with the necessary information to make an informed decision for their in vivo studies.
Executive Summary
Clozapine N-oxide (CNO) is the most widely used agonist for activating DREADDs, such as the excitatory hM3Dq and the inhibitory hM4Di receptors.[1] However, the physicochemical properties of its different forms can significantly impact experimental outcomes. The primary distinction lies in their solubility and subsequent in vivo behavior. CNO dihydrochloride presents as a readily water-soluble salt, offering significant advantages in handling and administration over the poorly soluble CNO freebase.[2][3] Furthermore, in vivo studies indicate that the dihydrochloride salt boasts superior bioavailability and a reduced propensity for metabolic conversion to clozapine, a compound with known off-target effects.[4]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the two forms of CNO.
Table 1: Physicochemical Properties
| Property | Clozapine N-oxide Dihydrochloride | Clozapine N-oxide Freebase |
| Solubility | Readily soluble in water (up to 100 mM)[3] | Poorly soluble in water; requires DMSO for concentrated solutions (soluble in DMSO up to 100 mM)[1][2] |
| Solution Stability | Does not precipitate in aqueous solution[2] | Prone to precipitation in aqueous solutions, especially at concentrations below room temperature[1][2] |
| Molecular Weight | 415.74 g/mol | 342.82 g/mol |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | This compound | Clozapine N-oxide Freebase |
| Bioavailability | 6- to 7-fold higher plasma concentrations compared to CNO freebase in rhesus macaques[4] | Lower plasma concentrations achieved compared to the dihydrochloride salt[4] |
| In Vivo Conversion to Clozapine | Less conversion to clozapine observed in rhesus macaques (0.5%–1.5% clozapine/CNO)[4] | Higher conversion to clozapine observed in rhesus macaques (3%–5% clozapine/CNO)[4] |
| Potency (EC50 at hM4Di) | Not directly reported, but CNO's EC50 is 8.1 nM[5] | CNO's EC50 is 8.1 nM[5] |
Note: The back-conversion of CNO to clozapine is a critical consideration. Clozapine itself is a potent DREADD activator (EC50 of 0.42 nM at hM4Di) and can have significant off-target effects due to its affinity for various endogenous receptors.[5][6] This underscores the importance of using appropriate controls in all DREADD experiments.
Experimental Protocols
Below are representative protocols for the in vivo administration of both CNO dihydrochloride and CNO freebase.
Protocol 1: Administration of this compound
Objective: To activate DREADD-expressing neurons in vivo using a water-soluble CNO formulation.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Syringes and needles for administration (e.g., intraperitoneal injection)
Procedure:
-
Calculate the required amount of CNO dihydrochloride based on the desired dose and the number and weight of the experimental animals.
-
Weigh the CNO dihydrochloride powder and dissolve it in sterile saline to the desired final concentration (e.g., 1 mg/mL).
-
Vortex the solution until the powder is completely dissolved. No warming is typically required.[3]
-
Administer the solution to the animals via the desired route (e.g., intraperitoneal injection). Common doses range from 1 to 10 mg/kg.[6]
-
Crucially, include a control group of animals that do not express DREADDs but receive the same CNO dihydrochloride injection to account for any potential off-target effects of CNO or its metabolites. [1][7]
Protocol 2: Administration of CNO Freebase
Objective: To activate DREADD-expressing neurons in vivo using a CNO formulation requiring a non-aqueous solvent.
Materials:
-
Clozapine N-oxide freebase powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Water bath (optional)
-
Sterile microcentrifuge tubes
-
Syringes and needles for administration
Procedure:
-
Calculate the required amount of CNO freebase.
-
Dissolve the CNO freebase powder in a small volume of DMSO to create a stock solution (e.g., 100 mM).[1]
-
For administration, dilute the DMSO stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum to avoid toxicity.
-
If precipitation occurs upon dilution or during storage, the solution can be warmed in a water bath at 40°C to aid in redissolving the compound.[1]
-
Administer the solution to the animals.
-
As with the dihydrochloride form, a DREADD-free control group receiving the same CNO freebase/DMSO/saline vehicle is essential. [1][7]
Visualizing Key Concepts
To further clarify the processes and considerations discussed, the following diagrams are provided.
Conclusion and Recommendations
Based on the available evidence, This compound is the recommended form for in vivo DREADD studies. Its superior water solubility simplifies preparation, eliminates the need for potentially confounding vehicles like DMSO, and reduces the risk of precipitation.[2][3] The improved bioavailability and lower conversion to clozapine further enhance its profile as a more reliable and consistent DREADD agonist.[4]
Regardless of the form used, the potential for off-target effects from CNO and its metabolite clozapine cannot be ignored.[6][7][8] Therefore, the inclusion of DREADD-free control groups administered with the same CNO preparation is an indispensable component of rigorous experimental design. As the field of chemogenetics continues to evolve, researchers should also consider newer DREADD agonists, such as Compound 21, which may offer improved specificity and reduced off-target effects.[6]
References
- 1. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 2. Clozapine N-oxide (CNO) (freebase) | DREADD activator | Hello Bio [hellobio.com]
- 3. Stability of Water-Soluble DREADD Ligands in Solution - A Technical Review [hellobio.com]
- 4. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 7. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clozapine N-oxide - Wikipedia [en.wikipedia.org]
Clozapine N-oxide (CNO) vs. Clozapine for DREADD Activation: A Comparative Guide
A critical evaluation of the premier chemogenetic tools for researchers, scientists, and drug development professionals.
The use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has revolutionized the field of neuroscience, offering precise control over neuronal activity. Central to this technology is the choice of an activating ligand. For years, Clozapine (B1669256) N-oxide (CNO) was considered the inert, go-to actuator. However, accumulating evidence has revealed a more complex pharmacology, positioning its parent compound, clozapine, as a direct and potent alternative. This guide provides an objective comparison of CNO dihydrochloride (B599025) and clozapine for DREADD activation, supported by a review of key experimental findings and methodologies.
Executive Summary
The long-held belief that CNO is an inert actuator for DREADDs has been challenged by findings demonstrating its in vivo conversion to clozapine. It is now understood that systemically administered CNO acts largely as a prodrug, with the resulting clozapine readily crossing the blood-brain barrier to activate DREADD receptors. This has significant implications for experimental design and data interpretation due to clozapine's own psychoactive properties and potential for off-target effects.
Direct administration of low-dose clozapine is emerging as a more direct and potent method for DREADD activation, though careful dose-response studies are crucial to avoid confounding off-target effects. This guide will delve into the quantitative differences, experimental considerations, and signaling pathways associated with both compounds.
Data Presentation
Table 1: In Vitro Potency at DREADD Receptors
| Compound | DREADD Receptor | EC50 (nM) | Reference |
| Clozapine N-oxide (CNO) | hM3Dq | 85 ± 17 | |
| Clozapine | hM3Dq | 5.4 ± 3.1 | |
| Clozapine N-oxide (CNO) | hM4Di | 8.1 | |
| Clozapine | hM4Di | 0.42 |
Table 2: Comparative Pharmacokinetics in Mice
| Compound Administered (Dose) | Analyte | Peak Plasma Concentration (ng/mL) | Peak Brain Concentration (nM) | Time to Peak Concentration | Reference |
| CNO (10 mg/kg) | CNO | 623.7 ± 114.1 | - | 30 min | |
| CNO (10 mg/kg) | Clozapine | 45.9 | - | 30 min | |
| Clozapine (1 mg/kg) | Clozapine | 344 | 2063 | 15 min |
Note: Direct comparison of brain concentrations is challenging due to variations in experimental design across studies. It is consistently reported, however, that clozapine has significantly better brain penetrance than CNO.
Mechanism of Action and Signaling Pathways
DREADDs are modified G-protein coupled receptors (GPCRs) that can be engineered to couple to different G-protein signaling pathways, primarily Gq, Gi, and Gs.
-
Gq-DREADDs (e.g., hM3Dq): Upon activation by an agonist, Gq-DREADDs activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), typically leading to neuronal depolarization and increased firing.
-
Gi-DREADDs (e.g., hM4Di): Activation of Gi-DREADDs inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway often results in the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and silencing of neuronal activity.
-
Gs-DREADDs: Activation of Gs-DREADDs stimulates adenylyl cyclase, increasing cAMP levels and PKA activity, which can have various modulatory effects on neuronal function.
Below are diagrams illustrating these canonical signaling pathways.
Experimental Protocols
A rigorous experimental design is paramount when using CNO or clozapine for DREADD activation. Below is a generalized protocol for an in vivo behavioral experiment in mice.
Objective: To compare the effect of CNO and low-dose clozapine on a specific behavior in mice expressing hM4Di in a defined neuronal population.
Materials:
-
Mice expressing hM4Di in the target neuronal population (e.g., via viral vector injection or transgenic lines).
-
Wild-type (WT) littermate control mice.
-
Clozapine N-oxide dihydrochloride (water-soluble).
-
Clozapine.
-
Vehicle solution (e.g., sterile saline or 0.5% DMSO in saline).
-
Behavioral apparatus (e.g., open field arena, elevated plus maze).
-
Video tracking software.
Experimental Workflow:
Procedure:
-
DREADD Expression: Stereotactically inject an adeno-associated virus (AAV) expressing the DREADD construct into the brain region of interest in adult mice. Allow sufficient time for viral expression (typically 3-4 weeks).
-
Animal Habituation: Habituate the animals to handling and the behavioral testing environment for several days prior to the experiment to reduce stress-induced artifacts.
-
Drug Preparation:
-
CNO solution: Dissolve CNO dihydrochloride in sterile saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with a 0.2 mL injection volume).
-
Clozapine solution: Prepare a stock solution of clozapine in a small amount of DMSO and then dilute with sterile saline to the final concentration (e.g., 0.01 mg/mL for a 0.1 mg/kg dose). Ensure the final DMSO concentration is low (e.g., <1%).
-
Vehicle solution: Prepare the vehicle solution to match the drug solutions (e.g., saline or saline with the same low concentration of DMSO).
-
-
Experimental Groups: A comprehensive experimental design should include the following groups:
-
DREADD-expressing mice receiving vehicle.
-
DREADD-expressing mice receiving CNO.
-
DREADD-expressing mice receiving clozapine.
-
Wild-type (WT) mice receiving vehicle.
-
WT mice receiving CNO (to control for off-target effects of converted clozapine).
-
WT mice receiving clozapine (to control for off-target effects of clozapine).
-
-
Drug Administration: Administer the assigned treatment (vehicle, CNO, or clozapine) via intraperitoneal (i.p.) injection.
-
Behavioral Testing: At a predetermined time post-injection (e.g., 30-60 minutes), place the animals in the behavioral apparatus and record the relevant behavioral parameters. The timing should be consistent across all animals and based on the known pharmacokinetics of the compounds.
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA) to compare the different treatment groups.
-
(Optional) Post-mortem analysis: After the behavioral experiments, perfuse the animals and collect brain tissue for immunohistochemical verification of DREADD expression and to assess neuronal activity (e.g., c-Fos staining).
Discussion and Conclusion
The primary advantage of using low-dose clozapine over CNO is the direct and more potent activation of DREADD receptors, bypassing the variability of in vivo conversion. This can lead to more consistent and reproducible results. However, the major caveat is clozapine's well-documented activity at a range of endogenous receptors (e.g., dopaminergic, serotonergic, adrenergic, and muscarinic). Therefore, it is absolutely critical to perform dose-response studies to identify a concentration that is sufficient to activate DREADDs but is below the threshold for producing off-target behavioral effects in wild-type animals.
The use of CNO is still a valid approach, particularly given the vast body of literature utilizing it. However, researchers must be aware of its action as a prodrug and the consequent off-target potential of the converted clozapine. The inclusion of the proper control group—wild-type animals receiving the same dose of CNO as the DREADD-expressing animals—is non-negotiable to distinguish DREADD-mediated effects from off-target effects.
Recommendations for Researchers:
-
For new studies: Carefully consider using low-dose clozapine as the primary DREADD agonist. Conduct thorough dose-response experiments in both DREADD-expressing and wild-type animals to establish a specific and effective dose.
-
When using CNO: Always include a control group of wild-type or non-DREADD expressing animals that receive the same CNO dose as the experimental group. This is essential to account for the behavioral effects of clozapine formed via back-metabolism.
-
Consider alternative agonists: Newer DREADD agonists with improved pharmacokinetic and off-target profiles, such as deschloroclozapine (DCZ) and Compound 21, are becoming available and may offer advantages over both CNO and clozapine.
A Comparative Guide to DREADD Agonists: Moving Beyond CNO
For Researchers, Scientists, and Drug Development Professionals
The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has revolutionized the field of neuroscience, offering precise control over neuronal activity. While Clozapine-N-oxide (CNO) has traditionally been the go-to agonist, concerns regarding its metabolic conversion to clozapine (B1669256) and potential off-target effects have spurred the development of novel, more specific activators. This guide provides an objective comparison of CNO and its leading alternatives, presenting experimental data on their performance, detailed protocols for their use, and visualizations of the underlying signaling pathways and experimental workflows.
Performance Comparison: A Head-to-Head Analysis
The ideal DREADD agonist exhibits high potency and selectivity for the engineered receptor, with minimal off-target effects and favorable pharmacokinetic properties. The following tables summarize the quantitative data for CNO and its alternatives.
Table 1: Potency of DREADD Agonists at hM3Dq (Gq-coupled) and hM4Di (Gi-coupled) Receptors
| Agonist | DREADD Receptor | EC50 (nM) | Ki (nM) |
| Clozapine N-oxide (CNO) | hM3Dq | 6.0 - 8.1[1][2] | - |
| hM4Di | 8.1[1][2] | - | |
| Deschloroclozapine (DCZ) | hM3Dq | 0.13[3] | 6.3[3] |
| hM4Di | 0.081[3] | 4.2[3] | |
| JHU37160 | hM3Dq | 18.5 | 1.9 |
| hM4Di | 0.2 | 3.6 | |
| Compound 21 (C21) | hM3Dq | 1.7 - 8.48 (pEC50)[4] | - |
| hM4Di | 2.95[1][2] | - | |
| Perlapine | hM3Dq | 8.08 (pEC50)[4] | - |
| hM4Di | 40[5][6] | - | |
| Olanzapine (B1677200) | hM4Di | 5 - 7[7] | - |
EC50 (Half-maximal effective concentration) indicates the concentration of an agonist that produces 50% of the maximal response. A lower EC50 value denotes higher potency. Ki (Inhibition constant) represents the binding affinity of an agonist to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Pharmacokinetic Properties of DREADD Agonists in Mice (Intraperitoneal Administration)
| Agonist | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Half-life (min) | Brain Penetrant |
| Clozapine N-oxide (CNO) | 3 - 10 | 1092 - 2528 | ~30 | ~60 | Poor (converts to clozapine) |
| Deschloroclozapine (DCZ) | 0.1 | ~10 (CSF, ng/mL) | 30 | ~120 | Yes[8][9] |
| JHU37160 | 0.1 | ~8-fold higher in brain than serum | 30 | - | Yes[10] |
| Compound 21 (C21) | 3 - 5 | ~1000 (plasma) | 15 - 30 | ~60 | Yes[4] |
| Perlapine | 1 - 10 | Measurable levels in brain | 30 | - | Yes[4] |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. Half-life: The time required for the concentration of the drug in the body to be reduced by half.
Table 3: Overview of Off-Target Binding Profiles
| Agonist | Primary Off-Targets | Notes |
| Clozapine N-oxide (CNO) | Various (due to clozapine conversion) | Clozapine has a broad receptor binding profile, including dopaminergic, serotonergic, and adrenergic receptors.[11] |
| Deschloroclozapine (DCZ) | Minimal | Shows significantly reduced binding to dopaminergic and serotonergic receptors compared to clozapine.[3][11][12] |
| JHU37160 | Similar profile to clozapine but with lower affinity for 5-HT receptors. | Exhibits high selectivity for DREADDs over other clozapine binding sites.[13] |
| Compound 21 (C21) | Serotonin, dopamine (B1211576), and histamine (B1213489) receptors at higher concentrations. | Off-target effects can be mitigated by using lower, effective doses (0.5 mg/kg in rats).[14][15][16] |
| Perlapine | Modest affinity for some biogenic amine receptors (e.g., 5-HT2A, D4). | Requires careful dose selection and control experiments.[17] |
| Olanzapine | Broad | As an atypical antipsychotic, it has known interactions with multiple receptor systems.[18] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of DREADD technology. Below are methodologies for key experiments.
Protocol 1: In Vivo DREADD Activation and Behavioral Analysis in Mice
Objective: To assess the behavioral effects of activating a specific neuronal population expressing an excitatory (hM3Dq) or inhibitory (hM4Di) DREADD.
Materials:
-
Mice expressing the DREADD of interest in the target neuronal population (e.g., via stereotaxic injection of a Cre-dependent AAV-DREADD vector in a Cre-driver mouse line).
-
DREADD agonist (e.g., DCZ, JHU37160, C21) dissolved in a suitable vehicle (e.g., saline, DMSO in saline).
-
Behavioral apparatus (e.g., open field arena, elevated plus maze, operant conditioning chamber).
-
Video tracking software.
Procedure:
-
Habituation: Habituate the mice to the experimental room and handling for at least 3 days prior to the experiment. On the day of the experiment, allow mice to acclimate to the room for at least 1 hour.
-
Agonist Administration: Administer the DREADD agonist via intraperitoneal (i.p.) injection at the desired dose. The timing between injection and behavioral testing should be optimized based on the agonist's pharmacokinetics (typically 15-30 minutes).
-
Behavioral Testing: Place the mouse in the behavioral apparatus and record its behavior for a defined period. For example, in an open field test, record locomotor activity and time spent in the center versus the periphery for 15-30 minutes.
-
Data Analysis: Analyze the recorded video using tracking software to quantify relevant behavioral parameters (e.g., distance traveled, velocity, time in specific zones). Compare the behavior of DREADD-expressing mice treated with the agonist to control groups (e.g., DREADD-expressing mice treated with vehicle, and wild-type mice treated with the agonist).
-
Histological Verification: After the completion of behavioral experiments, perfuse the mice and collect brain tissue to verify the expression and location of the DREADD construct via immunohistochemistry (e.g., using an antibody against the reporter protein like mCherry or HA-tag).
Protocol 2: Radioligand Binding Assay for DREADD Agonists
Objective: To determine the binding affinity (Ki) of a novel DREADD agonist.
Materials:
-
Cell membranes prepared from HEK293 cells transiently expressing the DREADD of interest (e.g., hM3Dq or hM4Di).
-
Radioligand with known high affinity for the DREADD (e.g., [3H]clozapine).
-
Unlabeled DREADD agonist (the compound to be tested).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in this order:
-
Binding buffer.
-
A fixed concentration of the radioligand (typically at its Kd value).
-
Increasing concentrations of the unlabeled test agonist (for competition curve).
-
Cell membranes expressing the DREADD.
-
For determining non-specific binding, add a high concentration of a known DREADD ligand (e.g., 10 µM clozapine) instead of the test agonist.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of the unlabeled agonist. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in DREADD activation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Gq-DREADD Signaling Pathway.
Caption: Gi-DREADD Signaling Pathway.
Caption: In Vivo DREADD Experimental Workflow.
References
- 1. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deschloroclozapine (DCZ) | Potent DREADD agonist | Hello Bio [hellobio.com]
- 4. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Olanzapine: A potent agonist at the hM4D(Gi) DREADD amenable to clinical translation of chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchmap.jp [researchmap.jp]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Compound 21 vs. Clozapine N-oxide Dihydrochloride
For researchers, scientists, and drug development professionals utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) technology, the choice of an appropriate agonist is a critical experimental decision. This guide provides an objective comparison of Compound 21 (C21) and the traditional agonist, Clozapine (B1669256) N-oxide (CNO) dihydrochloride (B599025), focusing on their performance, mechanisms of action, and potential for off-target effects, supported by experimental data.
Executive Summary
Compound 21 has emerged as a promising alternative to Clozapine N-oxide for activating muscarinic-based DREADDs, primarily due to its favorable pharmacokinetic profile and lack of conversion to clozapine in vivo.[1] While CNO has been the prototypical DREADD activator, its in vivo back-metabolism to clozapine, a potent psychoactive drug with numerous off-target effects, has raised significant concerns about the interpretation of experimental results.[2][3][4] Compound 21 demonstrates high potency and selectivity for both excitatory (hM3Dq, hM1Dq) and inhibitory (hM4Di) DREADDs, coupled with excellent brain penetrability.[1][5] However, it is not without its own potential for off-target effects, which are dose-dependent and warrant careful consideration in experimental design.[2][6]
Data Presentation
The following tables summarize the key quantitative data comparing the in vitro potency and pharmacokinetic properties of Compound 21 and Clozapine N-oxide.
Table 1: In Vitro Potency at Muscarinic-Based DREADDs
| Compound | Receptor | Potency (pEC50) |
| Compound 21 | hM3Dq | 8.48 ± 0.05[1] |
| hM1Dq | 8.91[5] | |
| hM4Di | 7.77[5] | |
| Clozapine N-oxide | hM3Dq | - |
| hM1Dq | >10-fold lower affinity than C21[7] | |
| hM4Di | EC50 = 8.1 nM |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).
Table 2: Pharmacokinetic Properties
| Parameter | Compound 21 | Clozapine N-oxide |
| Back-Metabolism to Clozapine | Not detected[1][3] | Yes, detected in plasma and brain[1][7] |
| Brain Penetrability | Excellent[1][7] | Poor, not detected in the brain[1][7] |
| Plasma Protein Binding | 95.1%[1][7] | - |
| Brain Protein Binding | 95%[1][7] | - |
| Effective Doses (in vivo, mice) | 0.3 - 3 mg/kg[2] | 3 - 5 mg/kg[8] |
Mechanism of Action and Signaling Pathways
Both Compound 21 and Clozapine N-oxide function as agonists for engineered G protein-coupled receptors (GPCRs), specifically muscarinic-based DREADDs. These receptors are designed to be insensitive to the endogenous ligand, acetylcholine, but are activated by synthetic ligands like C21 and CNO.
Activation of the Gq-coupled hM3Dq DREADD by an agonist initiates a signaling cascade that leads to neuronal depolarization and increased neuronal activity. Conversely, activation of the Gi-coupled hM4Di DREADD results in neuronal hyperpolarization and inhibition of neuronal activity.
Caption: DREADD Signaling Pathways
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize and compare Compound 21 and Clozapine N-oxide.
In Vitro Receptor Activation Assay (Calcium Mobilization)
This assay is used to determine the potency of agonists at Gq-coupled DREADDs like hM3Dq.
-
Cell Culture and Transfection: CHO or HEK293 cells are cultured and transfected with a plasmid encoding the hM3Dq DREADD receptor.
-
Calcium Indicator Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Preparation: Serial dilutions of Compound 21 or Clozapine N-oxide are prepared in an appropriate assay buffer.
-
Assay Performance: The fluorescently labeled cells are exposed to the different concentrations of the agonist.
-
Data Acquisition: Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis: The dose-response curves are generated, and the EC50 values are calculated to determine the potency of each compound.
In Vivo Pharmacokinetic Analysis
This protocol is designed to assess the bioavailability, brain penetrability, and metabolism of the DREADD agonists.
-
Animal Subjects: Mice or rats are used for these studies.
-
Compound Administration: A defined dose of Compound 21 or Clozapine N-oxide is administered, typically via intraperitoneal (i.p.) injection.[1]
-
Sample Collection: At various time points post-injection, blood and brain tissue samples are collected.
-
Sample Processing: Blood is processed to obtain plasma, and brain tissue is homogenized.
-
LC-MS/MS Analysis: The concentrations of the parent compound and any potential metabolites (e.g., clozapine) in the plasma and brain homogenates are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and brain-to-plasma ratio are calculated.
Caption: Experimental Workflow
Off-Target Effects: A Critical Consideration
A significant drawback of CNO is its in vivo conversion to clozapine, which can independently activate a wide range of endogenous receptors, including serotonergic, dopaminergic, and adrenergic receptors, thereby confounding the interpretation of DREADD-mediated effects.[4][9]
Compound 21 was developed to circumvent this issue and does not undergo back-metabolism to clozapine.[1][3] However, C21 is not entirely devoid of off-target activity. Studies have shown that at higher concentrations, Compound 21 can bind to and potentially antagonize other GPCRs, such as histamine (B1213489) H1 and serotonin (B10506) 5-HT2 receptors.[2][7] Dose-dependent off-target effects of C21 have been observed, including diuresis and alterations in the activity of nigral dopaminergic neurons in control animals.[2][6] Therefore, it is imperative for researchers to include appropriate control groups in their experimental designs, where C21 is administered to animals that do not express the DREADD receptor, to identify any potential off-target behavioral or physiological responses.[7]
Conclusion and Recommendations
Compound 21 represents a significant advancement in DREADD technology, offering a more specific and reliable method for activating muscarinic-based DREADDs in vivo compared to Clozapine N-oxide. Its key advantages include high potency, excellent brain penetrability, and the absence of metabolic conversion to clozapine.
However, researchers must remain vigilant about the potential for dose-dependent off-target effects of Compound 21. Careful dose-response studies and the inclusion of DREADD-negative control groups are essential for ensuring that the observed effects are specifically due to DREADD activation. For studies where the potential confounding effects of clozapine are a major concern, Compound 21 is the superior choice. The water-soluble dihydrochloride salt of CNO may offer improved bioavailability and reduced conversion to clozapine compared to the freebase form, but direct comparisons with C21 are still warranted.[10] Ultimately, the selection of the appropriate agonist should be guided by the specific requirements of the experiment and a thorough understanding of the pharmacological properties of each compound.
References
- 1. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Clozapine N-oxide - Wikipedia [en.wikipedia.org]
- 5. DREADD agonist 21 (Compound 21) | Effective agonist for muscarinic-based DREADDs | Hello Bio [hellobio.com]
- 6. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Deschloroclozapine (DCZ): A Superior Alternative to CNO for DREADD-Based Neuromodulation
A new chemogenetic actuator, Deschloroclozapine (DCZ), is emerging as a more potent, selective, and faster-acting alternative to the widely used Clozapine-N-oxide (CNO) for activating Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This has significant implications for neuroscience research, offering more precise and reliable control over neuronal activity. The key advantages of DCZ stem from its improved pharmacokinetic and pharmacodynamic properties, directly addressing the limitations associated with CNO, particularly its metabolic conversion to clozapine (B1669256) and subsequent off-target effects.
For researchers and drug development professionals, the adoption of DCZ in DREADD-based studies promises more robust and reproducible findings. This guide provides a comprehensive comparison of DCZ and CNO, supported by experimental data, to inform the selection of the optimal chemogenetic actuator.
Overcoming the Limitations of CNO
The use of muscarinic-based DREADDs in combination with CNO has been a cornerstone of chemogenetics. However, this system is hampered by CNO's sluggish kinetics, metabolic liabilities, and potential for off-target effects.[1][2] A primary concern is the in vivo back-metabolism of CNO to clozapine, an atypical antipsychotic with a broad receptor binding profile.[3][4][5][6] This conversion can lead to confounding off-target effects, as clozapine can interact with various endogenous receptors, muddying the interpretation of experimental results.[3][7] Furthermore, CNO itself exhibits modest brain permeability, often necessitating high systemic doses for DREADD activation.[7][8]
DCZ: A Profile of Enhanced Performance
Deschloroclozapine, a metabolite of clozapine, has been identified as a highly potent and selective agonist for muscarinic-based DREADDs.[9][10] Experimental evidence demonstrates that DCZ offers several distinct advantages over CNO:
-
Higher Potency: DCZ is effective at significantly lower doses than CNO. Studies have shown that DCZ can elicit comparable or even superior effects to CNO at a tenfold lower dosage (0.1 mg/kg for DCZ versus 1 mg/kg for CNO).[9][10]
-
Faster Kinetics: Systemic administration of DCZ leads to rapid neuronal and behavioral modulation, with effects observed within minutes.[1][2] This is a significant improvement over the sluggish onset of action often seen with CNO.[7]
-
Improved Brain Penetration and Selectivity: Positron Emission Tomography (PET) studies have revealed that DCZ readily crosses the blood-brain barrier and selectively binds to and occupies DREADDs in both mice and monkeys.[1][2] It shows negligible accumulation of metabolites in the brain and has a higher selectivity for DREADDs over endogenous receptors compared to clozapine.[5][7]
-
Metabolic Stability: DCZ is more metabolically stable than CNO, with a reduced propensity for conversion to active metabolites that could cause off-target effects.[1][2]
Quantitative Comparison: DCZ vs. CNO
The following tables summarize the key quantitative differences between DCZ and CNO based on available experimental data.
| Parameter | Deschloroclozapine (DCZ) | Clozapine-N-oxide (CNO) | References |
| Effective Dose (in vivo) | 1-100 µg/kg | 1-10 mg/kg | [1][2][9][10] |
| Onset of Action | Within minutes | 5-10 minutes (maximum effect at ~45 min) | [1][2][7] |
| Brain Permeability | High | Modest | [7][11] |
| Receptor | Deschloroclozapine (DCZ) Ki (nM) | Clozapine Ki (nM) | Clozapine-N-oxide (CNO) Ki (nM) |
| hM3Dq | 4.2 | - | >10,000 |
| hM4Di | 4.2 | - | >10,000 |
| Endogenous Receptors | Low affinity (>50 nM) | High affinity for many | Low affinity |
Note: Ki values represent the binding affinity of a ligand to a receptor; a lower Ki value indicates higher affinity. Specific Ki values for clozapine at various endogenous receptors are extensively documented in the literature.[11]
Signaling Pathways and Experimental Considerations
The fundamental signaling pathway for DREADD activation remains the same regardless of the actuator. For hM3Dq (an excitatory DREADD), ligand binding initiates a Gq-coupled signaling cascade, leading to neuronal depolarization. Conversely, for hM4Di (an inhibitory DREADD), ligand binding activates a Gi-coupled pathway, resulting in neuronal hyperpolarization.
Caption: DREADD Signaling Pathways.
The primary experimental consideration when choosing between DCZ and CNO is the potential for off-target effects. Due to CNO's back-metabolism, studies using CNO require rigorous control experiments, including administering CNO to animals not expressing DREADDs, to rule out confounding effects of clozapine.[12][13] The use of DCZ can simplify experimental design and increase confidence in the observed phenotypes being directly attributable to DREADD activation.
Caption: CNO Back-Metabolism to Clozapine.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon research findings. Below are summaries of typical experimental protocols used in the comparative studies of DCZ and CNO.
In Vivo Neuronal Activation and Behavioral Assays
-
Animal Models: Studies have utilized both mice and non-human primates.[1][2] Transgenic rats expressing hM3Dq in specific neuronal populations have also been used.[9][10]
-
DREADD Expression: Adeno-associated viruses (AAVs) are commonly used to deliver the genetic constructs for DREADD expression to specific brain regions.
-
Drug Administration:
-
Behavioral Analysis: A range of behavioral tests are employed depending on the targeted neuronal circuit. For example, spatial working memory tasks have been used in monkeys to assess the effects of hM4Di-mediated inhibition of the prefrontal cortex.[1][2] In rats, analgesic effects have been measured using mechanical and thermal nociceptive threshold tests.[9][10]
-
Neuronal Activity Monitoring:
-
Fos Immunohistochemistry: Used to map brain-wide neuronal activation following DREADD stimulation.[9][10]
-
Electrophysiology: In vivo single-unit recordings or patch-clamp recordings in brain slices to directly measure changes in neuronal firing rates.
-
Two-Photon Calcium Imaging: To monitor the activity of DREADD-expressing neuronal populations in real-time.[7]
-
Pharmacokinetic and Receptor Binding Studies
-
Pharmacokinetics:
-
Sample Collection: Blood and cerebrospinal fluid (CSF) samples are collected at various time points after drug administration.
-
Analysis: Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the concentrations of the drug and its metabolites.
-
-
Receptor Binding Assays:
-
Radioligand Binding: Competition binding assays are performed using cell lines expressing the DREADD of interest (e.g., hM3Dq or hM4Di) and a radiolabeled ligand to determine the binding affinities (Ki values) of DCZ and CNO.
-
-
Positron Emission Tomography (PET):
Caption: Typical Chemogenetic Experiment Workflow.
Conclusion
The development of Deschloroclozapine represents a significant advancement in chemogenetic technology. Its superior potency, rapid kinetics, and enhanced selectivity, coupled with its metabolic stability, make it a more reliable and precise tool for DREADD-based neuromodulation compared to CNO.[1][2][9][10] For researchers aiming for high-fidelity control of neuronal circuits with minimal confounding variables, DCZ is the recommended DREADD actuator. The adoption of DCZ will undoubtedly contribute to more accurate and insightful findings in the field of neuroscience and facilitate the translation of chemogenetic technologies.
References
- 1. Deschloroclozapine, a potent and selective chemogenetic actuator enables rapid neuronal and behavioral modulations in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels [frontiersin.org]
- 4. Clozapine N-oxide - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deschloroclozapine exhibits an exquisite agonistic effect at lower concentration compared to clozapine-N-oxide in hM3Dq expressing chemogenetically modified rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Deschloroclozapine exhibits an exquisite agonistic effect at lower concentration compared to clozapine-N-oxide in hM3Dq expressing chemogenetically modified rats [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice | Semantic Scholar [semanticscholar.org]
- 13. Effect of chemogenetic actuator drugs on prefrontal cortex-dependent working memory in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
Perlapine as a Potent DREADD Agonist: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) for precise control of cellular signaling, the choice of an appropriate agonist is a critical experimental decision. This guide provides an objective comparison of Perlapine with other prominent DREADD agonists, including the traditional Clozapine-N-oxide (CNO) and newer alternatives such as Compound 21 (C21), JHU37160, and Deschloroclozapine (DCZ). This comparison is supported by experimental data on their potency, selectivity, and pharmacokinetic properties.
Overview of DREADD Technology
DREADDs are modified G protein-coupled receptors (GPCRs) that are engineered to be unresponsive to their natural ligands. Instead, they are activated by specific, otherwise pharmacologically inert, small molecules. This technology offers remote and reversible control over the activity of specific cell populations, making it an invaluable tool in neuroscience and other fields for dissecting the roles of these cells in complex biological processes. The most commonly utilized DREADDs are derived from human muscarinic acetylcholine (B1216132) receptors and are designed to couple to different G protein signaling pathways, primarily Gq (excitatory) and Gi (inhibitory).
Agonist Performance: A Head-to-Head Comparison
The ideal DREADD agonist should exhibit high potency and selectivity for the engineered receptor, with minimal off-target effects and favorable pharmacokinetics, including the ability to cross the blood-brain barrier. While CNO has been widely used, concerns about its metabolic conversion to clozapine (B1669256), which has its own psychoactive effects, have spurred the development of alternative agonists.[1][2][3]
Quantitative Comparison of DREADD Agonist Potency
The following tables summarize the in vitro potency of Perlapine and other key DREADD agonists on the most common excitatory (hM3Dq, hM1Dq) and inhibitory (hM4Di) DREADD receptors. Potency is presented as pEC50 (the negative logarithm of the EC50 value), EC50 (the half-maximal effective concentration), and Ki (the inhibition constant). Higher pEC50 values and lower EC50 and Ki values indicate greater potency.
Table 1: Agonist Potency at hM3Dq (Gq-coupled) DREADD
| Agonist | pEC50 | EC50 (nM) | Ki (nM) |
| Perlapine | 8.08 ± 0.05[1][4] | - | - |
| Compound 21 (C21) | 8.48 ± 0.05[1][4] | 1.7[5] | - |
| JHU37160 | - | 18.5[6][7][8] | 1.9[6][7][8] |
| Deschloroclozapine (DCZ) | - | 0.13[9] | 6.3[9] |
| Clozapine-N-oxide (CNO) | - | 6.0[5] | - |
Table 2: Agonist Potency at hM4Di (Gi-coupled) DREADD
| Agonist | pEC50 | EC50 (nM) | Ki (nM) |
| Perlapine | - | - | - |
| Compound 21 (C21) | 7.77[10] | - | - |
| JHU37160 | - | 0.2[6][7][8] | 3.6[6][7][8] |
| Deschloroclozapine (DCZ) | - | 0.081[9] | 4.2[9] |
| Clozapine-N-oxide (CNO) | - | - | - |
Table 3: Agonist Potency at hM1Dq (Gq-coupled) DREADD
| Agonist | pEC50 |
| Perlapine | - |
| Compound 21 (C21) | 8.91[10] |
| Clozapine-N-oxide (CNO) | - |
Note: A hyphen (-) indicates that the data was not available in the provided search results.
Key Experimental Methodologies
The data presented in this guide are derived from various in vitro and in vivo experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
In Vitro Potency and Selectivity Assays
-
Cell Lines: Experiments are typically conducted in cell lines such as Human Embryonic Kidney 293 (HEK-293) or Chinese Hamster Ovary (CHO) cells.[1][4][7] These cells are transfected to express the specific DREADD receptor of interest.
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of the agonists for the DREADD receptors.[1][4] The assay measures the displacement of a radiolabeled ligand (e.g., [3H]-NMS) from the receptor by increasing concentrations of the unlabeled agonist.[4]
-
Functional Assays:
-
Calcium Mobilization Assays: For Gq-coupled DREADDs (hM3Dq, hM1Dq), agonist activation leads to an increase in intracellular calcium levels. This is often measured using fluorescent calcium indicators like GCaMP6.[7] The change in fluorescence intensity is used to determine the agonist's potency (EC50).
-
BRET-based Assays: Bioluminescence Resonance Energy Transfer (BRET) assays can be used to measure G protein activation or downstream signaling events, providing another method to determine agonist potency.[7][9]
-
cAMP Production Assays: For Gi-coupled DREADDs (hM4Di), agonist activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Assays measuring the inhibition of isoproterenol-stimulated cAMP production are used to assess agonist potency.[1]
-
pERK1/2 Assays: Activation of both Gq and Gi pathways can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Measuring the levels of phosphorylated ERK1/2 (pERK1/2) can be used as a downstream readout of DREADD activation.[1]
-
In Vivo Pharmacokinetic and Behavioral Studies
-
Animal Models: Studies are conducted in various animal models, including mice and rats, and in some cases, non-human primates.[1][11][12]
-
Agonist Administration: Agonists are typically administered via intraperitoneal (i.p.) injection.[1][6]
-
Pharmacokinetic Analysis: To assess brain penetrability and metabolism, plasma and brain tissue are collected at different time points after agonist administration.[1] The concentrations of the agonist and any potential metabolites (like clozapine from CNO) are measured.[1]
-
Behavioral Assays: The in vivo efficacy of DREADD agonists is evaluated by observing changes in behavior in animals expressing DREADDs in specific neuronal populations.[10][13] These can include tests for locomotor activity, anxiety-like behavior, and feeding behavior.[1][10][13]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental processes, the following diagrams illustrate the DREADD signaling pathways and a typical experimental workflow.
Conclusion
Perlapine has emerged as a potent agonist for Gq-coupled DREADDs, with a pEC50 value comparable to other next-generation agonists like Compound 21.[1][4] A significant advantage of Perlapine and other newer agonists over CNO is the lack of metabolic conversion to clozapine, thereby reducing the potential for off-target effects.[1] However, the choice of agonist should be carefully considered based on the specific DREADD receptor being targeted, the desired pharmacokinetic profile, and the experimental context. For instance, Deschloroclozapine (DCZ) and JHU37160 exhibit exceptional potency, particularly for the inhibitory hM4Di receptor, with EC50 values in the sub-nanomolar range.[6][7][8][9] Researchers should also be aware that even newer agonists may have some off-target binding at higher concentrations, necessitating careful dose-response studies and appropriate control experiments.[5] This comparative guide provides a foundation for making an informed decision on the most suitable DREADD agonist for your research needs.
References
- 1. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Deschloroclozapine (DCZ) | Potent DREADD agonist | Hello Bio [hellobio.com]
- 10. DREADD agonist 21 (Compound 21) | Effective agonist for muscarinic-based DREADDs | Hello Bio [hellobio.com]
- 11. Deschloroclozapine, a potent and selective chemogenetic actuator enables rapid neuronal and behavioral modulations in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
JHU37160: A Superior DREADD Agonist for Precise Neuromodulation with Minimal Off-Target Effects
For researchers, scientists, and drug development professionals utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology, the choice of an appropriate agonist is critical for achieving reliable and interpretable results. This guide provides a comprehensive comparison of JHU37160 with other commonly used DREADD activators, highlighting its advantages in potency, specificity, and pharmacokinetic properties, supported by experimental data.
The DREADD system offers powerful control over neuronal activity, enabling the investigation of neural circuits and their role in behavior and disease. However, the utility of this system is contingent on the characteristics of the activating ligand. The ideal agonist should exhibit high potency and selectivity for DREADDs, with minimal interaction with endogenous receptors, and possess favorable pharmacokinetics, such as efficient brain penetration.
JHU37160 has emerged as a next-generation DREADD agonist that overcomes many of the limitations associated with the prototypical activator, Clozapine-N-oxide (CNO), and other alternatives like Compound 21 (C21).
Performance Comparison: JHU37160 vs. Alternatives
Experimental data demonstrates the superior attributes of JHU37160 in comparison to CNO and C21. A key concern with CNO is its metabolic conversion to clozapine (B1669256), an antipsychotic drug with a broad receptor-binding profile, leading to potential off-target effects that can confound experimental outcomes.[1][2] JHU37160, on the other hand, does not rely on metabolic conversion for its activity and exhibits a more favorable off-target profile.[3][4]
Quantitative Data Summary
The following tables summarize the key performance metrics of JHU37160 compared to CNO and C21, based on published in vitro and in vivo studies.
Table 1: In Vitro Receptor Affinity and Potency
| Agonist | DREADD Target | Ki (nM) | EC50 (nM) | Reference(s) |
| JHU37160 | hM3Dq | 1.9 | 18.5 | [5][6] |
| hM4Di | 3.6 | 0.2 | [5][6] | |
| Clozapine | hM3Dq | - | >1000 | [7] |
| hM4Di | - | 11 | [7] | |
| Compound 21 (C21) | hM3Dq | - | ~10 | [2] |
| hM4Di | - | - |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Agonist | Animal Model | Effective Dose Range | Brain/Serum Ratio | Key Findings | Reference(s) |
| JHU37160 | Mouse, Rat, Macaque | 0.01 - 1 mg/kg | ~8-fold higher in brain | Potent and selective DREADD activation in vivo with high brain penetrance.[3][4][8] | [3][4][7] |
| CNO | Rat | 1 - 10 mg/kg | Poor brain penetrance | Requires back-metabolism to clozapine for DREADD activation.[2][9][10] | [2][9][10] |
| Compound 21 (C21) | Mouse | 1 - 3 mg/kg | Lower in brain than serum | Lower brain penetrance compared to JHU37160.[11] | [11] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of DREADD activation and a typical experimental workflow, the following diagrams are provided.
Caption: Gq-DREADD signaling cascade initiated by JHU37160 binding.
Caption: A typical in vivo chemogenetic experiment workflow.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of DREADD-based studies. Below are representative protocols for in vitro and in vivo applications.
In Vitro DREADD Activation Assay in HEK293 Cells
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfect cells with a plasmid encoding the DREADD of interest (e.g., hM3Dq or hM4Di) using a suitable transfection reagent.[6]
-
For calcium imaging assays, co-transfect with a genetically encoded calcium indicator (e.g., GCaMP6).[6]
-
-
Agonist Preparation:
-
Prepare a stock solution of JHU37160 in DMSO.
-
On the day of the experiment, prepare serial dilutions of JHU37160 in a physiological buffer (e.g., Hank's Balanced Salt Solution).
-
-
Functional Assay (Calcium Imaging for Gq-DREADDs):
-
Plate transfected cells in a 96-well plate.
-
48 hours post-transfection, replace the culture medium with the physiological buffer.[6]
-
Record baseline fluorescence using a plate reader or fluorescence microscope.
-
Add the JHU37160 dilutions to the wells and monitor the change in fluorescence over time.
-
Calculate the EC50 value from the dose-response curve.
-
In Vivo DREADD Activation in Rodents
-
Stereotaxic Surgery:
-
Anesthetize the animal (e.g., mouse or rat) using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Inject a viral vector carrying the DREADD construct (e.g., AAV-hSyn-hM4Di-mCherry) into the target brain region.
-
-
Virus Expression:
-
Allow sufficient time for DREADD expression, typically 3-4 weeks.
-
-
Agonist Administration:
-
Behavioral or Electrophysiological Assessment:
-
Conduct behavioral tests (e.g., locomotor activity, operant tasks) or perform electrophysiological recordings to assess the effect of DREADD activation.[9][10]
-
It is crucial to include a control group of animals that do not express the DREADD but receive the same JHU37160 injection to control for any potential off-target effects of the compound itself.[9][10]
-
-
Histological Confirmation:
-
After the experiment, perfuse the animal and collect the brain tissue.
-
Perform immunohistochemistry to verify the expression and location of the DREADD construct, often visualized by a fluorescent reporter like mCherry.
-
Conclusion
JHU37160 represents a significant advancement in chemogenetic tools. Its high potency, excellent brain penetrance, and minimal off-target effects compared to CNO and other alternatives make it a more reliable and specific activator for DREADD-based research.[3][4][7] The adoption of JHU37160 can lead to more precise and reproducible findings in the study of neural circuits and their functions, ultimately accelerating discoveries in neuroscience and the development of novel therapeutics. However, as with any pharmacological agent, careful dose-response studies and appropriate control experiments are essential for robust and meaningful results.[9][10][12]
References
- 1. benchchem.com [benchchem.com]
- 2. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. JHU 37160 | DREADD Ligands | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the "Inert": A Guide to the Off-Target Effects of CNO in Non-DREADD Expressing Animals
For researchers, scientists, and drug development professionals utilizing chemogenetics, the following guide provides a comprehensive assessment of the off-target effects of Clozapine-N-oxide (CNO) in animals not expressing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This guide synthesizes experimental data, details key experimental protocols, and visualizes critical pathways to inform experimental design and ensure the rigorous interpretation of chemogenetic studies.
The utility of DREADD technology hinges on the principle that the activating ligand, most commonly CNO, is pharmacologically inert in the absence of the engineered receptor. However, a growing body of evidence challenges this long-held assumption, revealing that CNO can elicit a range of behavioral and physiological effects in non-DREADD expressing animals. These off-target effects are primarily attributed to the in vivo back-metabolism of CNO to clozapine (B1669256), a potent psychoactive drug with a broad receptor binding profile.[1][2][3][4] This guide objectively compares the performance of CNO with emerging alternatives and provides the necessary experimental context for informed decision-making in your research.
Performance Comparison: CNO and its Metabolites in Wild-Type Animals
The central issue complicating the use of CNO is its conversion to clozapine, which can cross the blood-brain barrier and interact with endogenous receptors, leading to confounding experimental outcomes.[5] Studies in both rats and mice have consistently demonstrated this reverse metabolism, with detectable levels of clozapine in the plasma and brain following systemic CNO administration.[1][2][4][6]
Behavioral and Physiological Off-Target Effects of CNO
Administration of CNO to wild-type rodents has been shown to impact a variety of behavioral and physiological domains. It is crucial to consider these potential confounds when designing and interpreting DREADD-based experiments.
| Domain | Observed Off-Target Effect in Non-DREADD Animals | Species | CNO Dose | Key Findings & Citations |
| Somatosensation | Suppressed 5-HT-induced scratching (itch) and reduced sensitivity to noxious thermal stimuli (pain). | Rat | 2 and 4 mg/kg | High-dose CNO significantly reduced itch and both doses decreased pain sensitivity.[7] |
| Anxiety | Induced an anxious phenotype in the elevated plus maze test without altering locomotor activity. | Rat | 2 and 4 mg/kg | CNO administration led to anxiety-like behaviors.[7] |
| Locomotion & Exploration | Chronic injections of CNO did not significantly alter locomotion or exploration. | Mouse | Not Specified | In contrast to some acute studies, chronic administration showed no lasting behavioral effects on locomotion.[8] |
| Reward Seeking | Low-to-moderate doses (0.1-3 mg/kg) and high doses (10 mg/kg) of CNO did not alter operant lick responding for a reward under a progressive ratio schedule. | Mouse | 0.1, 0.3, 1, 3, 10 mg/kg | CNO had negligible off-target effects on motivated reward-seeking behavior.[9] |
| Sleep & Sedation | Dose-dependent suppression of REM sleep, altered sleep architecture, and increased sleep consolidation, similar to the effects of clozapine. A high dose of the alternative agonist JHU37160 induced sedation. | Mouse | 1, 5, and 10 mg/kg (CNO); 10 mg/kg (JHU37160) | Both CNO and the alternative agonist C21 (which does not convert to clozapine) modulated sleep, suggesting off-target effects beyond clozapine conversion. High-dose JHU37160 caused sedation.[9][10][11][12] |
| Respiratory Function | A high dose of CNO (10 mg/kg) in habituated animals caused a deficit in the hypercapnic chemosensory reflex. | Mouse | 1 and 10 mg/kg | Off-target respiratory effects were unmasked by extensive habituation, highlighting the influence of stress levels on CNO's effects.[13][14][15] |
| Neuronal Activity | Enhanced glutamatergic neuronal activity in the prelimbic cortex. | Rat | 2 and 4 mg/kg | CNO modulated neuronal activity in specific brain regions in the absence of DREADDs.[7] |
The Rise of Alternatives: A Comparative Look
The off-target effects of CNO have prompted the development of alternative DREADD agonists. These compounds aim to provide potent and selective DREADD activation without the confounding pharmacology of clozapine.
| Agonist | Key Characteristics | Reported Off-Target Effects in Non-DREADD Animals | Species | Dose | Citations |
| Compound 21 (C21) | Does not back-metabolize to clozapine. | Modulates sleep in a manner similar to CNO, suggesting off-target binding to endogenous receptors. Low-to-moderate doses (0.1-3 mg/kg) and high doses (10 mg/kg) did not alter motivated reward-seeking. | Mouse | 3 mg/kg (sleep); 0.1, 0.3, 1, 3, 10 mg/kg (reward) | [9][10][11][16] |
| JHU37160 (J60) | A newer generation DREADD agonist. | Low-to-moderate doses (0.1-3 mg/kg) did not alter motivated reward-seeking. A high dose (10 mg/kg) resulted in sedation and a total lack of responding. | Mouse | 0.1, 0.3, 1, 3, 10 mg/kg | [9] |
Experimental Protocols: Methodologies for Assessing Off-Target Effects
To facilitate the replication and critical evaluation of the cited findings, detailed experimental protocols are provided below.
Pharmacokinetic Analysis of CNO Back-Metabolism
This protocol is essential for determining the concentration of CNO and its metabolites in plasma and brain tissue.
Protocol:
-
Animal Subjects: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.
-
Drug Administration: CNO is dissolved in a vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at the desired dose (e.g., 10.0 mg/kg).
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 30 and 60 minutes) post-injection. For brain tissue analysis, animals are euthanized, and brains are rapidly extracted.
-
Sample Processing: Blood is centrifuged to separate plasma. Brain tissue is homogenized.
-
Analytical Method: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-LC-MS/MS) is used to quantify the concentrations of CNO, clozapine, and N-desmethylclozapine (NDMC).
Behavioral Assays for Off-Target Effects
These protocols are designed to assess the impact of CNO on specific behavioral domains in wild-type animals.
Elevated Plus Maze (Anxiety):
-
The apparatus consists of two open and two closed arms elevated from the floor.
-
Animals are administered CNO (e.g., 2 or 4 mg/kg, i.p.) or vehicle.
-
After a set pre-treatment time, each animal is placed in the center of the maze, and its behavior is recorded for a specified duration (e.g., 5 minutes).
-
Time spent in the open arms versus the closed arms is measured as an indicator of anxiety-like behavior.
Noxious Thermal Pain Assessment (Hot Plate Test):
-
A hot plate apparatus is maintained at a constant temperature (e.g., 52°C).
-
Animals receive CNO (e.g., 2 or 4 mg/kg, i.p.) or vehicle.
-
At a specific time post-injection, each animal is placed on the hot plate, and the latency to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded.
Sleep Analysis via EEG/EMG:
-
Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording.
-
Following a recovery period, baseline sleep patterns are recorded.
-
Animals are then administered CNO (e.g., 1, 5, or 10 mg/kg, i.p.) or vehicle, and EEG/EMG data is collected for several hours.
-
Sleep stages (wakefulness, NREM sleep, REM sleep) are scored, and parameters such as sleep latency, duration of each stage, and EEG spectral power are analyzed.
Key Signaling Pathways and Conceptual Frameworks
Understanding the metabolic fate of CNO is fundamental to appreciating its potential for off-target effects.
This pathway illustrates that systemically administered CNO undergoes reverse metabolism to clozapine, which can then cross the blood-brain barrier and interact with a variety of endogenous neurotransmitter receptors, ultimately producing the observed off-target effects.
Recommendations for Rigorous Chemogenetic Research
The evidence presented underscores the critical importance of appropriate controls in DREADD-based studies. To mitigate the risk of misinterpreting experimental results, the following practices are strongly recommended:
-
Include CNO-only control groups: Administer CNO to animals that do not express DREADDs but have undergone the same surgical and experimental procedures. This is the most direct way to assess the off-target effects of CNO in your specific experimental context.
-
Use the lowest effective dose of CNO: Dose-response studies should be conducted to determine the minimal concentration of CNO required to elicit the desired DREADD-mediated effect.[13]
-
Consider animal habituation: As stress levels can influence the manifestation of off-target effects, ensure adequate habituation of animals to experimental procedures.[13][14][15]
-
Evaluate alternative agonists: For studies requiring chronic agonist administration or investigating behaviors known to be sensitive to clozapine, consider using alternative DREADD agonists like Compound 21 or JHU37160. However, it is essential to be aware of their own potential off-target profiles and to conduct appropriate control experiments.
-
Acknowledge potential off-target effects in publications: When publishing DREADD research, transparently discuss the potential for CNO-related off-target effects and the control measures taken to address them.
By adhering to these guidelines, researchers can enhance the rigor and reproducibility of their chemogenetic experiments, leading to more reliable and impactful scientific discoveries.
References
- 1. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptiv… [ouci.dntb.gov.ua]
- 4. rdw.rowan.edu [rdw.rowan.edu]
- 5. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwithrowan.com [researchwithrowan.com]
- 7. Off-targets effects of CNO on somatosensory and anxiety-related behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Validating DREADD Expression and Occupancy: A Comparative Guide to PET Imaging
The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has provided neuroscientists with a powerful tool for the remote and reversible control of neuronal activity.[1][2][3] A critical component of any DREADD-based study is the accurate validation of receptor expression and the quantification of ligand occupancy. Positron Emission Tomography (PET) has emerged as a premier in vivo imaging modality for this purpose, offering longitudinal and quantitative insights that are often unattainable with traditional ex vivo methods.[4][5]
This guide provides a detailed comparison between PET imaging and alternative validation techniques, supported by experimental data and protocols, to assist researchers in selecting the most appropriate methods for their experimental needs.
Comparative Analysis of DREADD Validation Methodologies
The choice of validation method depends on several factors, including the need for in vivo data, the desired level of quantification, and the required spatial resolution. PET imaging offers the unique advantage of non-invasively measuring DREADD expression and occupancy in the living brain over time.[4][5] This is particularly valuable for long-term studies in the same subject, allowing for the correlation of expression levels with behavioral outcomes.[4][6] In contrast, traditional methods like immunohistochemistry (IHC) and autoradiography are terminal, providing a static snapshot of expression at a single time point.
| Parameter | PET Imaging | Immunohistochemistry (IHC) | Ex Vivo Autoradiography |
| Analysis Type | In vivo, longitudinal[4][6] | Ex vivo, terminal | Ex vivo, terminal |
| Quantification | Absolute (e.g., Binding Potential, BPND)[7][8] | Semi-quantitative (e.g., cell counting, signal intensity)[1] | Quantitative (e.g., fmol/mg tissue) |
| Spatial Resolution | ~1.5 mm (micro-PET)[1] | Sub-cellular (microscopic) | ~50-100 µm |
| Key Output | Receptor density & occupancy maps[5][8] | Cellular localization of receptor protein | Regional radioligand binding density |
| Advantages | Non-invasive, repeated measures in same subject, direct occupancy measurement[4][5] | High-resolution cellular detail, widely accessible | High sensitivity, good spatial resolution |
| Disadvantages | Lower spatial resolution, requires cyclotron and radiochemistry[1][9] | Terminal procedure, potential for antibody non-specificity, difficult to quantify accurately | Terminal procedure, indirect measure of protein |
PET Radioligands for DREADD Imaging
The success of PET imaging for DREADDs hinges on the availability of suitable radioligands. Several tracers have been developed, each with distinct properties.
| Radioligand | Isotope | Half-life | Key Characteristics |
| [¹¹C]Clozapine ([¹¹C]CLZ) | ¹¹C | ~20 min | One of the first ligands used; shows good signal but also some off-target binding.[5][7][10] |
| [¹¹C]Deschloroclozapine ([¹¹C]DCZ) | ¹¹C | ~20 min | Considered superior to [¹¹C]CLZ due to a nearly two-fold greater signal-to-background ratio and lower nonspecific binding.[10][11][12][13] |
| [¹⁸F]7b ([¹⁸F]JHU37107) | ¹⁸F | ~110 min | The longer half-life allows for distribution to facilities without a cyclotron and enables longer imaging protocols.[7][9] |
| [¹¹C]CNO | ¹¹C | ~20 min | Initially used, but its utility is limited as it is a substrate for the P-glycoprotein efflux transporter and is rapidly metabolized to clozapine.[4] |
Recent studies have shown that [¹¹C]DCZ offers an improved signal-to-background ratio compared to [¹¹C]CLZ, primarily due to lower background uptake.[10][12] While [¹¹C]CLZ shows stronger absolute binding, the lower nonspecific binding of [¹¹C]DCZ makes it a more robust tool for quantifying DREADD expression.[10][12] The development of ¹⁸F-labeled ligands like [¹⁸F]JHU37107 provides a practical alternative with a longer half-life, expanding the accessibility of DREADD PET imaging.[7][9]
Visualizing Experimental and Biological Pathways
To better understand the application of PET in DREADD research, the following diagrams illustrate a typical experimental workflow and the underlying molecular signaling pathway of the excitatory hM3Dq DREADD.
Caption: Workflow for DREADD validation comparing in vivo PET with ex vivo methods.
Caption: Signaling pathway of the excitatory Gq-coupled hM3Dq DREADD.
Experimental Protocols
Protocol 1: In Vivo PET Imaging for DREADD Expression & Occupancy
This protocol provides a generalized framework for PET imaging in non-human primates or rodents. Specific parameters should be optimized for the chosen species and scanner.
1. Animal Preparation:
-
Acclimatization: Allow animals to acclimate to the laboratory environment to minimize stress.[14]
-
Fasting: Fast animals overnight with free access to water.[14]
-
Anesthesia: Anesthetize the animal (e.g., with isoflurane). Monitor and maintain vital signs and body temperature throughout the procedure.[14]
-
Catheterization: Place intravenous catheters for radioligand injection and, if required for arterial input function, blood sampling.[14]
2. Radioligand Synthesis:
-
Synthesize the chosen radioligand (e.g., [¹¹C]DCZ or [¹¹C]CLZ) using established methods, typically involving [¹¹C]methyl triflate.[11]
-
Ensure high radiochemical purity (>99%) and molar activity through quality control procedures.[11]
3. PET Scan Acquisition:
-
Positioning: Secure the animal's head in a stereotactic frame within the PET scanner's field of view to minimize motion.[14]
-
Transmission Scan: Perform a transmission scan (using a ⁶⁸Ge source, for example) for attenuation correction.[15]
-
Baseline (Expression) Scan:
-
Occupancy Scan:
-
To measure receptor occupancy by a DREADD agonist (e.g., DCZ, CNO), administer a non-radiolabeled dose of the agonist intravenously 15-20 minutes before the radioligand injection.[8][11]
-
Perform the dynamic emission scan as in the baseline scan. The reduction in radioligand binding compared to baseline reflects receptor occupancy.[8]
-
4. Data Analysis:
-
Reconstruct PET images and co-register them with an anatomical MRI scan for precise localization.
-
Define volumes of interest (VOIs) for the DREADD-expressing region and a reference region (e.g., cerebellum) devoid of specific binding.
-
Calculate the binding potential (BPND), a measure of receptor density, using a reference tissue model. The change in BPND between baseline and occupancy scans is used to quantify occupancy.[7]
Protocol 2: Ex Vivo Validation via Immunohistochemistry (IHC)
1. Tissue Preparation:
-
Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the brain into coronal slices (e.g., 40 µm) using a cryostat or vibratome.
2. Immunohistochemical Staining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., using citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours.
-
Incubate sections overnight at 4°C with a primary antibody targeting the DREADD receptor or its fusion tag (e.g., anti-mCherry, anti-HA).
-
Wash sections and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
3. Imaging and Analysis:
-
Image the sections using a fluorescence or confocal microscope.
-
Analyze the images to confirm the cellular localization and anatomical spread of DREADD expression.[3] Semi-quantitative analysis can be performed by counting the number of immunolabeled neurons.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor activated solely by a synthetic ligand - Wikipedia [en.wikipedia.org]
- 3. Characterization of DREADD receptor expression and function in rhesus macaques trained to discriminate ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Longitudinal assessment of DREADD expression and efficacy in the monkey brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET imaging-guided chemogenetic silencing reveals a critical role of primate rostromedial caudate in reward evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 18F-Labeled Radiotracers for In Vivo Imaging of DREADD with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [11C]deschloroclozapine is an improved PET radioligand for quantifying a human muscarinic DREADD expressed in monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [11C]deschloroclozapine is an improved PET radioligand for quantifying a human muscarinic DREADD expressed in monkey brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Multimodal Imaging for Validation and Optimization of Ion Channel-Based Chemogenetics in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophysiological Validation of DREADD Functionality with CNO and its Alternatives
For researchers, scientists, and drug development professionals, Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) offer a powerful chemogenetic tool for the remote control of neuronal activity. This guide provides an objective comparison of the electrophysiological validation of DREADD functionality using the traditional actuator, Clozapine-N-oxide (CNO), and its newer alternatives. We present supporting experimental data, detailed methodologies, and visualizations to aid in the design and interpretation of your experiments.
The validation of DREADD functionality is a critical step to ensure the specific and intended modulation of neuronal circuits. Electrophysiology provides a direct measure of changes in neuronal excitability, firing rate, and synaptic transmission, offering a robust method for confirming the efficacy of DREADD activation. This guide will delve into the electrophysiological characteristics of the most commonly used DREADDs, the Gq-coupled hM3Dq for neuronal activation and the Gi-coupled hM4Di for neuronal inhibition, when activated by CNO and other ligands.
Performance Comparison: CNO vs. Alternative Actuators
While CNO has been the prototypical agonist for DREADDs, concerns about its back-metabolism to clozapine (B1669256), a compound with its own psychoactive and off-target effects, have prompted the development of alternative actuators.[1][2][3] These alternatives aim to provide more specific and reliable DREADD activation with fewer confounding variables.
| Ligand | DREADD Type | Typical In Vitro Concentration | Typical In Vivo Dose (Rodent) | Potency/Efficacy | Key Considerations |
| Clozapine-N-oxide (CNO) | hM3Dq, hM4Di | 1-10 µM[4][5] | 0.1 - 10 mg/kg[6][7] | Effective, but with variability.[6] | Potential for back-metabolism to clozapine, which has off-target effects and higher DREADD affinity.[2][8] Can have behavioral effects in DREADD-negative animals.[1] |
| Deschloroclozapine (DCZ) | hM3Dq, hM4Di | 1-100 nM[9] | 0.1 - 1.0 mg/kg[9] | More potent than CNO.[10] | Appears to have minimal off-target activity and does not seem to have the same back-metabolism issues as CNO.[10] |
| Compound 21 (C21) | hM3Dq | Not widely reported | 0.1 - 3 mg/kg[11] | Similar potency to CNO in vivo.[6] | Minimal off-target activity and likely cannot be metabolized to clozapine.[6] |
| JHU37160 (J60) | hM3Dq, hM4Di | Not widely reported | 0.01 - 0.3 mg/kg[1] | Effective at lower doses than CNO.[1] | May have task-specific behavioral effects at higher doses in the absence of DREADDs.[1] |
| Perlapine | hM3Dq | 2.8 nM (EC50)[6] | Not widely reported | High selectivity for hM3Dq over muscarinic receptors.[6] | Has been used in humans, making it attractive for translational studies, but it has known off-target effects.[6][10] |
Electrophysiological Effects of DREADD Activation
The activation of DREADDs leads to predictable changes in the electrophysiological properties of expressing neurons.
hM3Dq (Gq-coupled) Activation:
Activation of the Gq pathway by hM3Dq stimulation leads to the activation of phospholipase C, which results in the release of intracellular calcium stores.[10] This cascade ultimately increases neuronal excitability.
| Parameter | Effect of CNO/Agonist | Representative Data |
| Firing Rate | Increased[12] | Bath application of 10 µM CNO gradually increased the number of action potentials induced by somatic current pulses in hM3Dq-expressing dSPNs.[4] |
| Membrane Potential | Depolarization[5][13] | CNO application led to a significant depolarization of the resting membrane potential in hM3Dq-expressing neurons.[13][14] |
| Input Resistance | Increased or No Change | Activation of hM3Dq in somatostatin-positive interneurons resulted in an increase in resting membrane potential.[14] |
| Spontaneous Postsynaptic Currents (sPSCs) | Increased frequency[13] | In slices from Gq DREADD-injected rats, CNO increased the frequency of spontaneous postsynaptic currents in neighboring unlabeled neurons, suggesting network effects.[13] |
hM4Di (Gi-coupled) Inhibition:
Activation of the Gi pathway by hM4Di stimulation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[15][16] This results in membrane hyperpolarization and a decrease in neuronal excitability.
| Parameter | Effect of CNO/Agonist | Representative Data |
| Firing Rate | Decreased[16] | In hM4Di-transduced GPe neurons in non-human primates, CNO injection led to a significant decrease in neuronal activity.[17] |
| Membrane Potential | Hyperpolarization[15] | CNO application in hM4Di-expressing neurons leads to hyperpolarization, making it more difficult for the neuron to fire an action potential.[15] |
| Input Resistance | Decreased | The opening of GIRK channels typically leads to a decrease in input resistance. |
| Evoked Excitatory Postsynaptic Currents (EPSCs) | Reduced amplitude[18] | Bath application of 10 µM CNO reduced the amplitude of evoked EPSCs in neurons receiving input from hM4Di-expressing terminals.[18] |
Experimental Protocols
In Vitro Slice Electrophysiology
This protocol outlines a general procedure for validating DREADD functionality in acute brain slices.
-
Animal Preparation and Slice Preparation:
-
Anesthetize a DREADD-expressing animal (and a wild-type control) and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) of the region of interest using a vibratome in ice-cold, oxygenated slicing solution.
-
Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.[13]
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Identify DREADD-expressing neurons (often co-expressing a fluorescent reporter like mCherry or GFP) using fluorescence microscopy.
-
Perform whole-cell patch-clamp recordings from these neurons.
-
Record baseline electrophysiological properties, including resting membrane potential, input resistance, and spontaneous firing rate (in current-clamp mode) or holding current (in voltage-clamp mode).
-
To assess changes in excitability, inject a series of depolarizing current steps to elicit action potentials and generate a firing rate-current injection (F-I) curve.
-
-
Drug Application and Data Acquisition:
-
Bath-apply CNO or an alternative agonist at a known concentration (e.g., 1-10 µM for CNO).[4][5][18]
-
Continuously record the electrophysiological parameters during and after drug application.
-
After a stable drug effect is observed, repeat the F-I curve protocol.
-
For inhibitory DREADDs, electrical stimulation of afferent pathways can be used to evoke postsynaptic currents before and after agonist application to assess effects on synaptic transmission.[18]
-
-
Data Analysis:
-
Compare the electrophysiological parameters before and after drug application.
-
For hM3Dq activation, expect to see membrane depolarization, an increase in firing rate for a given current injection, and potentially an increase in spontaneous firing.[4][13][14]
-
For hM4Di inhibition, expect to see membrane hyperpolarization, a decrease in firing rate, and a rightward shift in the F-I curve.[9][17]
-
In Vivo Electrophysiology
This protocol provides a general workflow for validating DREADD functionality in anesthetized or awake, behaving animals.
-
Animal Preparation and Surgery:
-
Stereotactically inject an adeno-associated virus (AAV) encoding the DREADD of interest into the target brain region of the experimental animal.[19] Allow sufficient time (typically 3-4 weeks) for viral expression.[19]
-
Implant a recording electrode or microdrive array into the same brain region to record single-unit or multi-unit activity.
-
-
Electrophysiological Recording and Drug Administration:
-
Record baseline neuronal activity for a stable period.
-
Administer CNO or an alternative agonist systemically (e.g., via intraperitoneal injection) or locally (via microinfusion).[17]
-
Continue to record neuronal activity for an extended period following drug administration to observe the onset, peak, and duration of the effect.[6]
-
-
Data Analysis:
-
Analyze changes in neuronal firing rate and firing patterns before and after drug administration.
-
Compare the effects in DREADD-expressing animals to control animals (e.g., expressing only a fluorescent reporter) to control for off-target drug effects.[17]
-
Mandatory Visualizations
Caption: DREADD Signaling Pathways for Neuronal Activation and Inhibition.
References
- 1. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemogenetic Activation of Excitatory Neurons Alters Hippocampal Neurotransmission in a Dose-Dependent Manner | eNeuro [eneuro.org]
- 6. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. addgene.org [addgene.org]
- 11. researchgate.net [researchgate.net]
- 12. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 13. Gq DREADD activation of CaMKIIa MnPO neurons stimulates nitric oxide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Silencing synapses with DREADDs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 17. In vivo electrophysiological validation of DREADD-based modulation of pallidal neurons in the non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
A Researcher's Guide to Behavioral Controls in DREADD Experiments Utilizing Clozapine N-oxide (CNO)
For researchers, scientists, and drug development professionals, the advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has provided an unprecedented ability to remotely control neuronal activity. Clozapine N-oxide (CNO), a synthetic ligand, has been the most widely used actuator for these engineered receptors. However, emerging evidence of its off-target effects necessitates a careful and well-controlled experimental design. This guide provides an objective comparison of behavioral controls for CNO experiments, supported by experimental data and detailed protocols, to ensure the rigorous and accurate interpretation of chemogenetic studies.
The power of DREADD technology lies in its ability to selectively activate or inhibit specific neuronal populations, offering profound insights into neural circuit function and behavior. The system relies on the administration of a supposedly inert ligand, CNO, which activates the engineered DREADD receptors. A critical assumption has been that CNO itself has no biological effects. However, studies have revealed that CNO can be reverse-metabolized to clozapine, a potent psychoactive drug with a broad receptor binding profile.[1] This conversion, along with potential direct off-target binding of CNO, can lead to behavioral effects independent of DREADD activation, confounding experimental results.[1][2] Therefore, the inclusion of appropriate behavioral controls is not just recommended; it is essential for the validation and interpretation of any DREADD-based study using CNO.
Comparison of DREADD Ligands: CNO and Its Alternatives
While CNO remains a prevalent tool, concerns over its off-target effects have spurred the development of alternative DREADD agonists. This section compares CNO with two prominent alternatives: Compound 21 (C21) and JHU37160.
| Ligand | Primary Advantages | Primary Disadvantages | Off-Target Effects Reported | Recommended Dose Range (Mice, i.p.) |
| Clozapine N-oxide (CNO) | Widely used and characterized | Reverse metabolism to clozapine, leading to off-target effects.[1] | Can alter locomotor activity, anxiety-like behavior, and sleep patterns.[2][3] | 1-5 mg/kg |
| Compound 21 (C21) | Not reported to metabolize to clozapine.[4] | Can also modulate sleep and has a similar off-target binding profile to CNO.[4][5] | Similar sleep-modulating effects as CNO.[4][6] | 1-3 mg/kg |
| JHU37160 | Higher potency and brain penetrance than CNO. | Can induce anxiety-like behavior at higher doses.[7][8] | Anxiogenic effects at doses of 1 mg/kg in rats.[7][8] | 0.1-1 mg/kg |
Essential Behavioral Control Groups
To dissect the DREADD-specific effects from the off-target effects of the ligand, the following control groups are indispensable:
-
Vehicle Control: This group consists of animals expressing the DREADD receptor that receive a vehicle injection (e.g., saline or DMSO solution) instead of the DREADD agonist. This control accounts for any behavioral changes due to the injection procedure itself.
-
CNO Control (Non-DREADD expressing): This is arguably the most critical control group. These animals do not express the DREADD receptor (e.g., they receive a viral vector encoding only a fluorescent reporter like mCherry) but are administered the same dose of CNO as the experimental group.[2] This group directly assesses the behavioral effects of CNO itself, including those from its metabolite, clozapine.
-
Baseline (Pre-injection) Measurement: Assessing behavior before any injection provides a within-subject baseline against which to compare post-injection behavior.
Experimental Protocols for Key Behavioral Assays
The following are detailed methodologies for common behavioral tests used in conjunction with DREADD experiments.
Locomotor Activity Test
This test assesses general activity levels and can reveal hyperactivity or hypoactivity induced by the DREADD ligand.
Protocol:
-
Habituate the mice to the testing room for at least 30 minutes prior to the experiment.
-
Prepare the CNO solution (e.g., 1 mg/kg) and a vehicle control (e.g., 0.9% saline).
-
Administer the CNO or vehicle solution via intraperitoneal (i.p.) injection.
-
Immediately place the mouse into an open field arena (e.g., 40 x 40 x 30 cm).
-
Record locomotor activity for a set duration (e.g., 30-60 minutes) using an automated tracking system.
-
Key parameters to analyze include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[9]
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Protocol:
-
Acclimate the animals to the testing room with dim lighting for at least 30 minutes.
-
Administer CNO or vehicle i.p. 15-30 minutes before the test.
-
Place the mouse in the center of the elevated plus maze, facing one of the open arms. The maze consists of two open arms and two closed arms.[10][11]
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera positioned above the maze.
-
Analyze the time spent in the open arms versus the closed arms and the number of entries into each arm type. A decrease in the time spent in the open arms is indicative of increased anxiety-like behavior.[12][13]
Forced Swim Test (FST)
The FST is used to assess behavioral despair, a core symptom of depression.
Protocol:
-
Prepare a transparent cylindrical container (e.g., 25 cm tall, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[14]
-
Administer CNO or vehicle i.p. 30 minutes prior to the test.
-
Gently place the mouse into the water cylinder.
-
Record the session for 6 minutes.
-
Analyze the last 4 minutes of the session, scoring the time the mouse spends immobile (floating with minimal movements to keep its head above water) versus actively swimming or climbing. An increase in immobility time is interpreted as a depressive-like phenotype.[15][16][17]
Visualizing Experimental Design and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the DREADD signaling pathway, a typical experimental workflow, and the logical relationships between control groups.
References
- 1. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]
- 2. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
- 7. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. mmpc.org [mmpc.org]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 17. conductscience.com [conductscience.com]
A Comparative Guide to the Pharmacokinetics of CNO and its Alternatives for DREADD-Based Research
For researchers, scientists, and drug development professionals utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), the choice of an appropriate actuator is critical for the precision and reliability of experimental outcomes. This guide provides an objective comparison of the pharmacokinetic profiles of the traditional DREADD actuator, Clozapine-N-Oxide (CNO), and its emerging alternatives, including Deschloroclozapine (DCZ), JHU37160, and Perlapine. The information presented herein is supported by experimental data to aid in the selection of the most suitable compound for your research needs.
The archetypal DREADD actuator, CNO, has been instrumental in advancing our understanding of neural circuits. However, a significant body of evidence has revealed a critical flaw in its pharmacokinetic profile: its in vivo conversion to clozapine (B1669256).[1][2][3] Clozapine, a potent psychoactive drug with a broad receptor binding profile, can introduce confounding off-target effects, complicating the interpretation of experimental results.[4][5] This has spurred the development of alternative actuators with improved pharmacokinetic properties, such as enhanced brain penetrance, higher potency, and a lack of psychoactive metabolites.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for CNO and its alternatives, compiled from various preclinical studies. These parameters are crucial for designing experiments with appropriate dosing and timing to achieve desired target engagement while minimizing potential side effects.
| Compound | Species | Dose & Route | Tmax (Plasma) | Cmax (Plasma) | Brain/CSF Penetration | Key Metabolites | Reference(s) |
| Clozapine-N-Oxide (CNO) | Rat | 10 mg/kg, i.p. | ~30 min | 623.7 ± 114.1 ng/mL | Low; P-gp substrate | Clozapine, N-desmethylclozapine | [2][6][7] |
| Rhesus Macaque | 10 mg/kg, s.c. | 45 min | 2528 ng/mL | Low; CSF/plasma ratio ~2-6% | Clozapine, N-desmethylclozapine | [7][8][9] | |
| Deschloroclozapine (DCZ) | Mouse | 100 µg/kg, i.p. | ~30 min | - | Rapid; Brain conc. ~100 nM, CSF conc. ~6-7 nM at 30 min | C21, DCZ-N-oxide | [1] |
| Rhesus Macaque | 100 µg/kg, i.v. | 30 min | - | CSF conc. ~10 nM at 30 min, maintained for at least 2h | Negligible in CSF | [1] | |
| JHU37160 | Mouse | 0.1 mg/kg, i.p. | - | - | High; ~8-fold higher concentration in brain than serum | - | [2][10] |
| Perlapine | - | - | - | - | Brain penetrant | - | [4][11] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic fate of CNO and a typical experimental workflow for pharmacokinetic comparison, the following diagrams are provided.
Caption: Metabolic pathway of CNO to clozapine and subsequent receptor interactions.
Caption: General experimental workflow for comparing DREADD actuator pharmacokinetics.
Detailed Experimental Protocols
The following outlines a general methodology for conducting a comparative pharmacokinetic study of DREADD actuators, based on protocols described in the cited literature.[1][7][12]
1. Animal Models and DREADD Expression:
-
Species: Commonly used species include C57BL/6J mice and Sprague-Dawley rats. For non-human primate studies, Rhesus macaques are often utilized.
-
DREADD Expression: Designer receptors (e.g., hM3Dq, hM4Di) are typically expressed in specific neuronal populations via stereotaxic injection of adeno-associated viral (AAV) vectors. Control animals should be injected with a vector expressing a fluorescent reporter only.
2. Drug Formulation and Administration:
-
CNO: Typically dissolved in a vehicle of dimethyl sulfoxide (B87167) (DMSO) and then diluted in saline. A water-soluble hydrochloride salt form is also available which may exhibit different pharmacokinetic properties.[9]
-
DCZ, JHU37160, Perlapine: Formulation will depend on the specific compound's solubility and should be optimized for in vivo administration.
-
Administration Routes: Intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.) are common routes. The choice of route can significantly impact the pharmacokinetic profile.
3. Sample Collection:
-
Blood: Blood samples are typically collected via tail vein, saphenous vein, or cardiac puncture at multiple time points post-drug administration (e.g., 0, 15, 30, 60, 120, 240 minutes). Plasma is separated by centrifugation.
-
Cerebrospinal Fluid (CSF): CSF can be collected from the cisterna magna. This provides a more direct measure of brain exposure.
-
Brain Tissue: At the end of the time course, animals are euthanized, and brains are rapidly harvested and dissected to measure drug concentrations in specific regions.
4. Sample Analysis:
-
Quantification: Concentrations of the parent drug and its major metabolites in plasma, CSF, and brain homogenates are typically determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.
5. Pharmacokinetic Analysis:
-
Parameters: Standard pharmacokinetic parameters are calculated from the concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2: Elimination half-life.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
-
Software: Pharmacokinetic parameters are typically analyzed using specialized software (e.g., Phoenix WinNonlin).
Conclusion
The selection of a DREADD actuator should be a carefully considered decision based on the specific requirements of the experiment. While CNO has been a valuable tool, its conversion to clozapine presents a significant limitation. Newer alternatives like DCZ and JHU37160 offer substantial improvements in terms of potency, brain penetrance, and metabolic stability, making them attractive options for future chemogenetic studies.[1][2] Researchers are encouraged to carefully review the pharmacokinetic data and consider performing pilot studies to determine the optimal dosing and timing for their chosen actuator and experimental model. This will ensure the generation of robust and interpretable data, free from the confounding influence of off-target effects.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of chemogenetic actuator ligands in nonhuman primate DREADDs-fMRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 5. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Behavioral Effects of Chronic CNO vs. Compound 21
For Researchers, Scientists, and Drug Development Professionals
The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has revolutionized the field of neuroscience, offering precise control over neuronal activity. The choice of the activating ligand is critical for the long-term validity and interpretation of these studies. This guide provides an objective comparison of the long-term behavioral effects of the prototypical DREADD agonist, Clozapine (B1669256) N-oxide (CNO), and a newer alternative, Compound 21 (C21). We present a comprehensive overview of their performance based on experimental data, focusing on chronic administration paradigms.
Executive Summary
Chronic administration of both CNO and Compound 21 can be employed for long-term DREADD-based studies without inducing significant behavioral abnormalities in non-DREADD expressing animals at commonly used doses.[1][2] However, when used for chronic DREADD activation, particularly during critical neurodevelopmental periods, both agonists can induce long-lasting behavioral changes that persist long after the treatment has ceased.[3][4] The primary concern with CNO is its in vivo back-metabolism to clozapine, a compound with its own psychoactive properties and off-target effects.[1][5][6][7][8][9][10] Compound 21 was developed to address this issue as it does not metabolize to clozapine and generally exhibits a better pharmacokinetic profile, including superior brain penetration.[1][11][12][13] However, emerging evidence suggests that Compound 21 is not entirely inert and can produce off-target effects, notably on sleep patterns and, at higher doses, on neuronal firing rates.[14][15][16]
Comparative Analysis of Long-Term Behavioral Effects
In Non-DREADD Expressing Animals
A key study directly compared the chronic systemic administration of CNO and C21 in wild-type mice to assess inherent off-target behavioral effects.
| Behavioral Test | Compound | Dosage & Administration | Duration | Key Findings | Reference |
| Locomotion & Exploration (Open Field) | CNO | 1 mg/kg, i.p. | 5 days/week for 16 weeks | No significant difference compared to vehicle in beam breaks or time in the center during week 3. | [1] |
| C21 | 1 mg/kg, i.p. | 5 days/week for 16 weeks | No significant difference compared to vehicle in beam breaks or time in the center during week 3. | [1] | |
| Anxiety (Elevated Plus Maze) | CNO | 1 mg/kg, i.p. | 5 days/week for 16 weeks | No significant difference in time spent in open arms compared to vehicle during week 3. | [1] |
| C21 | 1 mg/kg, i.p. | 5 days/week for 16 weeks | No significant difference in time spent in open arms compared to vehicle during week 3. | [1] | |
| Repetitive & Compulsive Behavior (Marble Burying) | CNO | 1 mg/kg, i.p. | 5 days/week for 16 weeks | No significant difference in the percentage of marbles buried compared to vehicle during weeks 14-16. | [1] |
| C21 | 1 mg/kg, i.p. | 5 days/week for 16 weeks | No significant difference in the percentage of marbles buried compared to vehicle during weeks 14-16. | [1] | |
| Affect/Depressive-like Behavior (Splash Test) | CNO | 1 mg/kg, i.p. | 5 days/week for 16 weeks | No significant difference in grooming time compared to vehicle during weeks 14-16. | [1] |
| C21 | 1 mg/kg, i.p. | 5 days/week for 16 weeks | No significant difference in grooming time compared to vehicle during weeks 14-16. | [1] | |
| Sleep Architecture | CNO | 1, 3, 10 mg/kg, i.p. | Acute | Dose-dependently altered sleep-wake patterns. | [14] |
| C21 | 3 mg/kg, i.p. | Acute | Altered sleep-wake patterns, similar to CNO. | [14] |
In DREADD-Expressing Animals (Chronic Activation)
Studies investigating the effects of chronic DREADD activation reveal that long-term stimulation of specific neuronal populations can lead to persistent behavioral alterations.
| Behavioral Phenotype | Compound | Neuronal Target | Duration | Key Findings | Reference |
| Anxiety- and Despair-like Behavior | CNO | Forebrain Excitatory Neurons (CamKIIα) | Postnatal Days 2-14 | Increased anxiety- and despair-like behaviors in adulthood, persisting 3 months after treatment. | [3][4] |
| Anxiety-like Behavior | C21 | Forebrain Excitatory Neurons (CamKIIα) | Postnatal Days 2-14 | Increased anxiety-like behavior in adulthood, persisting 3 months after treatment. | [4] |
| Locomotor Activity & Stereotypic Behavior | CNO | Dopaminergic Circuits | Postnatal | Increased locomotor activity and stereotypic behaviors that persisted for 1 month after treatment cessation. | [17] |
| Binge-like Alcohol Drinking | CNO | Nucleus Accumbens | Chronic | Reduced alcohol consumption, with the effect lasting up to 1 week after treatment discontinuation. | [17] |
Signaling Pathways and Potential for Long-Term Plasticity
DREADDs are modified G-protein coupled receptors (GPCRs) that hijack endogenous signaling cascades. The most common variants are hM3Dq, which couples to the Gq pathway, and hM4Di, which couples to the Gi pathway.
Gq Signaling Pathway (hM3Dq)
Caption: Gq-DREADD (hM3Dq) signaling cascade upon agonist binding.
Gi Signaling Pathway (hM4Di)
Caption: Gi-DREADD (hM4Di) signaling cascade upon agonist binding.
Chronic activation or inhibition of these pathways can lead to compensatory neuroplastic changes, including receptor desensitization and alterations in synaptic strength (LTP/LTD), which may underlie the persistent behavioral effects observed even after agonist withdrawal.[17]
Experimental Protocols
Chronic Systemic Injection in Non-DREADD Mice (Yun et al., 2020)
-
Animals: Adult male CamKIIα-icre mice not expressing any DREADD receptor.
-
Housing: Standard housing conditions with ad libitum access to food and water.
-
Drug Preparation:
-
Vehicle (Veh): 0.5% dimethyl sulfoxide (B87167) (DMSO) in 0.9% saline.
-
CNO: 0.2 mg/mL in vehicle.
-
Compound 21: 0.2 mg/mL in vehicle.
-
-
Administration: Intraperitoneal (i.p.) injections of Vehicle, CNO (1 mg/kg), or C21 (1 mg/kg) were administered 5 days a week for 16 consecutive weeks.
-
Behavioral Testing: A battery of tests was performed during week 3 and weeks 14-16 of the injection paradigm. Tests included the open field test, elevated plus maze, marble burying test, and splash test.
Chronic Postnatal DREADD Activation (Pati et al., 2020)
-
Animals: Bigenic CamKIIα-tTA::TetO-hM3Dq mouse pups.
-
Drug Preparation:
-
CNO: 1 mg/kg dissolved in vehicle.
-
Compound 21: 1 mg/kg dissolved in vehicle.
-
-
Administration: Pups were orally administered CNO, C21, or vehicle once daily from postnatal day 2 (P2) to P14.
-
Post-Treatment: Pups were weaned and left undisturbed for 3 months.
-
Behavioral Testing: At 3 months of age, a battery of behavioral tests was conducted to assess long-term changes in anxiety- and despair-like behaviors (e.g., open field, elevated plus maze, forced swim test).
Caption: Generalized workflow for chronic chemogenetic behavioral studies.
Discussion and Recommendations
Clozapine N-oxide (CNO): The primary drawback of CNO for long-term studies is its conversion to clozapine.[1][5][6][7][8][9][10] The rate of this conversion can vary, introducing an uncontrolled variable.[1] Clozapine has a broad receptor binding profile and can independently influence behavior, confounding the interpretation of DREADD-specific effects.[1] Therefore, for chronic studies using CNO, it is imperative to use the lowest effective dose (≤3 mg/kg) and to include a crucial control group of DREADD-negative animals receiving the same chronic CNO administration regimen.[17]
Compound 21 (C21): C21 presents a significant advantage by not being metabolized into clozapine.[1][11] It also has a more favorable pharmacokinetic profile, with better brain penetrability and a slightly longer presence in brain tissue compared to CNO.[1][8][12] These characteristics may make it more suitable for studies requiring sustained DREADD activation. However, C21 is not without its own off-target effects. It has been shown to alter sleep architecture in a manner similar to CNO, suggesting effects independent of clozapine metabolism.[14] Furthermore, at higher doses (e.g., 1 mg/kg in rats), C21 can produce off-target neuronal activation, underscoring the need for careful dose-response studies.[15] As with CNO, a DREADD-negative control group receiving chronic C21 is essential.
Both CNO and Compound 21 are viable options for chronic DREADD-based behavioral studies, provided that experiments are meticulously designed with appropriate controls.
-
For studies where potential confounding effects of clozapine are a major concern, Compound 21 is the preferable agonist .
-
Researchers must be aware that "off-target" effects are not exclusive to CNO's metabolism and that C21 can also influence behavior through other mechanisms.
-
Regardless of the chosen agonist, chronic DREADD activation, especially during development, can induce lasting neuroplastic changes, leading to persistent behavioral phenotypes.
-
The inclusion of a DREADD-negative, agonist-treated control group is non-negotiable for rigorously interpreting the behavioral outcomes of long-term chemogenetic manipulations.
Ultimately, the choice between CNO and Compound 21 should be guided by the specific scientific question, the neuronal population under investigation, and a thorough consideration of the potential off-target effects of each compound.
References
- 1. Chronic systemic injection of DREADD agonists Clozapine-N-oxide and Compound 21 does not change behavior relevant to locomotion, exploration, anxiety, or affect in male mice | bioRxiv [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Chronic postnatal chemogenetic activation of forebrain excitatory neurons evokes persistent changes in mood behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 15. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Clozapine N-oxide Dihydrochloride
The following provides essential safety and logistical information for the proper disposal of Clozapine N-oxide dihydrochloride (B599025), tailored for researchers, scientists, and drug development professionals. This guidance is synthesized from safety data sheets and general laboratory chemical waste management protocols.
Summary of Chemical and Safety Information
| Property | Data |
| Chemical Name | 8-Chloro-11-(4-methyl-4-oxido-1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine dihydrochloride[3] |
| Molecular Formula | C₁₈H₂₁Cl₃N₄O[4] |
| Molecular Weight | 415.7 g/mol [4] |
| Hazard Classification | Acute toxicity, oral (Category 3). Toxic if swallowed.[5] |
| Signal Word | Danger[5] |
Step-by-Step Disposal Protocol
The primary principle for disposing of Clozapine N-oxide dihydrochloride is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][6][7]
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE as outlined in the substance's Safety Data Sheet (SDS). This includes:
-
Safety glasses
-
Lab coat
-
Chemically resistant gloves
Waste Collection and Containment
-
Solid Waste: Collect waste this compound powder in a clearly labeled, sealed container that is compatible with the chemical.[2]
-
Solutions: Absorb liquid solutions containing the compound with a non-reactive absorbent material (e.g., diatomite, universal binders).[5]
-
Contaminated Materials: Any items contaminated during handling or spill cleanup (e.g., absorbent pads, gloves, weighing paper) must also be treated as hazardous waste and placed in the designated waste container.[6][8]
Labeling Hazardous Waste
Properly label the waste container. The label must be clear, detailed, and include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic")[2]
-
The accumulation start date[2]
Storage of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated Satellite Accumulation Area within the laboratory.[7]
-
Ensure the container is kept closed except when adding waste.[7][8]
Arranging for Final Disposal
-
Do not attempt to neutralize or dispose of the chemical yourself.
-
Arrange for collection by a specialized, licensed hazardous waste disposal company.[3][5] This is typically managed through your institution's Environmental Health and Safety (EHS) office.[7]
-
Follow all national, state, and local regulations for the disposal of toxic chemical waste.[3][5]
Spill Cleanup Procedure
In the event of a spill:
-
Evacuate personnel to a safe area if necessary.[5]
-
Ensure adequate ventilation, preferably by working in a chemical fume hood.[3]
-
Wearing appropriate PPE, cover the spill with a suitable absorbent material.[3]
-
Carefully sweep or collect the material and place it into the designated hazardous waste container.[3]
-
Decontaminate the surface by scrubbing with alcohol and dispose of all cleanup materials as hazardous waste.[5]
Disposal of Empty Containers
-
A container that held this compound should be treated as hazardous waste.[9]
-
If regulations permit, the container may be disposed of as regular trash only after being triple-rinsed with a suitable solvent.[6]
-
Crucially, the rinsate from this process must be collected and disposed of as hazardous chemical waste. [6]
-
After rinsing, deface or remove the original chemical label before discarding the container.[6][8]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for handling this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. gzlabfurniture.com [gzlabfurniture.com]
- 3. documents.tocris.com [documents.tocris.com]
- 4. This compound | C18H21Cl3N4O | CID 137187247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling Clozapine N-oxide dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Clozapine N-oxide dihydrochloride (B599025). Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling Clozapine N-oxide dihydrochloride. The following table summarizes the required equipment for various tasks.
| Task Category | Required Personal Protective Equipment |
| Receiving and Storage | - Laboratory Coat- Nitrile Gloves |
| Weighing and Aliquoting (Dry Powder) | - Chemical-resistant Gown or Coverall- Double Nitrile Gloves- N95 or higher Respirator- Chemical Safety Goggles with Side Shields- Face Shield (recommended) |
| Solution Preparation and Handling | - Chemical-resistant Gown or Laboratory Coat- Nitrile Gloves- Chemical Safety Goggles with Side Shields |
| Spill Cleanup | - Chemical-resistant Coverall- Double Nitrile Gloves- N95 or higher Respirator- Chemical Safety Goggles with Side Shields- Face Shield- Chemical-resistant Boot Covers |
| Waste Disposal | - Chemical-resistant Gown or Laboratory Coat- Nitrile Gloves- Chemical Safety Goggles with Side Shields |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to use.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear a lab coat and nitrile gloves when handling the package.
-
Log the compound into the chemical inventory.
-
Store this compound in a designated, locked, and well-ventilated area.[1] The container should be kept tightly closed.[1] Recommended storage temperature is typically -20°C for long-term stability.[2]
2.2. Weighing and Aliquoting of Dry Powder All operations involving the handling of the dry powder must be conducted in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.[3]
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment: spatulas, weigh boats, and pre-labeled storage vials.
-
-
Donning PPE:
-
Put on a chemical-resistant gown, double nitrile gloves, a respirator (N95 or higher), and chemical safety goggles with side shields. A face shield is also recommended.
-
-
Weighing:
-
Carefully open the primary container inside the fume hood.
-
Use a dedicated, clean spatula to transfer the desired amount of powder onto a weigh boat.
-
Minimize the creation of dust.
-
Once weighed, securely close the primary container.
-
-
Aliquoting:
-
Transfer the weighed powder into a pre-labeled vial.
-
Seal the vial tightly.
-
-
Decontamination:
-
Wipe down the spatula, weigh boat, and any other contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and then with a deactivating solution if available.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
2.3. Solution Preparation
-
Preparation:
-
Conduct this procedure in a chemical fume hood.
-
Have pre-labeled tubes or vials ready for the final solution.
-
-
Donning PPE:
-
Wear a lab coat or chemical-resistant gown, nitrile gloves, and chemical safety goggles.
-
-
Dissolving:
-
This compound is soluble in water.[2]
-
Slowly add the solvent to the vial containing the dry powder to avoid splashing.
-
Vortex or sonicate as needed to ensure complete dissolution.
-
-
Storage of Solutions:
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.[1]
3.1. Waste Segregation and Collection
-
Contaminated Solids:
-
This includes used gloves, gowns, bench paper, weigh boats, and empty primary containers.
-
Collect in a dedicated, clearly labeled, leak-proof hazardous waste container (typically a yellow bag within a rigid container).
-
-
Contaminated Sharps:
-
Needles and syringes used for solution transfer must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Liquid Waste:
-
Unused or waste solutions of this compound should be collected in a sealed, labeled, and chemical-resistant waste container.
-
Do not dispose of this waste down the drain.
-
3.2. Final Disposal
-
Ensure all waste containers are securely sealed and properly labeled with the contents ("Hazardous Waste: this compound").
-
Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures
4.1. Spills
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Restrict access to the spill area.
-
PPE: Don the appropriate spill cleanup PPE as listed in the table above.
-
Containment: For a powder spill, gently cover with a damp paper towel to avoid generating dust. For a liquid spill, contain it with absorbent material.
-
Cleanup:
-
Use a spill kit with appropriate absorbent materials.
-
Work from the outside of the spill inwards.
-
Place all contaminated cleanup materials into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Report: Report the incident to the laboratory supervisor and the EHS department.
4.2. Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
